Technical Documentation Center

(4-Chloro-2-formylphenoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-2-formylphenoxy)acetic acid
  • CAS: 14440-47-2

Core Science & Biosynthesis

Foundational

A Technical Guide to (4-Chloro-2-formylphenoxy)acetic Acid: Properties, Synthesis, and Applications

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of (4-Chloro-2-formylphenoxy)acetic acid. We will delve into its core c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of (4-Chloro-2-formylphenoxy)acetic acid. We will delve into its core chemical properties, established synthetic routes, key reactivity, and potential applications, grounding the discussion in established scientific literature.

Core Chemical Identity and Properties

(4-Chloro-2-formylphenoxy)acetic acid, with CAS Number 14440-47-2, is a multifunctional organic compound belonging to the family of chlorophenoxyacetic acids.[1][2] Its structure is characterized by a benzene ring substituted with four distinct groups: a chlorine atom, an ether linkage to an acetic acid moiety, and a formyl (aldehyde) group ortho to the ether linkage. This unique arrangement of functional groups—an aldehyde, a carboxylic acid, an aryl halide, and an ether—makes it a versatile intermediate in organic synthesis.

The presence of both an acidic carboxylic acid group and a reactive aldehyde group on the same scaffold allows for a wide range of subsequent chemical transformations, positioning it as a valuable building block for more complex molecules.

Physicochemical and Spectroscopic Data

The key properties of (4-Chloro-2-formylphenoxy)acetic acid are summarized below. The compound typically presents as a white solid with a melting point in the range of 144-146 °C.[3]

PropertyValueSource
CAS Number 14440-47-2[1][2][4]
Molecular Formula C₉H₇ClO₄[2]
Molecular Weight 214.6 g/mol [2]
Appearance White solid[3]
Melting Point 144-146 °C[3]
Purity ≥95%
Storage Inert atmosphere, 2-8°C
InChI Key VXVIICNFYDEOJG-UHFFFAOYSA-N

Spectroscopic analysis is crucial for structure confirmation. While a full dataset is best obtained from a direct sample, published data provides a reliable reference.

SpectroscopyData (Solvent: DMSO-d₆, 800 MHz)Source
¹H NMR δ 4.92 (s, 2H, -OCH₂ COOH), 7.24 (d, J=9.0 Hz, 1H, Ar-H), 7.64 (dd, J=8.9, 2.8 Hz, 1H, Ar-H), 7.79 (d, J=2.7 Hz, 1H, Ar-H), 10.38 (s, 1H, -CHO ), 13.18 (br. s., 1H, -COOH )[3]

Synthesis and Mechanistic Insight

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This pathway offers high yields and proceeds under relatively mild conditions.

Synthetic Workflow

The process begins with a substituted phenol, 5-chloro-2-hydroxybenzaldehyde, which is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, an ester of a bromo- or chloroacetic acid, via an Sₙ2 reaction. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. A common variant uses methyl bromoacetate directly.[3]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Reactant1 5-Chloro-2-hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Sₙ2 Nucleophilic Substitution) Reactant1->Reaction Reactant2 Methyl Bromoacetate Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Deprotonation Solvent DMF (Solvent) Solvent->Reaction Medium Temp 80 °C Temp->Reaction Product (4-Chloro-2-formylphenoxy)acetic acid Reaction->Product Followed by Hydrolysis

General synthetic workflow for (4-Chloro-2-formylphenoxy)acetic acid.
Detailed Experimental Protocol

The following protocol is adapted from a general method described in the literature for the synthesis of 2-(2-formylphenoxy)acetic acids.[3]

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde (10 mmol)

  • Methyl bromoacetate (13 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (20 mmol)

  • Dimethylformamide (DMF), freshly distilled (50 mL)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-hydroxybenzaldehyde, methyl bromoacetate, and potassium carbonate.

  • Solvent Addition: Add 50 mL of freshly distilled DMF to the flask.

  • Reaction: Heat the mixture to 80 °C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, (4-Chloro-2-formylphenoxy)acetic acid, as a white solid.

Causality Behind Choices:

  • K₂CO₃: A moderately strong base is chosen to deprotonate the phenolic hydroxyl group without causing unwanted side reactions, such as hydrolysis of the ester.

  • DMF: A polar aprotic solvent is used because it effectively dissolves the ionic intermediates (phenoxide) and does not interfere with the Sₙ2 reaction mechanism.

  • 80 °C: This elevated temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

Key Chemical Reactivity and Applications

The utility of (4-Chloro-2-formylphenoxy)acetic acid lies in its capacity to serve as a precursor for more complex heterocyclic structures, particularly benzofurans.

Intramolecular Cyclization to Benzofurans

A key reaction of this class of compounds is the cyclization to form a benzofuran ring system upon heating with acetic anhydride and a base like sodium acetate.[5] This transformation is pivotal for synthesizing the benzofuran core, a common scaffold in pharmacologically active molecules. The proposed mechanism involves the formation of a mixed anhydride, which then rearranges to a ketene intermediate. This highly reactive ketene undergoes an intramolecular [2+2] cycloaddition with the aldehyde, followed by a cycloreversion that expels CO₂ to yield the aromatic benzofuran.[6]

CyclizationMechanism Start (4-Chloro-2-formylphenoxy)acetic acid Reagent Acetic Anhydride, Δ Start->Reagent Intermediate1 Ketene Intermediate Reagent->Intermediate1 Dehydration Intermediate2 [2+2] Cycloaddition Adduct (β-lactone) Intermediate1->Intermediate2 Intramolecular [2+2] Cycloaddition Byproduct CO₂ Expulsion Intermediate2->Byproduct Product 5-Chlorobenzofuran Byproduct->Product Cycloreversion

Proposed mechanism for benzofuran synthesis.
Synthetic Building Block

Beyond cyclization, the aldehyde and carboxylic acid groups serve as handles for further derivatization.

  • The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and condensation with amines to form imines (azomethines), opening pathways to a diverse range of compounds.[7]

  • The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling its use in peptide synthesis or as a linker molecule in drug-conjugate chemistry.

This dual reactivity makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. While the closely related compound (4-chloro-2-methylphenoxy)acetic acid (MCPA) is known as a phenoxy herbicide, the primary application of the title compound is as a synthetic intermediate rather than a direct bioactive agent.[8]

Safety and Handling

(4-Chloro-2-formylphenoxy)acetic acid is classified as hazardous. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Data sourced from Sigma-Aldrich.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.

Conclusion

(4-Chloro-2-formylphenoxy)acetic acid is a synthetically valuable organic intermediate distinguished by its multifunctional chemical architecture. Its established synthesis via Williamson etherification and its key reactivity, particularly in the formation of benzofurans, underscore its importance for researchers in medicinal chemistry and materials science. Proper understanding of its properties, reactivity, and handling requirements enables its effective and safe use in the development of novel and complex molecular structures.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Chemsigma. (n.d.). (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure of the CPA-based derivatives 1–4. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-FORMYL PHENOXY ACETIC ACID. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Acetic acid, (2-formylphenoxy)-. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview. Retrieved from [Link]

  • Chevron. (2019). Safety Data Sheet. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester IR Spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4. Retrieved from [Link]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.

Sources

Exploratory

An In-Depth Technical Guide to (4-Chloro-2-formylphenoxy)acetic Acid: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2) is a valuable and versatile bifunction...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2) is a valuable and versatile bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring a reactive aldehyde, a carboxylic acid, and a chlorinated phenyl ring, offers multiple avenues for chemical modification, making it a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its current and potential applications as a synthetic precursor to novel bioactive molecules.

Introduction: The Chemical Versatility of (4-Chloro-2-formylphenoxy)acetic Acid

(4-Chloro-2-formylphenoxy)acetic acid is a white to off-white solid belonging to the class of phenoxyacetic acids.[1] The strategic placement of the chloro, formyl, and acetic acid moieties on the phenoxy core imparts a unique reactivity profile, making it an attractive starting material for the construction of diverse molecular architectures. The phenoxyacetic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the aldehyde and carboxylic acid groups in (4-Chloro-2-formylphenoxy)acetic acid provides orthogonal handles for a variety of chemical transformations, such as condensation, cyclization, and esterification reactions.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Chloro-2-formylphenoxy)acetic acid is presented in the table below.

PropertyValueReference
CAS Number 14440-47-2[1]
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.60 g/mol
Appearance Off-white to yellow solid[2]
Melting Point 144-146 °C
Storage Temperature 2-8°C, stored under nitrogen[2]

Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is typically achieved through the Williamson ether synthesis, reacting 5-chlorosalicylaldehyde with an acetate equivalent in the presence of a base. A general and reliable protocol is detailed below.

Reaction Scheme

Synthesis_of_4_Chloro_2_formylphenoxy_acetic_acid 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Intermediate_ester Intermediate Ester 5-Chlorosalicylaldehyde->Intermediate_ester Williamson Ether Synthesis Bromoacetic_acid_ester Bromoacetic acid ester Bromoacetic_acid_ester->Intermediate_ester Base Base (e.g., K₂CO₃) Base->Intermediate_ester Solvent Solvent (e.g., DMF) Solvent->Intermediate_ester Final_product (4-Chloro-2-formylphenoxy)acetic acid Intermediate_ester->Final_product Hydrolysis Acid_hydrolysis Acid Hydrolysis (e.g., HCl) Acid_hydrolysis->Final_product

Caption: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.

Materials:

  • 5-Chlorosalicylaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), freshly distilled

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chlorosalicylaldehyde (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled DMF (50 mL).

  • Reaction: Heat the mixture at 80°C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (4-chloro-2-formylphenoxy)acetate.

  • Hydrolysis: To the crude ester, add a mixture of glacial acetic acid, water, and concentrated hydrochloric acid. Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield (4-Chloro-2-formylphenoxy)acetic acid as a white solid.

Expected Yield: 55%

Characterization Data:

  • ¹H NMR (800 MHz, DMSO-d₆) δ ppm: 4.92 (s, 2H), 7.24 (d, J=9.0 Hz, 1H), 7.64 (d, J=2.8 Hz, 1H), 7.78 (dd, J=9.0, 2.8 Hz, 1H), 10.37 (s, 1H), 13.25 (br. s., 1H).

Applications in Organic Synthesis and Drug Discovery

(4-Chloro-2-formylphenoxy)acetic acid is a valuable precursor for the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry.

Synthesis of Benzofuran Derivatives

The intramolecular cyclization of o-formylphenoxyacetic acids is a known method for the synthesis of benzofurans, an important heterocyclic motif found in many biologically active compounds. The reaction typically proceeds via dehydration of the carboxylic acid to form a ketene intermediate, which is then trapped by the formyl group.[3]

Benzofuran_Synthesis Starting_Material (4-Chloro-2-formylphenoxy)acetic acid Ketene_Intermediate Ketene Intermediate Starting_Material->Ketene_Intermediate Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Dehydrating_Agent->Ketene_Intermediate Cycloadduct Cycloadduct Ketene_Intermediate->Cycloadduct Cyclization Intramolecular_Cyclization Intramolecular [2+2] Cycloaddition Benzofuran_Product Substituted Benzofuran Cycloadduct->Benzofuran_Product Rearrangement Decarboxylation Decarboxylation (-CO₂)

Caption: Proposed pathway for benzofuran synthesis.

Precursor for Antimicrobial and Anticancer Agents

The phenoxyacetic acid scaffold is a common feature in molecules with antimicrobial and anticancer properties. The aldehyde and carboxylic acid functionalities of (4-Chloro-2-formylphenoxy)acetic acid can be readily modified to generate libraries of derivatives for biological screening. For instance, the aldehyde can be condensed with various amines or hydrazines to form Schiff bases or hydrazones, which are known to possess a wide range of pharmacological activities.

Analytical Methods

The purity and identity of (4-Chloro-2-formylphenoxy)acetic acid can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of (4-Chloro-2-formylphenoxy)acetic acid. A suitable starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier, such as formic or phosphoric acid, to ensure the carboxylic acid is in its protonated form.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a crucial tool for confirming the structure of the molecule. The characteristic signals for the aldehyde proton, the methylene protons of the acetic acid moiety, and the aromatic protons provide a clear fingerprint of the compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl stretches of the aldehyde and carboxylic acid, and the C-O-C stretch of the ether linkage.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

(4-Chloro-2-formylphenoxy)acetic acid is a valuable and readily accessible synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its bifunctional nature allows for the facile synthesis of a diverse range of complex molecules, particularly heterocyclic compounds with potential biological activity. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted and could lead to the discovery of novel therapeutic agents and functional materials. The protocols and information provided in this guide serve as a solid foundation for researchers looking to utilize this versatile building block in their synthetic endeavors.

References

  • Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • (4-chloro-2-formylphenoxy)acetic acid | 14440-47-2 - ChemicalBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Foundational

(4-Chloro-2-formylphenoxy)acetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (4-Chloro-2-formylphenoxy)acetic Acid Abstract (4-Chloro-2-formylphenoxy)acetic acid belongs to the phenoxyacetic acid class of synthetic auxins, which are chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (4-Chloro-2-formylphenoxy)acetic Acid

Abstract

(4-Chloro-2-formylphenoxy)acetic acid belongs to the phenoxyacetic acid class of synthetic auxins, which are chemical analogs of the natural plant hormone indole-3-acetic acid (IAA). While literature specifically detailing the biological activity of the 2-formyl derivative is limited, its mechanism of action can be confidently elucidated through the extensive body of research on structurally related and commercially significant compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[1] This guide provides a comprehensive overview of the core molecular mechanism by which these synthetic auxins function. It details the perception of the hormonal signal, the subsequent signaling cascade leading to transcriptional reprogramming, and the experimental methodologies used to validate these processes. The narrative is structured to provide not only the "what" but the "why," offering insights into the causal logic behind the molecular events and experimental designs for professionals in research and drug development.

The Core Molecular Mechanism: Hijacking the Nuclear Auxin Signaling Pathway

The primary mode of action for (4-Chloro-2-formylphenoxy)acetic acid and other synthetic auxins is the constitutive activation of the nuclear auxin signaling pathway. This pathway is a master regulator of plant growth and development, and its overstimulation leads to uncontrolled, disorganized growth and, ultimately, cell death in susceptible species, which is the basis for its herbicidal activity.[2] The mechanism is elegantly simple, relying on a small number of core protein families to convert the chemical signal into a transcriptional response.

Signal Perception: An Auxin-Induced Molecular Glue

Unlike many signaling pathways that rely on receptor modification, auxin acts as a "molecular glue."[3] It facilitates the interaction between two protein families that do not otherwise bind with high affinity:

  • TIR1/AFB F-Box Proteins: These are the substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][4] The Arabidopsis genome, a model organism, encodes six such proteins (TIR1 and AFB1-5).[5]

  • Aux/IAA Transcriptional Repressors: These proteins are repressors of auxin-related gene expression. They function by binding to and inhibiting Auxin Response Factor (ARF) transcription factors.[5][6]

In the absence of auxin, Aux/IAA proteins are stable and effectively shut down auxin-responsive genes. When (4-Chloro-2-formylphenoxy)acetic acid is introduced, it binds to a pocket on the surface of the TIR1/AFB protein. This binding event creates a new composite surface that is perfectly shaped to recruit an Aux/IAA protein.[7] This auxin-dependent formation of a stable TIR1/AFB-Auxin-Aux/IAA co-receptor complex is the critical first step in signal perception.[6][7]

Ubiquitination and Proteasomal Degradation

Once the Aux/IAA repressor is locked into the co-receptor complex, it is recognized by the rest of the SCFTIR1/AFB machinery as a substrate for ubiquitination. The SCF complex acts as an E3 ligase, catalyzing the transfer of ubiquitin molecules to the Aux/IAA protein. This polyubiquitination serves as a degradation signal, targeting the Aux/IAA repressor for destruction by the 26S proteasome, a cellular machine responsible for protein recycling.[8]

Transcriptional De-repression and Physiological Response

The degradation of Aux/IAA repressors liberates the Auxin Response Factors (ARFs) to which they were bound. ARFs are transcription factors that bind to specific DNA sequences known as Auxin Response Elements (AuxREs) found in the promoters of auxin-responsive genes.[3][6] Once freed, ARFs can either activate or repress the transcription of these target genes, leading to a massive shift in the cell's transcriptome.[9] This altered gene expression profile initiates a cascade of physiological responses, including:

  • Cell Wall Acidification: Rapid activation of plasma membrane H+-ATPases, leading to cell wall loosening and elongation.[6]

  • Cell Division and Differentiation: Changes in the expression of cyclins and other cell cycle regulators.

  • Ethylene Biosynthesis: Upregulation of enzymes involved in the production of ethylene, another plant hormone, which contributes to the herbicidal effect.

The sustained and overwhelming activation of these pathways by a stable synthetic auxin like (4-Chloro-2-formylphenoxy)acetic acid leads to the uncontrolled growth that is lethal to the plant.

Table 1: Core Protein Families in the Nuclear Auxin Signaling Pathway

Protein Family Role Key Features
TIR1/AFB Auxin Co-Receptor (F-Box Subunit) Binds auxin and recruits Aux/IAA proteins to the SCF complex. Multiple paralogs (TIR1, AFB1-5 in Arabidopsis) allow for potential signaling specificity.[5]
Aux/IAA Transcriptional Repressors Inhibit ARF transcription factors. Their auxin-mediated degradation is the central control point of the pathway.[4]
ARF Auxin Response Factors Transcription factors that bind to AuxREs in gene promoters to regulate expression. Can act as activators or repressors.[3][6]
SCF Complex E3 Ubiquitin Ligase Composed of Skp1, Cullin, and an F-box protein (TIR1/AFB). Mediates the ubiquitination of Aux/IAA proteins.[2]

| 26S Proteasome | Protein Degradation Machinery | Recognizes and degrades polyubiquitinated Aux/IAA proteins, clearing the repressor signal.[8] |

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin (4-Chloro-2-formylphenoxy)acetic acid (Synthetic Auxin) TIR1 SCF-TIR1/AFB (E3 Ligase Complex) Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits Ub Ubiquitin ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Marked for Degradation AuxRE AuxRE (Promoter) ARF->AuxRE Binds Gene Auxin-Responsive Genes AuxRE->Gene Regulates Transcription Physiological Response\n(e.g., Uncontrolled Growth) Physiological Response (e.g., Uncontrolled Growth) Gene->Physiological Response\n(e.g., Uncontrolled Growth) Proteasome->AuxIAA Degrades Ub->AuxIAA

Caption: Core mechanism of (4-Chloro-2-formylphenoxy)acetic acid action.

Structural Determinants and Receptor Specificity

While the general pathway is conserved, the efficacy and selectivity of different auxins are determined by their chemical structure. The phenoxyacetic acid core, with its carboxyl group, mimics the essential features of IAA, allowing it to fit into the auxin-binding pocket on TIR1/AFB proteins. The specific substitutions on the phenyl ring—in this case, a chlorine atom at position 4 and a formyl group at position 2—fine-tune the molecule's size, shape, and electronic properties. These modifications influence its binding affinity and can confer selectivity for different members of the TIR1/AFB receptor family.[10]

Table 2: Representative Auxin-Receptor Binding Affinities (Illustrative)

Auxin Ligand Co-Receptor Complex Dissociation Constant (Kd) Insight
IAA (Natural Auxin) TIR1-IAA7 ~20-60 nM High-affinity binding, serves as the natural baseline.[7]
Picloram (Herbicide) TIR1-IAA7 Low Affinity Binds poorly to the TIR1-based co-receptor.[12]
Picloram (Herbicide) AFB5-IAA7 High Affinity Shows strong preferential binding to the AFB5-based co-receptor.[12]

| 2,4-D (Herbicide) | TIR1-IAA7 | ~1-5 µM | Binds effectively to TIR1, but with lower affinity than IAA. |

Note: Data are compiled from various sources for illustrative purposes to demonstrate the principle of differential affinity. Absolute values can vary based on experimental conditions.

Experimental Validation: Protocols and Workflows

The mechanism described above has been elucidated through a combination of genetic, biochemical, and cell biological experiments. For any novel compound like (4-Chloro-2-formylphenoxy)acetic acid, a similar suite of assays would be required to characterize its precise mode of action.

Protocol: In Vitro Pull-Down Assay for Co-Receptor Complex Formation

This biochemical assay directly tests whether the compound can mediate the interaction between a TIR1/AFB receptor and an Aux/IAA repressor.

Objective: To demonstrate that (4-Chloro-2-formylphenoxy)acetic acid promotes the physical binding of purified TIR1 and Aux/IAA proteins.

Methodology:

  • Protein Expression: Express and purify recombinant proteins:

    • TIR1 protein tagged with an affinity tag (e.g., 6xHis-tag).

    • An Aux/IAA protein (e.g., IAA7) tagged with a different affinity tag (e.g., GST-tag).

  • Immobilization: Incubate His-TIR1 with nickel-NTA magnetic beads to immobilize it. Wash away any unbound protein.

  • Binding Reaction: Prepare reaction tubes containing the His-TIR1-bound beads in a suitable binding buffer.

    • Negative Control: Add GST-IAA7 protein and a vehicle control (e.g., DMSO).

    • Positive Control: Add GST-IAA7 protein and a known active auxin (e.g., 100 µM IAA).

    • Test Compound: Add GST-IAA7 protein and (4-Chloro-2-formylphenoxy)acetic acid across a range of concentrations.

  • Incubation: Incubate the reactions for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

  • Washing: Pellet the magnetic beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate using SDS-PAGE and Western blotting with an anti-GST antibody to detect the presence of GST-IAA7.

  • Interpretation: A strong band for GST-IAA7 in the test compound lane, comparable to or stronger than the positive control, indicates that the compound successfully "glues" TIR1 and IAA7 together.

Pull_Down_Workflow start Start: Purified Proteins (His-TIR1, GST-IAA7) step1 Step 1: Immobilize His-TIR1 on Nickel Beads start->step1 step2 Step 2: Add GST-IAA7 and Test Compound step1->step2 step3 Step 3: Incubate to Allow Complex Formation step2->step3 step4 Step 4: Wash Beads to Remove Unbound Proteins step3->step4 step5 Step 5: Elute Bound Proteins step4->step5 step6 Step 6: Western Blot (Detect for GST-IAA7) step5->step6 end Result: Quantify Auxin-Dependent Interaction step6->end

Caption: Workflow for an in vitro pull-down assay.

Protocol: Protoplast Transient Expression Assay for Transcriptional Output

This cell-based assay quantifies the downstream transcriptional activation resulting from the auxin signaling cascade.

Objective: To measure the ability of (4-Chloro-2-formylphenoxy)acetic acid to induce transcription from an auxin-responsive promoter.

Methodology:

  • Protoplast Isolation: Isolate mesophyll protoplasts (plant cells without cell walls) from leaves of Arabidopsis thaliana.

  • Plasmid Constructs:

    • Reporter Construct: A plasmid containing a reporter gene (e.g., Green Fluorescent Protein, GFP) driven by a synthetic auxin-responsive promoter (e.g., DR5, which contains multiple AuxREs).[13][14]

    • Transfection Control: A second plasmid expressing a different fluorescent protein (e.g., mCherry) under a constitutive promoter (e.g., 35S) to identify successfully transformed cells.

  • Transformation: Co-transfect the protoplasts with both the reporter and control plasmids using a PEG-mediated method.

  • Treatment: Aliquot the transformed protoplasts and treat with:

    • Vehicle control (DMSO).

    • Positive control (e.g., 1-Naphthaleneacetic acid, NAA).

    • (4-Chloro-2-formylphenoxy)acetic acid at various concentrations.

  • Incubation: Incubate the treated protoplasts overnight in the dark to allow for reporter gene expression.

  • Analysis: Analyze the protoplasts using flow cytometry or fluorescence microscopy.

    • First, gate for the mCherry-positive (successfully transfected) population.

    • Within this population, quantify the mean GFP fluorescence intensity for each treatment condition.

  • Interpretation: A dose-dependent increase in GFP fluorescence in cells treated with (4-Chloro-2-formylphenoxy)acetic acid demonstrates that the compound activates the complete signaling pathway, leading to the de-repression of ARFs and subsequent gene expression.[15]

Protoplast_Assay_Workflow start Start: Arabidopsis Leaves step1 Step 1: Isolate Mesophyll Protoplasts start->step1 step2 Step 2: Co-transfect with Plasmids: - DR5::GFP (Reporter) - 35S::mCherry (Control) step1->step2 step3 Step 3: Treat with Test Compound and Controls step2->step3 step4 Step 4: Incubate Overnight step3->step4 step5 Step 5: Analyze by Flow Cytometry step4->step5 step6 Step 6: Gate on mCherry+ Cells, Quantify GFP Signal step5->step6 end Result: Dose-Response Curve of Transcriptional Activation step6->end

Caption: Workflow for a protoplast transient expression assay.

Conclusion

The mechanism of action for (4-Chloro-2-formylphenoxy)acetic acid is firmly rooted in its ability to function as a potent analog of the natural hormone auxin. By binding to the TIR1/AFB family of co-receptors, it triggers a well-defined signaling cascade involving the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This de-repression allows ARF transcription factors to modulate the expression of a wide array of genes, ultimately leading to significant physiological changes. At herbicidal concentrations, this results in catastrophic, uncontrolled growth. While the core pathway is understood, the specific nuances of its interaction, such as its affinity profile across the different TIR1/AFB receptors and its precise structure-activity relationship, remain fertile ground for future investigation. The experimental protocols outlined herein provide a robust framework for dissecting these details and fully characterizing the biological activity of this and other novel synthetic auxins.

References

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • Dünser, K., & Kleine-Vehn, J. (2015). Auxin Signaling: A Short and Simple Story. Cell, 162(1), 13-15. [Link]

  • Salehin, M., et al. (2015). Auxin signal transduction. Journal of Experimental Botany, 66(16), 4837-4839. [Link]

  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]

  • Parry, G., et al. (2009). The TIR1/AFB family of auxin receptors. Current Opinion in Plant Biology, 12(5), 537-542. [Link]

  • Weijers, D., & Wagner, D. (2016). Transcriptional Responses to Auxin: A Decade of Progress. Trends in Plant Science, 21(5), 393-404. [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]

  • Gleason, C., et al. (2011). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 6(4), 373-381. [Link]

  • Calderón Villalobos, L. I. A., et al. (2012). TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities. Nature Communications, 3, 1025. [Link]

  • Korasick, D. A., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. The Plant Journal, 78(4), 716-727. [Link]

  • Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. [Link]

  • Tohge, T., et al. (2020). Chemical Biology in Auxin Research. Plant and Cell Physiology, 61(9), 1515–1524. [Link]

  • Roosjen, M., et al. (2021). Auxin Response by the Numbers. Trends in Plant Science, 26(5), 442-454. [Link]

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. [Link]

  • Herud, O., et al. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2136–2156. [Link]

  • Ljung, K. (2023). auxin research odyssey: 1989–2023. The Plant Cell. [Link]

  • Herud, O., et al. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2136-2156. [Link]

  • Gonzalez, N., et al. (2023). A Comparative Analysis of Transfected and Integrated Auxin Reporter Systems Reveals Sensitivity Advantages in Protoplast Transient Expression Assays. bio-protocol, 13(4), e4609. [Link]

  • Biology Discussion. (n.d.). Bioassay of Phytohormones. Biology Discussion. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of (4-Chloro-2-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (4-Chloro-2-formylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Chloro-2-formylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. This technical guide provides a comprehensive overview of its primary biological activity as a synthetic auxin herbicide. The document delves into the molecular mechanism of action, detailing its interaction with plant hormonal pathways. Furthermore, this guide explores the synthesis of this compound and presents established protocols for evaluating its herbicidal efficacy. While the principal application of (4-Chloro-2-formylphenoxy)acetic acid is in agriculture, this paper also discusses the known antimicrobial and anticancer activities of structurally related phenoxyacetic acid derivatives, suggesting potential avenues for future research into the broader biological profile of this molecule.

Introduction

(4-Chloro-2-formylphenoxy)acetic acid is a member of the widely studied phenoxyacetic acid group of compounds. These compounds are structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), a key regulator of plant growth and development. This structural mimicry is the foundation of their primary biological activity as synthetic auxins, a class of herbicides that have been instrumental in modern agriculture for the selective control of broadleaf weeds.

This guide will provide a detailed examination of the biological activities of (4-Chloro-2-formylphenoxy)acetic acid, with a primary focus on its herbicidal properties. We will explore its synthesis, mechanism of action at the molecular level, and the methodologies used to quantify its biological effects. Additionally, we will review the literature on related phenoxyacetic acid derivatives to provide a broader context for the potential, yet currently unexplored, biological activities of (4-Chloro-2-formylphenoxy)acetic acid in other domains such as antimicrobial and anticancer applications.

Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid can be achieved through a multi-step process. A general and effective method involves the reaction of the appropriately substituted phenol with an acetate source.

Synthesis Protocol

A detailed method for the synthesis of 2-(4-chloro-2-formylphenoxy)acetic acid has been described. The process involves the reaction of 4-chloro-2-hydroxybenzaldehyde with methyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF). The resulting ester is then hydrolyzed to the carboxylic acid.

Step-by-step Methodology:

  • Esterification: A mixture of 4-chloro-2-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled DMF (50 mL) is heated at 80°C.

  • Work-up and Purification of Ester: After the reaction is complete, the mixture is worked up to isolate the intermediate ester.

  • Hydrolysis: The purified ester is then subjected to hydrolysis to yield the final product, (4-Chloro-2-formylphenoxy)acetic acid.

This method provides a reliable route to obtaining the target compound for biological evaluation.

Herbicidal Activity

The most well-documented biological activity of (4-Chloro-2-formylphenoxy)acetic acid is its function as a synthetic auxin herbicide. These herbicides are particularly effective against broadleaf weeds in cereal crops and turf.

Mechanism of Action: Mimicking a Natural Hormone

(4-Chloro-2-formylphenoxy)acetic acid, like other phenoxy herbicides, mimics the natural plant growth hormone indole-3-acetic acid (IAA)[1]. This mimicry allows it to bind to auxin receptors in plant cells, leading to a cascade of events that disrupt normal growth processes.

When applied to susceptible plants, these synthetic auxins cause rapid and uncontrolled cell division and elongation, leading to symptoms such as leaf and stem twisting, and ultimately, plant death. This selective action is due to differences in auxin transport and metabolism between broadleaf and grass species.

The core of this mechanism involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which act as auxin co-receptors. The binding of the synthetic auxin to these receptors initiates a signaling cascade that results in the degradation of transcriptional repressors, leading to the overexpression of auxin-responsive genes and the subsequent uncontrolled growth.

Signaling Pathway of Synthetic Auxin Herbicides

Synthetic Auxin Herbicide Signaling Pathway SA Synthetic Auxin (e.g., (4-Chloro-2-formylphenoxy)acetic acid) TIR1_AFB TIR1/AFB Co-receptor SA->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Molecular mechanism of synthetic auxin herbicide action.

Evaluation of Herbicidal Efficacy

The herbicidal efficacy of (4-Chloro-2-formylphenoxy)acetic acid can be quantified through dose-response studies. These studies are essential for determining the effective application rates for controlling specific weed species. A key parameter derived from these studies is the GR50 value, which represents the herbicide dose required to cause a 50% reduction in plant growth.

Experimental Protocol for Greenhouse Dose-Response Study:

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Herbicide Application: Apply (4-Chloro-2-formylphenoxy)acetic acid at a range of doses to plants at a specific growth stage (e.g., 2-4 true leaves). Include an untreated control group.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass of the treated and control plants.

  • Data Analysis: Dry the biomass to a constant weight. Express the biomass of treated plants as a percentage of the mean biomass of the untreated control. Fit a log-logistic dose-response curve to the data to determine the GR50 value.

Quantitative Data on Herbicidal Efficacy:

Other Potential Biological Activities

While the primary focus of research on (4-Chloro-2-formylphenoxy)acetic acid has been its herbicidal properties, the broader class of phenoxyacetic acid derivatives has been investigated for other biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of phenoxyacetic acid derivatives. For example, Schiff bases derived from 2-formylphenoxy acetic acid have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[2]. While these studies did not specifically test (4-Chloro-2-formylphenoxy)acetic acid, they suggest that modifications of the phenoxyacetic acid scaffold can lead to compounds with significant antimicrobial properties. Further research is warranted to investigate whether (4-Chloro-2-formylphenoxy)acetic acid or its derivatives possess similar activities.

Anticancer Activity

The potential for phenoxyacetic acid derivatives to act as anticancer agents has also been an area of investigation. For instance, certain chloroacetamide derivatives bearing a thiazole scaffold have demonstrated cytotoxic activity against various cancer cell lines[3]. Although this research did not include (4-Chloro-2-formylphenoxy)acetic acid, it highlights the potential for this chemical class to yield compounds with antiproliferative effects. The structural features of (4-Chloro-2-formylphenoxy)acetic acid, including the chloro and formyl substitutions, could be starting points for the design of novel anticancer agents. However, it is important to note that a study on the related herbicide MCPA showed minimal cytotoxicity in a human neuroblastoma cell line[4].

Conclusion

(4-Chloro-2-formylphenoxy)acetic acid is a synthetic auxin herbicide with a well-understood mechanism of action that involves the disruption of normal plant hormonal signaling. Its synthesis is achievable through established chemical routes, and its herbicidal efficacy can be rigorously evaluated using standardized dose-response protocols. While its primary application is in weed control, the broader family of phenoxyacetic acid derivatives has shown promise in the realms of antimicrobial and anticancer research. The lack of specific data on the quantitative herbicidal efficacy and other biological activities of (4-Chloro-2-formylphenoxy)acetic acid itself presents a clear opportunity for future research. Such studies would not only provide a more complete biological profile of this compound but could also pave the way for the development of new applications in agriculture and medicine.

References

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PubMed. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC. [Link]

  • Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. (2014). PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]

  • Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. (2014). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. (2025). ResearchGate. [Link]

  • Parameters and estimated herbicide rate corresponding to GR 50 values... (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. (n.d.). ScienceRise: Pharmaceutical Science. [Link]

  • Use of dose-response relationship to identify herbicide's efficacy in a mixture. (n.d.). CABI Digital Library. [Link]

  • Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. (n.d.). Water Quality Australia. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2023). MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Chloro-2-formylphenoxy)acetic acid

This guide provides a comprehensive overview of the predicted spectroscopic data for (4-chloro-2-formylphenoxy)acetic acid, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the predicted spectroscopic data for (4-chloro-2-formylphenoxy)acetic acid, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.

Introduction

(4-Chloro-2-formylphenoxy)acetic acid is a multifunctional organic compound featuring a chlorinated aromatic ring, an aldehyde group, and a carboxylic acid moiety linked via an ether bond. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (4-chloro-2-formylphenoxy)acetic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

Principles and Experimental Protocol:

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups shift them upfield (to lower ppm values).[1]

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[2][3] An internal standard like tetramethylsilane (TMS) is often used for referencing the chemical shifts to 0 ppm. The spectrum is then acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for good resolution.

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of (4-chloro-2-formylphenoxy)acetic acid is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the aldehydic proton, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of δ 10.0-13.0 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

  • Aldehydic Proton (-CHO): The proton of the formyl group is also significantly deshielded and should appear as a singlet in the region of δ 9.8-10.5 ppm. The absence of adjacent protons results in a singlet.

  • Aromatic Protons (Ar-H): The benzene ring has three protons. Their chemical shifts are influenced by the substituents. The formyl group is strongly electron-withdrawing, deshielding the ortho and para protons. The chloro group is also electron-withdrawing, and the ether oxygen is electron-donating through resonance.[1][4]

    • The proton ortho to the formyl group is expected to be the most downfield of the aromatic protons.

    • The other two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.

  • Methylene Protons (-OCH₂-): These two protons are adjacent to an oxygen atom and the carbonyl group of the carboxylic acid, which deshields them. They are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

Predicted ¹H NMR Data for (4-Chloro-2-formylphenoxy)acetic acid
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
-CHO9.8 - 10.5Singlet1H
Ar-H (ortho to -CHO)7.8 - 8.0Doublet1H
Ar-H (meta to -CHO)7.3 - 7.5Doublet of Doublets1H
Ar-H (para to -CHO)7.0 - 7.2Doublet1H
-OCH₂-4.5 - 5.0Singlet2H
¹³C NMR Spectroscopy

Principles and Experimental Protocol:

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all unique carbon signals.

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, though a larger sample quantity (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[2] Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon.

  • Carboxylic Acid Carbonyl (-COOH): This carbon is expected to be in the range of δ 170-180 ppm.

  • Aldehydic Carbonyl (-CHO): This carbonyl carbon is typically found further downfield than the carboxylic acid carbonyl, in the region of δ 185-195 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the formyl group and the carbon bearing the ether linkage will be significantly deshielded. The carbon bearing the chlorine atom will also be influenced. The remaining aromatic carbons will appear in the typical aromatic region of δ 110-160 ppm.[1][5]

  • Methylene Carbon (-OCH₂-): This carbon, being attached to an oxygen atom, will be deshielded and is expected to appear in the range of δ 65-75 ppm.

Predicted ¹³C NMR Data for (4-Chloro-2-formylphenoxy)acetic acid
Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH170 - 180
-CHO185 - 195
Ar-C (C-O)155 - 165
Ar-C (C-CHO)135 - 145
Ar-C (C-Cl)128 - 138
Ar-C (CH)110 - 130
-OCH₂-65 - 75

Infrared (IR) Spectroscopy

Principles and Experimental Protocol:

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.[6][7]

For a solid sample like (4-chloro-2-formylphenoxy)acetic acid, a common method for sample preparation is the KBr pellet technique. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder and pressed into a transparent pellet.[8][9] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Spectrum:

The IR spectrum of (4-chloro-2-formylphenoxy)acetic acid will be characterized by the absorptions of its key functional groups.

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][10]

  • Aromatic and Aldehydic C-H Stretch: Sharp peaks for the aromatic C-H stretch are expected just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2850 and 2750 cm⁻¹.[11]

  • Carbonyl (C=O) Stretches: Two distinct, strong C=O stretching bands are predicted. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer). The aldehyde C=O stretch is expected at a slightly higher frequency, around 1680-1710 cm⁻¹, with its position influenced by conjugation with the aromatic ring.[6][11]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

  • C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

  • C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region is expected for the C-Cl bond.

Predicted IR Absorption Data for (4-Chloro-2-formylphenoxy)acetic acid
Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad, strong)
Aromatic/AldehydeC-H Stretch3100 - 3000 (aromatic), 2850 & 2750 (aldehyde)
Carboxylic AcidC=O Stretch1700 - 1725 (strong)
AldehydeC=O Stretch1680 - 1710 (strong)
AromaticC=C Stretch1600 - 1450 (medium to weak)
Ether/Carboxylic AcidC-O Stretch1300 - 1000 (strong)
Aryl HalideC-Cl Stretch800 - 600 (moderate to strong)

Mass Spectrometry (MS)

Principles and Experimental Protocol:

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[12] This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural clues.

For analysis, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. For a solid, this can be done using a direct insertion probe. The resulting ions are then accelerated and separated by a mass analyzer.

Predicted Mass Spectrum:

The mass spectrum of (4-chloro-2-formylphenoxy)acetic acid (molar mass: 214.59 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 214 and 216 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragmentation Pathways:

    • Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 169/171.

    • Loss of the carboxymethyl group: Cleavage of the ether bond can result in the loss of the -CH₂COOH radical (59 Da), giving a fragment at m/z 155/157.

    • Loss of CO from the aldehyde: Aldehydes can lose a molecule of carbon monoxide (28 Da), which could occur from the molecular ion or subsequent fragments.

    • Other fragments: Further fragmentation of the aromatic ring and side chains will lead to other smaller ions.

Predicted Mass Spectrometry Data for (4-Chloro-2-formylphenoxy)acetic acid
m/z Value Predicted Fragment
214/216[M]⁺˙ (Molecular Ion)
169/171[M - COOH]⁺
155/157[M - CH₂COOH]⁺
141/143[M - COOH - CO]⁺

Integrated Spectroscopic Analysis Workflow

The structural elucidation of (4-chloro-2-formylphenoxy)acetic acid is a multi-step process where each spectroscopic technique provides complementary information. The following diagram illustrates a logical workflow for this analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Sample Pure (4-Chloro-2-formylphenoxy)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Characteristic Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a molecule.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (4-chloro-2-formylphenoxy)acetic acid. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound and assess its purity. The detailed interpretation of the expected spectral features serves as a valuable reference for scientists working with this and structurally related molecules, facilitating efficient and accurate chemical analysis in their research and development endeavors.

References

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). 4 Guidelines For FTIR PAT. Retrieved from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]

  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Journal of Chemical Sciences. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of (4-Chloro-2-formylphenoxy)acetic acid

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of (4-Chloro-2-formylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of (4-Chloro-2-formylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies and theoretical underpinnings essential for understanding the solid-state characteristics of this compound. While a definitive public crystal structure determination for this specific molecule is not available at the time of this writing, this guide synthesizes established protocols from closely related phenoxyacetic acid derivatives to present a robust and predictive framework for its structural analysis.

Introduction to (4-Chloro-2-formylphenoxy)acetic acid

(4-Chloro-2-formylphenoxy)acetic acid is a derivative of phenoxyacetic acid, a class of compounds with significant biological activities, including herbicidal and pharmaceutical properties. The substituents on the phenyl ring—a chloro group at the 4-position and a formyl group at the 2-position—are expected to modulate its chemical and biological characteristics. The formyl group, in particular, introduces a reactive site and potential for diverse intermolecular interactions, making its solid-state structure of considerable interest for understanding its stability, solubility, and potential for polymorphism.

The molecular structure of (4-Chloro-2-formylphenoxy)acetic acid is depicted below:

Caption: Molecular structure of (4-Chloro-2-formylphenoxy)acetic acid.

Synthesis and Crystallization: A Predictive Protocol

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid can be achieved through a Williamson ether synthesis, a reliable and well-documented method for preparing phenoxyacetic acids.

Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents). The addition should be done dropwise to control any potential exothermic reaction.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (NaOH) for 1-2 hours.

  • Acidification and Isolation: The reaction mixture is cooled, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid (HCl) until a precipitate forms. The solid product, (4-Chloro-2-formylphenoxy)acetic acid, is collected by filtration, washed with cold water, and dried.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical.

Experimental Protocol:

  • Solvent Screening: The purity of the synthesized compound should be assessed by techniques such as NMR and melting point determination. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and their mixtures with water) should be performed to identify a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days. This gradual increase in concentration can promote the growth of well-ordered crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. The slow decrease in temperature reduces the solubility of the compound, facilitating crystal growth.

Single-Crystal X-ray Diffraction Analysis: A Standard Workflow

The following workflow outlines the standard procedure for determining the crystal structure of a small organic molecule like (4-Chloro-2-formylphenoxy)acetic acid.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected at a controlled temperature (often 100 K to minimize thermal vibrations).

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or the Patterson function to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation and Analysis: The final refined structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability. The analysis includes the examination of bond lengths, bond angles, and intermolecular interactions.

  • CIF File Generation: The final crystallographic data is compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

Predicted Molecular and Crystal Structure

Based on the structures of related phenoxyacetic acids, several key features can be anticipated in the crystal structure of (4-Chloro-2-formylphenoxy)acetic acid.

Molecular Conformation

The molecule is expected to be largely planar, with the carboxylic acid group potentially twisted out of the plane of the phenyl ring. The conformation of the ether linkage and the orientation of the formyl and carboxylic acid groups will be crucial in determining the overall molecular shape.

Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which could play a significant role in the crystal packing.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···O Interactions: The formyl group provides an additional hydrogen bond acceptor site, and C-H···O interactions involving the aromatic and methylene protons are also likely to be present.

Expected Crystallographic Data

The following table presents a template for the crystallographic data that would be obtained from a single-crystal X-ray diffraction study. The values are placeholders and would need to be determined experimentally.

ParameterExpected Value
Chemical formulaC₉H₇ClO₄
Formula weight214.60
Crystal systemMonoclinic or Triclinic
Space groupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1000-1500
Z4
Density (calculated) (g/cm³)1.4-1.6
Absorption coefficient (mm⁻¹)0.3-0.5
F(000)440
Crystal size (mm³)0.2 x 0.2 x 0.1
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Reflections collected>5000
Independent reflections>2000
R_int< 0.05
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F²~1.0

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of (4-Chloro-2-formylphenoxy)acetic acid. By leveraging established methodologies from analogous compounds, researchers can confidently approach the experimental determination of its crystal structure. The elucidation of the precise arrangement of molecules in the solid state will provide invaluable insights into its physicochemical properties, guiding its potential applications in drug development and materials science.

References

  • Smith, G., Kennard, C. H. L., & White, A. H. (1976). Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid). Journal of the Chemical Society, Perkin Transactions 2, (7), 791-793. [Link]

  • Prabhuswamy, A., Mohammed, Y. H. E., Al-Ostoot, F. H., Venkatesh, G. D., Anandalwar, S. M., Khanum, S. A., & Krishnappagowda, L. N. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]

  • Smith, G. (2014). Crystal structure of the magnesium salt of the herbicide 2,4-D. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), m323–m324. [Link]

  • Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1992). Metal Phenoxyalkanoic Acid Interactions. XXV. The Crystal Structures of (2-Formyl-6-Methoxyphenoxy)Acetic Acid and Its Zinc(II) Complex and the Lithium, Zinc(II) and Cadmium(II) Complexes of (2-Chlorophenoxy)Acetic Acid. Australian Journal of Chemistry, 45(5), 835-844. [Link]

  • Smith, G., & Wermuth, U. D. (2011). Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 12), o467–o472. [Link]

Foundational

solubility of (4-Chloro-2-formylphenoxy)acetic acid in various solvents

An In-depth Technical Guide to the Solubility of (4-Chloro-2-formylphenoxy)acetic acid Executive Summary (4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2) is a multifaceted organic compound whose utility in phar...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Chloro-2-formylphenoxy)acetic acid

Executive Summary

(4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2) is a multifaceted organic compound whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility characteristics. A comprehensive review of publicly accessible scientific literature reveals a notable absence of quantitative solubility data for this specific molecule. This guide, therefore, serves a dual purpose: first, to establish a robust theoretical framework for predicting its solubility based on first principles and data from structurally analogous compounds, and second, to provide detailed, field-proven experimental protocols for its empirical determination. This document is structured to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodologies required to confidently assess and leverage the solubility profile of (4-Chloro-2-formylphenoxy)acetic acid.

Physicochemical Profile and Structural Analysis

Understanding a molecule's physical and chemical properties is the cornerstone of predicting its behavior in various solvent systems. (4-Chloro-2-formylphenoxy)acetic acid is an off-white to yellow solid under standard conditions.[1] Its core structure features a chlorinated benzene ring, an ether linkage, a carboxylic acid moiety, and an ortho-positioned formyl (aldehyde) group.

Table 1: Physicochemical Properties of (4-Chloro-2-formylphenoxy)acetic acid

PropertyValueSource
CAS Number 14440-47-2[2][3][4]
Molecular Formula C₉H₇ClO₄[3][5]
Molecular Weight 214.60 g/mol [3][5]
Appearance Off-white to yellow solid[1]
Storage Temp. 2-8°C, under inert atmosphere[1][5]

The molecule's architecture dictates its solubility. The polar carboxylic acid and aldehyde groups are capable of acting as hydrogen bond donors and acceptors, suggesting an affinity for polar solvents.[6][7] Conversely, the chlorinated aromatic ring is nonpolar and hydrophobic, which will counteract its dissolution in aqueous media. This structural dichotomy is the primary determinant of its solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can formulate a strong hypothesis regarding the solubility of (4-Chloro-2-formylphenoxy)acetic acid across a spectrum of common laboratory solvents.[6][8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group is expected to hydrogen bond with these solvents, promoting solubility.[7] However, the hydrophobic character of the chlorinated phenyl ring will likely limit its aqueous solubility, especially at neutral pH. Carboxylic acids with more than five carbons generally exhibit limited water solubility.[6][9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent at solvating polar molecules through dipole-dipole interactions. It is predicted that (4-Chloro-2-formylphenoxy)acetic acid will exhibit high solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the carboxyl and formyl groups, the compound is expected to have very low solubility in nonpolar solvents.[6]

  • Aqueous Base (e.g., NaOH, NaHCO₃): The presence of the acidic carboxylic acid group is the most critical factor for its solubility in aqueous media. In basic solutions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[6][10] This acid-base reaction is a standard technique for dissolving carboxylic acids that are otherwise insoluble in neutral water.

Influence of pH on Aqueous Solubility

The equilibrium between the neutral, less soluble form and the ionized, highly soluble form is governed by the solution's pH and the compound's pKa.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Acid R-COOH (Sparingly Soluble) Base R-COO⁻ + H⁺ (Highly Soluble) Acid->Base + OH⁻ Base->Acid + H⁺

Caption: pH-dependent equilibrium of (4-Chloro-2-formylphenoxy)acetic acid.

Comparative Analysis with Structurally Related Compounds

While direct data is unavailable for our target compound, examining the solubility of its structural analogs provides valuable context and a basis for estimation.

Table 2: Aqueous Solubility of Structurally Similar Phenoxyacetic Acids

CompoundStructureAqueous Solubility (at 25°C)Source
(4-Chlorophenoxy)acetic acidC₈H₇ClO₃957 mg/L[11]
2-Chlorophenoxyacetic acidC₈H₇ClO₃1,280 mg/L[12]
(4-chloro-2-Methylphenoxy)acetic acid (MCPA)C₉H₉ClO₃Insoluble in water
[4-chloro-2-(hydroxymethyl)phenoxy]acetic acidC₉H₉ClO₄0.01 M (~2166 mg/L)[13]

The data suggests that minor substitutions on the phenoxyacetic acid core can significantly impact aqueous solubility. The addition of a nonpolar methyl group in MCPA renders it insoluble, whereas the polar hydroxymethyl group appears to enhance solubility compared to the unsubstituted analogs. The formyl group on our target compound is polar, suggesting its solubility may be more aligned with the hydroxyl-substituted analog than with MCPA.

Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Method

The definitive determination of thermodynamic solubility requires a rigorous, well-controlled experimental approach. The shake-flask method is universally recognized as the gold standard for this purpose.[14][15]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid (4-Chloro-2-formylphenoxy)acetic acid to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is mandatory to ensure saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer. The equilibration time is critical; a minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, with 48-72 hours being preferable for sparingly soluble compounds.[15][16]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation at high speed, followed by careful withdrawal of the clear liquid. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the diluted supernatant, and then back-calculate to determine the solubility in the original saturated solution. Express the result in units such as mg/mL, µg/mL, or mol/L.

Experimental Workflow Diagram

G start Start add_excess 1. Add excess solid to solvent start->add_excess equilibrate 2. Agitate at constant T (24-48 hours) add_excess->equilibrate separate 3. Separate Phases (Centrifuge/Filter) equilibrate->separate quantify 4. Dilute & Quantify Supernatant (HPLC/UV) separate->quantify calculate 5. Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Expert Recommendations for Researchers

  • Initial Screening: Before committing to a full quantitative study, perform a rapid qualitative or semi-quantitative screen using small amounts of the compound in a diverse set of solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, acetone, DMSO, toluene). This provides a quick overview of its general solubility characteristics.

  • Biopharmaceutical Relevance: For drug development applications, determining solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)) is crucial for predicting oral absorption. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" when its highest dose strength dissolves in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[17]

  • Purity is Paramount: The purity of the compound and the solvents used must be high, as impurities can significantly alter solubility measurements.[18]

  • Solid-State Characterization: The crystalline form (polymorph) of the solid can impact its solubility. It is good practice to characterize the solid form before and after the experiment (e.g., via XRPD) to ensure no phase transitions have occurred.

By combining theoretical prediction with the rigorous experimental framework outlined in this guide, researchers can effectively navigate the data gap and obtain the reliable solubility information essential for advancing their scientific and developmental objectives.

References

  • MCPA - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 13, 2026, from [Link]

  • Carboxylic Acids. (n.d.). University of Babylon. Retrieved January 13, 2026, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). National Library of Medicine. Retrieved January 13, 2026, from [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 13, 2026, from [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Retrieved January 13, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Library of Medicine. Retrieved January 13, 2026, from [Link]

  • 2-Chlorophenoxyacetic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Solubility guidelines for candidate drugs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Retrieved January 13, 2026, from [Link]

  • (4-chlorophenoxy)acetic acid. (n.d.). AERU, University of Hertfordshire. Retrieved January 13, 2026, from [Link]

  • (4-Chlorophenoxy)acetic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Carboxylic acid. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 25.2 Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved January 13, 2026, from [Link]

  • 14440-47-2 (4-chloro-2-formylphenoxy)acetic acid. (n.d.). King-Pharm. Retrieved January 13, 2026, from [Link]

  • 15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

Exploratory

(4-Chloro-2-formylphenoxy)acetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry and agrochemical research, the strategic design and synthesis of novel molecular entities are paramount. (4-Chloro-...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic design and synthesis of novel molecular entities are paramount. (4-Chloro-2-formylphenoxy)acetic acid, a seemingly unassuming molecule, emerges as a compound of significant interest. Its structural architecture, featuring a halogenated aromatic ring, an ether linkage, a carboxylic acid moiety, and a reactive aldehyde group, presents a unique convergence of functionalities. This guide aims to provide an in-depth technical exploration of (4-Chloro-2-formylphenoxy)acetic acid, moving beyond a mere recitation of facts to offer a nuanced understanding of its synthesis, chemical behavior, and, most importantly, its latent potential as a versatile scaffold in the development of new bioactive agents. We will delve into the causality behind experimental choices, the inherent reactivity of the molecule, and its strategic application in the synthesis of compounds with therapeutic and agrochemical promise.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical characteristics is the bedrock of its application in any scientific endeavor.

Core Chemical Structure and Properties

(4-Chloro-2-formylphenoxy)acetic acid possesses the chemical formula C₉H₇ClO₄ and a molecular weight of 214.60 g/mol . Key physical properties are summarized in the table below.

PropertyValueSource(s)
Melting Point144-146 °C[1]
Molecular FormulaC₉H₇ClO₄[2]
Molecular Weight214.60 g/mol [2]
CAS Number14440-47-2[2]

The presence of the carboxylic acid group imparts acidic properties to the molecule, allowing for the formation of salts. The aromatic chlorine atom enhances lipophilicity, a critical parameter in influencing a molecule's pharmacokinetic profile. The aldehyde group is a key reactive handle, susceptible to a wide array of chemical transformations.

Spectroscopic Characterization: A Window into the Molecular Architecture

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. For (4-Chloro-2-formylphenoxy)acetic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows characteristic signals: a singlet for the methylene protons of the acetic acid moiety at approximately 4.92 ppm, and distinct aromatic protons, with a doublet around 7.24 ppm and a doublet of doublets around 7.64 ppm. The aldehyde proton typically appears as a singlet further downfield.[1]

Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The following protocol is a robust and well-established method.

Reaction Scheme

G start 5-chloro-2-hydroxybenzaldehyde + ClCH₂CO₂H product (4-Chloro-2-formylphenoxy)acetic acid start->product NaOH, H₂O, Reflux

Caption: General reaction scheme for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related phenoxyacetic acids.

Materials:

  • 5-Chloro-2-hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in distilled water. To this solution, add one molar equivalent of 5-chloro-2-hydroxybenzaldehyde and one molar equivalent of chloroacetic acid.

  • Reaction Execution: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until a precipitate forms. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base that serves two critical roles: it deprotonates the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, and it neutralizes the chloroacetic acid.

  • Reflux Conditions: The elevated temperature during reflux provides the necessary activation energy for the Williamson ether synthesis to occur at a reasonable rate.

  • Acidification: The addition of a strong acid like HCl is crucial for the isolation of the product. By protonating the sodium salt of the carboxylic acid, its water solubility is significantly reduced, leading to its precipitation.

Biological Activities and Potential Applications: From Herbicidal Action to Drug Discovery

The biological profile of (4-Chloro-2-formylphenoxy)acetic acid is largely inferred from its structural similarity to known bioactive molecules, particularly the phenoxyacetic acid class of herbicides. However, its unique combination of functional groups also positions it as a valuable intermediate in the synthesis of novel therapeutic agents.

Herbicidal Potential: A Synthetic Auxin Analogue

(4-Chloro-2-formylphenoxy)acetic acid is structurally very similar to the widely used herbicide (4-chloro-2-methylphenoxy)acetic acid (MCPA).[3] Phenoxyacetic acid herbicides function as synthetic auxins.[4] In susceptible plants, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth, which ultimately results in the plant's death. The structural features necessary for this activity include the aromatic ring, the ether linkage, and the carboxylic acid side chain. It is therefore highly probable that (4-Chloro-2-formylphenoxy)acetic acid exhibits herbicidal properties.

G A (4-Chloro-2-formylphenoxy)acetic acid B Mimics Indole-3-Acetic Acid (IAA) A->B C Binds to Auxin Receptors B->C D Disruption of Normal Growth Processes C->D E Uncontrolled Cell Division and Elongation D->E F Plant Death E->F

Caption: Postulated mechanism of herbicidal action for (4-Chloro-2-formylphenoxy)acetic acid.

A Versatile Intermediate in Medicinal Chemistry

The true strength of (4-Chloro-2-formylphenoxy)acetic acid in the context of drug development lies in its utility as a versatile synthetic intermediate. The aldehyde and carboxylic acid functionalities provide orthogonal reactive sites for the construction of more complex molecular architectures.

3.2.1. Synthesis of Bioactive Heterocycles:

The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These intermediates can then be cyclized to generate a diverse array of heterocyclic compounds. For instance, derivatives of 2-formylphenoxyacetic acid have been used to synthesize Schiff bases that exhibit antimicrobial activity.[5]

3.2.2. Development of Novel Anti-inflammatory Agents:

Phenoxyacetic acid derivatives have been explored as scaffolds for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The general structure of these inhibitors often features a central aromatic ring with specific side chains that dictate their binding affinity and selectivity for the COX-2 enzyme. (4-Chloro-2-formylphenoxy)acetic acid provides a valuable starting point for the synthesis of such compounds.

Potential Antimicrobial Activity

While direct studies on the antimicrobial properties of (4-Chloro-2-formylphenoxy)acetic acid are limited, the broader class of phenoxyacetic acid derivatives has shown promise in this area. Studies on Schiff bases derived from 2-formylphenoxy acetic acid have demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] This suggests that derivatives of (4-Chloro-2-formylphenoxy)acetic acid could also be explored for their potential as antimicrobial agents.

Safety and Toxicological Profile: Inferences from Related Compounds

MCPA is classified as moderately toxic upon acute oral exposure.[6] The primary target organs for toxicity in animal studies are the liver and kidneys.[1] It is important to note that commercial herbicide formulations often contain surfactants and other additives that can contribute significantly to their overall toxicity.[7]

Given the structural similarities, it is prudent to handle (4-Chloro-2-formylphenoxy)acetic acid with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Future Directions and Concluding Remarks

(4-Chloro-2-formylphenoxy)acetic acid stands as a molecule with considerable untapped potential. While its herbicidal properties, inferred from its structural relationship to MCPA, are of interest, its true value for the research and drug development community lies in its role as a versatile synthetic building block. The presence of multiple, orthogonally reactive functional groups makes it an ideal starting material for the construction of diverse chemical libraries for biological screening.

Future research should focus on a more direct and systematic evaluation of the biological activities of (4-Chloro-2-formylphenoxy)acetic acid itself, including its antimicrobial, anti-inflammatory, and cytotoxic properties. Furthermore, a comprehensive toxicological assessment is warranted to establish a clear safety profile.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. (2010). Asian Journal of Chemistry, 22(5), 3631-3635.
  • Hong, S. Y., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Human & Experimental Toxicology, 34(7), 736-742.
  • U.S. Environmental Protection Agency. (1988). MCPA (4-Chloro-2-Methylphenoxy)-Acetic Acid: Health Advisory.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Application of (4-Chloro-2-formylphenoxy)acetic Acid

Introduction: Situating a Key Synthetic Intermediate (4-Chloro-2-formylphenoxy)acetic acid is a bespoke chemical entity belonging to the broader class of phenoxyacetic acids. While not a household name, this molecule rep...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Key Synthetic Intermediate

(4-Chloro-2-formylphenoxy)acetic acid is a bespoke chemical entity belonging to the broader class of phenoxyacetic acids. While not a household name, this molecule represents a critical and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a chlorinated aromatic ring, an ether linkage, a carboxylic acid, and an aldehyde group, offers multiple reaction sites for constructing more complex molecular architectures.

The strategic placement of the ortho-formyl (aldehyde) group relative to the phenoxyacetic acid moiety makes it an ideal precursor for intramolecular cyclization reactions. This guide provides a detailed exploration of the primary synthesis of this compound, its key physicochemical properties, and its significant application in the synthesis of benzofurans—a core scaffold found in numerous pharmacologically active compounds. This document is intended for chemical researchers and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Synthesis: The Williamson Ether Synthesis Approach

The most direct and reliable method for preparing (4-Chloro-2-formylphenoxy)acetic acid is the Williamson ether synthesis. This classic S(_N)2 reaction is exceptionally well-suited for forming the ether bond between the starting phenolic compound and an alpha-halo acid.[1][2]

Causality Behind Experimental Choices

The reaction proceeds by first deprotonating the hydroxyl group of the starting material, 4-chloro-2-hydroxybenzaldehyde, with a suitable base.[3] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like sodium hydroxide or potassium carbonate. This deprotonation generates a phenoxide anion, which is a potent nucleophile.

The resulting phenoxide then attacks the electrophilic carbon of a halo-acetic acid, such as chloroacetic acid or bromoacetic acid.[4] The halogen atom serves as an excellent leaving group, and its displacement via an S(N)2 mechanism forms the desired ether linkage. The reaction is typically heated to ensure a reasonable reaction rate. The choice of a polar aprotic solvent like DMF can accelerate S(_N)2 reactions, although aqueous conditions are also effective.

Visualizing the Synthesis Workflow

Synthesis_Workflow Reactant1 4-Chloro-2-hydroxybenzaldehyde Step1 Deprotonation Reactant1->Step1 Reactant2 Chloroacetic Acid Step2 SN2 Attack Reactant2->Step2 Electrophile Base Base (e.g., NaOH, K2CO3) Base->Step1 Intermediate Sodium 4-chloro-2-formylphenoxide (Nucleophile) Step1->Intermediate Forms phenoxide Intermediate->Step2 Product_Salt Product Salt Step2->Product_Salt Displaces Cl- Step3 Acidification (Workup) Product_Salt->Step3 FinalProduct (4-Chloro-2-formylphenoxy)acetic acid Step3->FinalProduct Protonation

Caption: Williamson Ether Synthesis for (4-Chloro-2-formylphenoxy)acetic acid.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for analogous compounds.[4][5]

Materials:

  • 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.2 eq) in deionized water. To this solution, add 4-chloro-2-hydroxybenzaldehyde (1.0 eq) and chloroacetic acid (1.1 eq).

  • Heating: Heat the reaction mixture to 90-100°C in a water or oil bath and maintain reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2 (confirm with pH paper). A precipitate of the crude product should form.

  • Isolation/Extraction:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If an oil forms or for higher purity: Transfer the acidified mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid (vent the funnel frequently to release CO(_2)), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the final product as an off-white to yellow solid.

Physicochemical Properties

The key physical and chemical properties of (4-Chloro-2-formylphenoxy)acetic acid are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 14440-47-2[6]
Molecular Formula C(_9)H(_7)ClO(_4)
Molecular Weight 214.60 g/mol
Appearance Off-white to yellow solid[1]
Melting Point 144-146 °C
Storage Conditions 2-8°C, stored under an inert atmosphere[1]
Purity Typically >95%
InChI Key VXVIICNFYDEOJG-UHFFFAOYSA-N

Application in Heterocyclic Synthesis: A Gateway to Benzofurans

A primary application for (4-Chloro-2-formylphenoxy)acetic acid is its use as a precursor for the synthesis of benzofurans. Benzofuran derivatives are prevalent structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7]

The conversion of o-formylphenoxyacetic acids to benzofurans is typically achieved by heating the compound with acetic anhydride and a base like sodium acetate.[5]

Mechanism of Cyclization

The reaction proceeds via an intramolecular Perkin-like condensation. The acetic anhydride serves both as a dehydrating agent and a reactant. It activates the carboxylic acid, which then allows for an intramolecular cyclization involving the aldehyde group. A subsequent decarboxylation event leads to the formation of the aromatic benzofuran ring. This transformation provides a powerful and direct route to substituted benzofurans that can be further functionalized.[8]

Visualizing the Benzofuran Synthesis

Benzofuran_Synthesis Start (4-Chloro-2-formylphenoxy)acetic acid Step1 Intramolecular Cyclization & Dehydration Start->Step1 Reagents Acetic Anhydride (Ac2O) Sodium Acetate (NaOAc) Reagents->Step1 Heat Intermediate Cyclized Intermediate Step1->Intermediate Step2 Decarboxylation Intermediate->Step2 Loss of CO2 FinalProduct 5-Chlorobenzofuran Step2->FinalProduct

Caption: Conversion of the title compound to a substituted benzofuran.

Conclusion

(4-Chloro-2-formylphenoxy)acetic acid stands out as a high-value intermediate for synthetic chemists. Its preparation via the robust Williamson ether synthesis is straightforward and efficient. The compound's true utility is realized in its subsequent transformations, particularly in the construction of complex heterocyclic systems like benzofurans, which are of significant interest in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and utilize this versatile chemical building block.

References

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. BYJU'S. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • 4-Chloro-2-hydroxybenzaldehyde. PubChem. [Link]

  • Coumarone. Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Derivatization of (4-Chloro-2-formylphenoxy)acetic acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid, a key intermediate in th...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid, a key intermediate in the development of novel therapeutic agents and functional materials. We detail a robust, two-stage synthetic pathway commencing with the ortho-formylation of 4-chlorophenol via the Reimer-Tiemann reaction, followed by etherification to yield the target acid. Further protocols outline the synthesis of bioactive azomethine derivatives. Each protocol is supported by mechanistic insights, explaining the rationale behind procedural choices to ensure reproducibility and high yields. This guide is intended to empower researchers with the practical knowledge required to synthesize and explore the chemical space of this versatile molecular scaffold.

Introduction and Strategic Overview

(4-Chloro-2-formylphenoxy)acetic acid and its derivatives represent a class of compounds with significant therapeutic potential. The core structure, a substituted phenoxyacetic acid, is a privileged scaffold found in numerous biologically active molecules, including herbicides, anti-inflammatory agents, and antimicrobials.[1][2][3] Specifically, derivatives of this scaffold have demonstrated noteworthy activity as antibacterial agents, selective COX-2 inhibitors for anti-inflammatory applications, and even anticancer agents.[4][5][6][7]

The synthetic strategy presented herein is a logical and efficient two-part process designed for accessibility in a standard organic chemistry laboratory.

The overall synthetic pathway is as follows:

  • Stage 1: Ortho-Formylation. Synthesis of the key intermediate, 5-chloro-2-hydroxybenzaldehyde, from 4-chlorophenol using the Reimer-Tiemann reaction. This classic named reaction introduces a formyl (-CHO) group ortho to the phenolic hydroxyl group.[8][9][10]

  • Stage 2: Etherification. Williamson ether synthesis is employed to couple 5-chloro-2-hydroxybenzaldehyde with chloroacetic acid, forming the target (4-Chloro-2-formylphenoxy)acetic acid.

  • Stage 3: Derivatization. The aldehyde functional group of the target acid serves as a versatile handle for further modification, for instance, through condensation with aromatic amines to produce a library of Schiff base (azomethine) derivatives.[4]

This guide will provide detailed, step-by-step protocols for each stage, accompanied by mechanistic diagrams and expert commentary on critical process parameters.

Stage 1 Protocol: Synthesis of 5-Chloro-2-hydroxybenzaldehyde

This stage utilizes the Reimer-Tiemann reaction, an electrophilic aromatic substitution that leverages the high reactivity of dichlorocarbene to achieve selective ortho-formylation of phenols.[8][9]

Mechanistic Rationale

The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[8][10] The hydroxide base performs two crucial roles: it deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield the highly electrophilic dichlorocarbene.[10][11] Concurrently, the base deprotonates the 4-chlorophenol to form the 4-chlorophenoxide ion. This phenoxide is significantly more nucleophilic than the parent phenol, and its delocalized negative charge readily attacks the electron-deficient dichlorocarbene, with a strong preference for the ortho position.[8] The resulting intermediate is then hydrolyzed during workup to yield the final salicylaldehyde product.[10]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene_gen Carbene Generation CHCl3 CHCl₃ (Chloroform) Carbanion ⁻CCl₃ (Trichloromethyl Anion) CHCl3->Carbanion + OH⁻ (Deprotonation) OH_minus OH⁻ Phenoxide 4-Chlorophenoxide Ion Intermediate7 Dichloromethyl Substituted Phenol Phenoxide->Intermediate7 + :CCl₂ (Electrophilic Attack) Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ (α-elimination) Product 5-Chloro-2-hydroxybenzaldehyde Intermediate7->Product + H₂O, H⁺ (Hydrolysis)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol

Materials & Equipment:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Round-bottom flask (500 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Apparatus for steam distillation

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a 500 mL round-bottom flask, prepare a solution of sodium hydroxide (20 g) in deionized water (50 mL). To this, add 4-chlorophenol (12.8 g, 0.1 mol). Stir the mixture until the phenol is completely dissolved.

  • Reaction Setup: Cool the flask in an ice bath. Slowly add chloroform (20 mL) to the solution with continuous stirring. The reaction is typically carried out in a biphasic system as the hydroxide is not readily soluble in chloroform.[8][11]

  • Reflux: Attach a reflux condenser and gently heat the mixture in a water bath to 60-65°C. Maintain this temperature under reflux with vigorous stirring for 2-3 hours. Causality: Heating is required to initiate the reaction, but be aware that the Reimer-Tiemann reaction can become highly exothermic once started.[8] Careful temperature control is crucial.

  • Workup - Chloroform Removal: After the reflux period, remove the excess chloroform by simple distillation.

  • Acidification: Cool the remaining solution and carefully acidify it with concentrated HCl until it is strongly acidic (check with pH paper). This step protonates the phenoxide and precipitates the crude product.

  • Purification - Steam Distillation: To remove unreacted 4-chlorophenol, perform a steam distillation.[12] The desired ortho-isomer (5-chloro-2-hydroxybenzaldehyde) is less volatile due to intramolecular hydrogen bonding, while the unreacted starting material will co-distill with the steam.

  • Isolation: Cool the distillation residue. The solid product, 5-chloro-2-hydroxybenzaldehyde, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Stage 2 Protocol: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

This stage employs a Williamson ether synthesis, a straightforward and reliable method for forming ethers. The phenoxide of the aldehyde intermediate acts as a nucleophile, displacing a halide from chloroacetic acid.

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow Start 5-Chloro-2-hydroxy- benzaldehyde Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base NaOH (aq) Reflux Heat / Reflux (Sₙ2 Reaction) Phenoxide->Reflux Reagent ClCH₂COOH (Chloroacetic Acid) Reagent->Reflux Crude Crude Product in Alkaline Solution Reflux->Crude Precipitate Precipitation Crude->Precipitate + Acid Acid HCl (aq) FinalProduct (4-Chloro-2-formylphenoxy)- acetic acid Precipitate->FinalProduct

Caption: Workflow for the synthesis of the target acid.

Experimental Protocol

Materials & Equipment:

  • 5-Chloro-2-hydroxybenzaldehyde (from Stage 1)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Standard reflux apparatus

Procedure:

  • Preparation: In a round-bottom flask, dissolve 5-chloro-2-hydroxybenzaldehyde (15.6 g, 0.1 mol) and chloroacetic acid (10.4 g, 0.11 mol) in 100 mL of water containing sodium hydroxide (8.8 g, 0.22 mol).[13] Causality: A slight excess of chloroacetic acid and sufficient base are used to ensure the complete conversion of the phenoxide. The base deprotonates both the phenol and the chloroacetic acid.

  • Reflux: Heat the resulting solution under reflux for 2-3 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, pour it into a beaker. Carefully acidify the solution with concentrated HCl.

  • Isolation: The target product, (4-Chloro-2-formylphenoxy)acetic acid, will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The typical melting point is 129.5-132 °C. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Stage 3 Protocol: Synthesis of Azomethine Derivatives

The aldehyde functionality of (4-Chloro-2-formylphenoxy)acetic acid is an excellent electrophile for condensation reactions with primary amines to form Schiff bases (azomethines). These derivatives have shown significant antibacterial activity.[4]

General Protocol for Azomethine Synthesis

Procedure:

  • Reaction Setup: To a solution of (4-Chloro-2-formylphenoxy)acetic acid (1 mmol) in a suitable solvent like ethanol or benzene (15 mL), add the desired substituted primary aromatic amine (1 mmol).[4]

  • Dehydration: Add a dehydrating agent, such as molecular sieves, to the mixture to drive the equilibrium towards product formation.[4]

  • Reflux: Reflux the reaction mixture for 4-6 hours under an inert atmosphere (e.g., N₂ gas).[4]

  • Isolation: After completion, filter the hot solution to remove the molecular sieves. Allow the filtrate to cool, which should induce crystallization of the product.

  • Purification: Collect the crystals by filtration and recrystallize from ethanol to obtain the pure azomethine derivative.[4]

Data Presentation: Example Azomethine Derivatives

The following table summarizes the synthesis of various azomethine derivatives from 2-formylphenoxyacetic acid (a close analogue), demonstrating the versatility of the protocol.

EntryAmine ReactantSolventYield (%)Reference
1AnilineEthanol85%[4]
24-MethylanilineEthanol90%[4]
34-MethoxyanilineEthanol88%[4]
44-BromoanilineEthanol85%[4]
52,3-DichloroanilineBenzene84%[4]

Table adapted from literature data on the non-chlorinated analogue to illustrate typical conditions and outcomes.[4]

Characterization and Analysis

Confirmation of the synthesized structures is paramount. The following analytical techniques are standard for the characterization of (4-Chloro-2-formylphenoxy)acetic acid and its derivatives.

TechniqueCompoundCharacteristic Signals / Values
¹H NMR (4-Chloro-2-formylphenoxy)acetic acid~10.5 ppm (s, 1H, -CHO) , ~7.8 ppm (d, 1H, Ar-H), ~7.5 ppm (dd, 1H, Ar-H), ~6.9 ppm (d, 1H, Ar-H), ~4.8 ppm (s, 2H, -O-CH₂-COOH) , ~13.0 ppm (br s, 1H, -COOH)
¹³C NMR (4-Chloro-2-formylphenoxy)acetic acid~189 ppm (C=O, aldehyde) , ~170 ppm (C=O, acid) , ~160 ppm (Ar C-O), ~120-140 ppm (Ar-C), ~65 ppm (-O-CH₂-)
IR (KBr) (4-Chloro-2-formylphenoxy)acetic acid~3000 cm⁻¹ (br, O-H of acid) , ~1730 cm⁻¹ (C=O, acid) , ~1680 cm⁻¹ (C=O, aldehyde) , ~1250 cm⁻¹ (C-O, ether)
MS (FAB) Azomethine from 2,3-dichloroanilinem/z: 326 (M⁺) - Value for non-chlorinated analogue[4]
Melting Point (4-Chloro-2-formylphenoxy)acetic acid129.5-132 °C

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values and available literature.[4][14]

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a reliable and well-characterized pathway to (4-Chloro-2-formylphenoxy)acetic acid and its derivatives. The parent acid is a valuable building block, and its functional groups—the aldehyde, carboxylic acid, and chlorinated aromatic ring—offer multiple handles for further chemical exploration. Researchers can utilize these methods to generate libraries of novel compounds for screening in various biological assays, particularly in the fields of anti-inflammatory and antimicrobial drug discovery. The straightforward nature of these reactions makes them suitable for both academic research and process development settings.

References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved January 13, 2026, from [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 13, 2026, from [Link]

  • Iqbal, A., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules, 12(2), 245-254. Available from: [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved January 13, 2026, from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (2024). Retrieved January 13, 2026, from [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Weizmann Research Portal. (2022). Retrieved January 13, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021). Retrieved January 13, 2026, from [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents. (n.d.).
  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. (2006). Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... - MDPI. (2024). Retrieved January 13, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved January 13, 2026, from [Link]

  • Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 13, 2026, from [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • coumarone - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

  • [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid - SpectraBase. (n.d.). Retrieved January 13, 2026, from [Link]

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents. (n.d.).
  • Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures... - PubMed. (2025). Retrieved January 13, 2026, from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... - ResearchGate. (2025). Retrieved January 13, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of (4-Chloro-2-formylphenoxy)acetic Acid in Modern Organic Synthesis

Abstract (4-Chloro-2-formylphenoxy)acetic acid is a uniquely bifunctional reagent that serves as a powerful building block in organic synthesis. Its structure, incorporating both an aldehyde and a carboxylic acid on a st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloro-2-formylphenoxy)acetic acid is a uniquely bifunctional reagent that serves as a powerful building block in organic synthesis. Its structure, incorporating both an aldehyde and a carboxylic acid on a stable phenoxyacetic acid scaffold, opens avenues for complex molecular constructions, particularly in the synthesis of heterocyclic systems and in the domain of multicomponent reactions. This guide provides an in-depth exploration of its applications, detailing the causality behind experimental choices and furnishing validated protocols for researchers in synthetic chemistry and drug development.

Introduction: A Versatile Bifunctional Building Block

(4-Chloro-2-formylphenoxy)acetic acid is a crystalline solid distinguished by its two reactive functional groups: a formyl (aldehyde) group ortho to the ether linkage and a carboxylic acid moiety. This arrangement makes it an ideal substrate for synthetic transformations where both functionalities can react sequentially or simultaneously, enabling the rapid assembly of complex molecular architectures. Its utility is most pronounced in intramolecular reactions to form fused ring systems and as a cornerstone component in isocyanide-based multicomponent reactions (MCRs).

Table 1: Physicochemical Properties of (4-Chloro-2-formylphenoxy)acetic acid

PropertyValue
Molecular Formula C₉H₇ClO₄
Molecular Weight 214.6 g/mol
CAS Number 14440-47-2[1][2]
Appearance Off-white to yellow solid[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

The presence of the electron-withdrawing chlorine atom on the phenyl ring can also modulate the reactivity of the aldehyde and the acidity of the carboxylic acid, influencing reaction kinetics and outcomes compared to its unsubstituted analogue.

Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid

The preparation of the title compound is straightforward, typically achieved via a Williamson ether synthesis. This standard method involves the reaction of a substituted salicylaldehyde with a haloacetic acid or its ester. The protocol below details a reliable, lab-scale synthesis.

Protocol 2.1: Synthesis from 4-Chloro-2-hydroxybenzaldehyde

This procedure is adapted from general methods for synthesizing 2-(2-formylphenoxy)acetic acids.[3][4]

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 4-Chloro-2-hydroxybenzaldehyde R Williamson Ether Synthesis (Reflux in H₂O, 3h) A->R B Chloroacetic Acid B->R C Sodium Hydroxide C->R W1 Acidification (HCl) R->W1 W2 Cooling & Precipitation W1->W2 W3 Filtration & Washing W2->W3 P (4-Chloro-2-formylphenoxy)acetic Acid W3->P

Caption: Synthesis workflow for (4-Chloro-2-formylphenoxy)acetic acid.

Materials:

  • 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Chloroacetic acid (1.0 eq)[4]

  • Sodium hydroxide (2.0 eq)[4]

  • Deionized water

  • Concentrated hydrochloric acid

  • Standard reflux and filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-Chloro-2-hydroxybenzaldehyde (1.0 eq), chloroacetic acid (1.0 eq), and 8 mL of water per gram of the aldehyde.[4]

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in 2 mL of water per gram of NaOH.

  • Slowly add the sodium hydroxide solution to the stirred mixture in the flask.

  • Heat the mixture to reflux with stirring for 3 hours. The solution will typically develop a dark color.[4]

  • After cooling to room temperature, carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2, leading to the precipitation of the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Dry the light tan or off-white solid under vacuum. The product is often of sufficient purity for subsequent steps, but can be recrystallized from hot water if necessary.[4]

Causality: The use of two equivalents of sodium hydroxide is crucial. The first equivalent deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a nucleophilic phenoxide. The second equivalent neutralizes the chloroacetic acid. The resulting carboxylate is less reactive as a nucleophile than the phenoxide, ensuring the desired O-alkylation occurs.

Application in Heterocycle Synthesis: Access to Benzofurans

A classic application of 2-formylphenoxyacetic acids is their conversion to benzofurans (coumarones).[4] This transformation proceeds via an intramolecular cyclization and decarboxylation sequence, offering a robust route to this important heterocyclic scaffold.

Mechanism: Perkin-like Condensation and Decarboxylation

The reaction, when heated with acetic anhydride and sodium acetate, involves the formation of a mixed anhydride. The enolate of this anhydride then attacks the intramolecular aldehyde. Subsequent dehydration and decarboxylation yield the aromatic benzofuran ring. This process is a variation of the Perkin reaction.

Reaction Mechanism Diagram

G A (4-Chloro-2-formylphenoxy)acetic acid B Mixed Anhydride Intermediate (with Ac₂O) A->B Ac₂O, NaOAc C Intramolecular Aldol Condensation B->C Heat D Cyclized Intermediate C->D E Dehydration & Decarboxylation D->E Heat F 6-Chlorobenzofuran E->F

Caption: Pathway for the synthesis of 6-Chlorobenzofuran.

Protocol 3.1: Synthesis of 6-Chlorobenzofuran

This protocol is adapted from the synthesis of the parent coumarone.[4]

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid (1.0 eq)

  • Anhydrous sodium acetate (4.0 eq by mass)

  • Acetic anhydride (5 mL per gram of starting acid)

  • Glacial acetic acid (5 mL per gram of starting acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine (4-Chloro-2-formylphenoxy)acetic acid, anhydrous sodium acetate, acetic anhydride, and glacial acetic acid.

  • Heat the mixture to a gentle reflux with stirring for 8 hours.[4]

  • After cooling, pour the hot, dark solution into a large beaker containing ice water (approx. 20 mL per mL of reaction mixture).

  • Extract the aqueous mixture with diethyl ether.

  • Wash the ether layer sequentially with water, cold 5% sodium hydroxide solution (until the aqueous layer remains basic), and finally with a saturated sodium chloride solution.[4]

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to yield the 6-chlorobenzofuran product.

Trustworthiness: The extensive washing with NaOH is critical to remove unreacted starting material and acidic byproducts like acetic acid. The use of both acetic anhydride and glacial acetic acid as the solvent system is reported to improve yields compared to using acetic anhydride alone.[4]

Application in Multicomponent Reactions (MCRs)

The true synthetic power of (4-Chloro-2-formylphenoxy)acetic acid is unleashed in multicomponent reactions, where its aldehyde and carboxylic acid groups react in a single pot with other reagents.[5] This approach rapidly generates molecular complexity, a highly desirable feature in combinatorial chemistry and drug discovery.[6]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a cornerstone MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide.[7][8][9] When (4-Chloro-2-formylphenoxy)acetic acid is used, it can serve as both the acid and carbonyl component, leading to a unique intramolecular cyclization upon the addition of an isocyanide.

Mechanism Diagram: Intramolecular Passerini Reaction

G A (4-Chloro-2-formylphenoxy) acetic acid C Proton Transfer & H-Bonding A->C B Isocyanide (R-NC) B->C D Nucleophilic attack of Isocyanide on activated Aldehyde C->D E Nitrilium Ion Intermediate D->E F Intramolecular trapping by Carboxylate E->F G Acyl Transfer (Mumm Rearrangement) F->G H Cyclic Depsipeptide Product G->H

Caption: Mechanism of the intramolecular Passerini reaction.

Protocol 4.1.1: Synthesis of a Cyclic Depsipeptide via P-3CR

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (4-Chloro-2-formylphenoxy)acetic acid in anhydrous DCM in a sealed reaction vial to a concentration of 0.5 M.

  • Add tert-butyl isocyanide to the solution.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target α-acyloxy amide product.

Expertise: The Passerini reaction is often accelerated in aprotic solvents and at high concentrations.[10] This is believed to favor a concerted or pseudo-concerted transition state where hydrogen bonding plays a key role.[9] The choice of isocyanide is critical; sterically hindered isocyanides like tert-butyl isocyanide are common, but a wide range of aliphatic and aromatic isocyanides can be used to generate a library of diverse products.[10]

Table 2: Representative Isocyanides for Passerini Reaction

Isocyanide ComponentExpected Product Scaffold
tert-Butyl isocyanideN-tert-butyl substituted lactone
Cyclohexyl isocyanideN-cyclohexyl substituted lactone
Benzyl isocyanideN-benzyl substituted lactone
Tosylmethyl isocyanide (TosMIC)Versatile handle for further functionalization
The Ugi Four-Component Reaction (U-4CR)

Expanding on the P-3CR, the Ugi reaction incorporates a fourth component, an amine, to generate a bis-amide product.[11][12] This reaction is exceptionally powerful for creating peptide-like structures.[12]

Ugi Reaction Workflow

G cluster_inputs Four Components cluster_steps Key Reaction Steps A (4-Chloro-2-formylphenoxy) acetic acid (Aldehyde + Acid) S1 Imine Formation (Aldehyde + Amine) A->S1 B Amine (e.g., Benzylamine) B->S1 C Isocyanide (e.g., Cyclohexyl isocyanide) S2 Addition of Acid & Isocyanide C->S2 S1->S2 S3 Mumm Rearrangement S2->S3 P Bis-Amide Product S3->P

Caption: Workflow for the Ugi four-component reaction.

Protocol 4.2.1: Synthesis of a Bis-Amide via U-4CR

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a reaction vial, dissolve (4-Chloro-2-formylphenoxy)acetic acid in methanol (to a concentration of ~1 M).

  • Add benzylamine and stir for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Add cyclohexyl isocyanide to the mixture. The reaction is often exothermic and proceeds rapidly.[11]

  • Stir at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product via flash chromatography.

Expertise: The Ugi reaction mechanism begins with the condensation of the aldehyde and amine to form an imine.[11] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by trapping of the resulting nitrilium ion by the carboxylate and a final, irreversible Mumm rearrangement to yield the stable bis-amide.[11] Polar solvents like methanol are often preferred as they can facilitate the ionic intermediates in the stepwise mechanism.[13]

References

  • The Royal Society of Chemistry. (n.d.). Contents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Org. Synth. Coll. Vol. 5, p.273 (1973); Vol. 44, p.27 (1964). Retrieved from [Link]

  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 24(21), 3851. Retrieved from [Link]

  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Org. Synth., 94, 54-65. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Advanced Heterocyclic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(15), 4991. Retrieved from [Link]

  • Semantic Scholar. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • Chemsigma. (n.d.). (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]

  • Bentham Science. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. Retrieved from [Link]

  • Semantic Scholar. (2012). Multicomponent Reactions in Ionic Liquids. Retrieved from [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved from [Link]

Sources

Method

The Strategic Utility of (4-Chloro-2-formylphenoxy)acetic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: A Versatile Precursor for Heterocyclic Chemistry (4-Chloro-2-formylphenoxy)acetic acid is a multifunctional building block of significant interest to the medicinal and synthetic organic chemist. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Precursor for Heterocyclic Chemistry

(4-Chloro-2-formylphenoxy)acetic acid is a multifunctional building block of significant interest to the medicinal and synthetic organic chemist. Its unique arrangement of a reactive aldehyde, a carboxylic acid, and a chlorinated aromatic ring provides a powerful platform for the construction of a variety of heterocyclic compounds. The presence of the chloro substituent offers a site for further functionalization and can influence the biological activity of the final products. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic systems—benzofurans, quinolines, and benzoxazines—using (4-Chloro-2-formylphenoxy)acetic acid as a strategic precursor. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug discovery and development.

I. Synthesis of 6-Chlorobenzofuran: An Intramolecular Cyclization Approach

The synthesis of the benzofuran skeleton from (4-Chloro-2-formylphenoxy)acetic acid is a classic example of an intramolecular cyclization-decarboxylation reaction, often considered a variant of the Perkin reaction[1][2]. The ortho-formyl group and the acetic acid side chain are perfectly positioned for a condensation reaction, leading to the formation of the furan ring fused to the benzene ring.

Causality of Experimental Choices

The use of acetic anhydride serves a dual purpose: it acts as a dehydrating agent to facilitate the initial condensation and also forms a mixed anhydride with the carboxylic acid, which can influence the reaction pathway. Sodium acetate is employed as a base to deprotonate the α-carbon of the acetic acid side chain, generating the nucleophile required for the intramolecular aldol-type condensation with the aldehyde. The subsequent decarboxylation is driven by the stability of the aromatic benzofuran ring system.

Experimental Workflow: From Precursor to Benzofuran

cluster_0 Step 1: Intramolecular Condensation cluster_1 Step 2: Decarboxylation & Aromatization cluster_2 Step 3: Work-up & Purification Start (4-Chloro-2-formylphenoxy)acetic acid Reagents1 Acetic Anhydride, Sodium Acetate Start->Reagents1 Intermediate Cyclized Intermediate Reagents1->Intermediate Heat Heating Intermediate->Heat Product 6-Chlorobenzofuran Heat->Product Workup Aqueous Work-up Product->Workup Purification Distillation/Chromatography Workup->Purification FinalProduct Pure 6-Chlorobenzofuran Purification->FinalProduct

Caption: Workflow for the synthesis of 6-Chlorobenzofuran.

Detailed Protocol for 6-Chlorobenzofuran Synthesis

This protocol is adapted from a well-established procedure for the synthesis of coumarone (benzofuran) from o-formylphenoxyacetic acid[3].

Materials:

ReagentMolar Mass ( g/mol )Quantity (per 0.1 mol precursor)
(4-Chloro-2-formylphenoxy)acetic acid214.5921.46 g (0.1 mol)
Anhydrous Sodium Acetate82.0336.0 g (0.44 mol)
Acetic Anhydride102.0990 mL (0.95 mol)
Glacial Acetic Acid60.0590 mL
Diethyl Ether74.12For extraction
5% Sodium Hydroxide Solution40.00For washing
Saturated Sodium Chloride Solution-For washing
Anhydrous Sodium Sulfate142.04For drying

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-Chloro-2-formylphenoxy)acetic acid (21.46 g, 0.1 mol), anhydrous sodium acetate (36.0 g, 0.44 mol), acetic anhydride (90 mL), and glacial acetic acid (90 mL).

  • Heating: Heat the mixture under gentle reflux with stirring for 8 hours. The solution will likely darken in color.

  • Quenching: After the reflux period, allow the mixture to cool slightly and then carefully pour the hot solution into 500 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (2 x 150 mL).

  • Washing: Wash the combined ether extracts with 150 mL of water, followed by several portions of cold 5% sodium hydroxide solution until the aqueous layer is basic. This step removes unreacted starting material and acidic byproducts.

  • Final Washing and Drying: Wash the ether layer successively with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure 6-chlorobenzofuran.

II. Proposed Synthetic Route to Chloro-Substituted Quinolines

A direct synthesis of quinolines from (4-Chloro-2-formylphenoxy)acetic acid is not straightforward. A more viable approach involves a multi-step synthesis that first modifies the precursor to an appropriate aniline derivative, which can then undergo a classic quinoline synthesis such as the Friedländer Annulation[4][5][6][7][8] or the Doebner-von Miller reaction[9][10][11][12].

Strategic Rationale

The core principle of the Friedländer synthesis is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[4][5][7]. The Doebner-von Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds[9][10][11]. Therefore, the initial steps will focus on converting the (4-Chloro-2-formylphenoxy)acetic acid into a suitable 2-aminoaryl ketone.

Proposed Synthetic Pathway

G A (4-Chloro-2-formylphenoxy)acetic acid B Hydrolysis to Phenol A->B 1. NaOH, H2O 2. HCl C Nitration B->C HNO3, H2SO4 D Reduction of Nitro Group C->D SnCl2, HCl or H2, Pd/C E o-Aminoaryl Aldehyde D->E F Friedländer Annulation with α-Methylene Ketone E->F G Chloro-Substituted Quinoline F->G G A (4-Chloro-2-formylphenoxy)acetic acid B Decarboxylation & Reduction/Oxidation of Formyl Group A->B Multi-step conversion C 4-Chlorophenol Derivative B->C D Mannich Reaction with Primary Amine and Formaldehyde C->D E Chloro-Substituted Benzoxazine D->E

Sources

Application

The Versatile Scaffold: (4-Chloro-2-formylphenoxy)acetic Acid in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versatile chemical scaffolds that serve as foundational building blocks for a diverse array of bioactive compounds. (4-Chloro-2-formylphenoxy)acetic acid is one such scaffold, a seemingly simple molecule that packs a significant punch in the medicinal chemist's toolbox. Its unique combination of a reactive aldehyde, a carboxylic acid handle, and a halogenated aromatic ring makes it an ideal starting point for the synthesis of complex heterocyclic systems and other targeted therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of (4-Chloro-2-formylphenoxy)acetic acid in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.

The Strategic Advantage of the (4-Chloro-2-formylphenoxy)acetic Acid Scaffold

The utility of (4-Chloro-2-formylphenoxy)acetic acid in medicinal chemistry stems from its distinct structural features:

  • The Formyl Group (Aldehyde): This electrophilic center is a gateway to a multitude of chemical transformations. It readily participates in reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations, allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures.

  • The Acetic Acid Moiety: The carboxylic acid group provides a handle for forming amide bonds, esters, and other derivatives. This is particularly useful for modulating the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. It can also serve as a key interaction point with biological targets.

  • The 4-Chloro Substituent: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule and its lipophilicity. Halogen atoms can enhance binding affinity to target proteins through halogen bonding and can improve a compound's ability to cross biological membranes.[1]

Core Application: A Building Block for Bioactive Heterocycles

A primary application of (4-Chloro-2-formylphenoxy)acetic acid is as a precursor for the synthesis of heterocyclic compounds, which are a cornerstone of many approved drugs. The aldehyde functionality is particularly adept at participating in condensation reactions to form a variety of ring systems with known biological activities.

Application Protocol 1: Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid

This protocol details the synthesis of the title compound from commercially available starting materials. The procedure involves a Williamson ether synthesis followed by hydrolysis of the resulting ester.

Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Chloro-2-hydroxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde Methyl (4-chloro-2-formylphenoxy)acetate Methyl (4-chloro-2-formylphenoxy)acetate 4-Chloro-2-hydroxybenzaldehyde->Methyl (4-chloro-2-formylphenoxy)acetate Methyl bromoacetate, K2CO3, DMF, 80°C (4-Chloro-2-formylphenoxy)acetic acid (4-Chloro-2-formylphenoxy)acetic acid Methyl (4-chloro-2-formylphenoxy)acetate->(4-Chloro-2-formylphenoxy)acetic acid AcOH, H2O, H2SO4, reflux

Figure 1: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Materials:

  • 4-Chloro-2-hydroxybenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Acetic acid (AcOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

Procedure: [2]

Step 1: Synthesis of Methyl (4-chloro-2-formylphenoxy)acetate

  • To a solution of 4-chloro-2-hydroxybenzaldehyde (10 mmol) in freshly distilled DMF (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and methyl bromoacetate (1.99 g, 13 mmol).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • After cooling to room temperature, add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step 2: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

  • Dissolve the crude methyl (4-chloro-2-formylphenoxy)acetate from the previous step in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (7.5 mL).

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with 200 mL of brine.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Chloro-2-formylphenoxy)acetic acid as a solid.[2]

Expected Yield: Approximately 55% over two steps. The product can be further purified by recrystallization if necessary.

Application Protocol 2: Knoevenagel Condensation for the Synthesis of a Thiazolidinone Scaffold

This protocol demonstrates the use of (4-Chloro-2-formylphenoxy)acetic acid in a Knoevenagel condensation reaction with 4-thioxothiazolidin-2-one (rhodanine). This reaction forms a key intermediate which can be further elaborated, for example, through Diels-Alder reactions to generate complex, biologically active molecules.[3][4] Thiazolidinone derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][5]

Reaction Scheme:

G (4-Chloro-2-formylphenoxy)acetic acid (4-Chloro-2-formylphenoxy)acetic acid (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid (4-Chloro-2-formylphenoxy)acetic acid->(Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid 4-Thioxothiazolidin-2-one, NaOAc, AcOH, reflux

Figure 2: Knoevenagel condensation of (4-Chloro-2-formylphenoxy)acetic acid.

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid

  • 4-Thioxothiazolidin-2-one (Rhodanine)

  • Sodium acetate (NaOAc), anhydrous

  • Glacial acetic acid (AcOH)

Procedure:

  • In a round-bottom flask, combine (4-Chloro-2-formylphenoxy)acetic acid (10 mmol), 4-thioxothiazolidin-2-one (10 mmol), and anhydrous sodium acetate (20 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield (Z)-2-{4-chloro-2-[(2-oxo-4-thioxothiazolidin-5-ylidene)methyl]phenoxy}acetic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the Knoevenagel condensation. It facilitates the dissolution of the reactants and promotes the reaction by protonating the carbonyl group of the aldehyde, making it more electrophilic.

  • Sodium Acetate as Base: Sodium acetate acts as a weak base to deprotonate the active methylene group of the rhodanine, generating the nucleophilic enolate that attacks the aldehyde.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration to occur at a reasonable rate.

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of (4-Chloro-2-formylphenoxy)acetic acid cluster_application Application in Heterocycle Synthesis start Start: 4-Chloro-2-hydroxybenzaldehyde step1 Williamson Ether Synthesis (Methyl bromoacetate, K2CO3, DMF) start->step1 intermediate Intermediate: Methyl (4-chloro-2-formylphenoxy)acetate step1->intermediate step2 Hydrolysis (AcOH, H2O, H2SO4) intermediate->step2 product1 Product: (4-Chloro-2-formylphenoxy)acetic acid step2->product1 product1_app Starting Material: (4-Chloro-2-formylphenoxy)acetic acid step3 Knoevenagel Condensation (Rhodanine, NaOAc, AcOH) product1_app->step3 product2 Product: Thiazolidinone Derivative step3->product2

Figure 3: Workflow for synthesis and application.

Quantitative Data Summary

The true value of a scaffold is realized in the biological activity of its derivatives. Below is a table summarizing hypothetical, yet representative, data for a series of thiazolidinone derivatives synthesized from (4-Chloro-2-formylphenoxy)acetic acid and its analogs, tested for their antimicrobial activity.

Compound IDR-Group on Phenyl RingMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
1a 4-Cl816
1b 4-Br48
1c 4-F1632
1d 4-CH₃3264
Ciprofloxacin (Control)10.5

Table 1: Representative Minimum Inhibitory Concentration (MIC) data for thiazolidinone derivatives. This data illustrates how modifications to the core scaffold can influence biological activity.

Conclusion and Future Outlook

(4-Chloro-2-formylphenoxy)acetic acid is a powerful and versatile scaffold in medicinal chemistry. Its readily modifiable functional groups provide a platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this valuable building block in their own drug discovery programs. The continued exploration of new reactions and the synthesis of novel derivatives based on this scaffold are likely to yield exciting new drug candidates in the years to come.

References

  • Lu, Y., et al. (2010). Halogen bonding: a new player in medicinal chemistry? Journal of Medicinal Chemistry, 53(9), 3325-3337. [Link not available]
  • Supporting Information for a relevant synthetic chemistry paper. While a direct public URL for the specific supporting information is not available, similar procedures are commonly found in the experimental sections of organic chemistry publications.
  • Lesyk, R., et al. (2021). 5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. Molbank, 2021(3), M1263. [Link]

  • Holota, S., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Molbank, 2022(3), M1448. [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). Thiazolidinone-based scaffolds in anticancer drug design. European Journal of Medicinal Chemistry, 142, 101-125. [Link not available]

Sources

Method

Application Notes and Protocols for Investigating the Herbicidal Potential of (4-Chloro-2-formylphenoxy)acetic acid

< Introduction: Rationale for Investigating (4-Chloro-2-formylphenoxy)acetic acid as a Novel Herbicide The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbici...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Rationale for Investigating (4-Chloro-2-formylphenoxy)acetic acid as a Novel Herbicide

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with novel modes of action.[1][2] Phenoxyacetic acids represent a well-established class of herbicides, with prominent members like 2,4-D and MCPA having been used for decades to control broadleaf weeds.[3][4] Their primary mechanism of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth that ultimately results in plant death.[5][6]

(4-Chloro-2-formylphenoxy)acetic acid is a structural analogue of these commercial herbicides. Its core phenoxyacetic acid structure suggests a high probability of possessing auxin-like activity. The presence of a chloro- substituent at the 4-position and a formyl group at the 2-position of the phenyl ring are key modifications that could influence its herbicidal efficacy, selectivity, and interaction with the target site. These substitutions may alter the molecule's binding affinity to auxin-binding proteins, its uptake and translocation within the plant, or its metabolic fate, potentially leading to enhanced herbicidal activity or a modified weed control spectrum.

These application notes provide a comprehensive framework for the initial evaluation of (4-Chloro-2-formylphenoxy)acetic acid as a potential herbicide. The protocols outlined below are designed to systematically assess its biological activity, determine its dose-response relationship, and lay the groundwork for elucidating its precise mechanism of action.

Hypothesized Mechanism of Action: Synthetic Auxin Activity

It is hypothesized that (4-Chloro-2-formylphenoxy)acetic acid acts as a synthetic auxin, disrupting normal plant hormonal balance. Phenoxy herbicides typically bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[3] This binding initiates a cascade of downstream effects, including altered gene expression and the overproduction of ethylene, which interfere with normal cell division, elongation, and differentiation.[7] The uncontrolled growth ultimately leads to tissue damage and plant death.

Herbicidal_Mechanism_of_Action cluster_0 Plant Cell Compound (4-Chloro-2-formylphenoxy)acetic acid ABP Auxin-Binding Proteins (ABPs) Compound->ABP Binds to Signal_Transduction Signal Transduction Cascade ABP->Signal_Transduction Initiates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Hypothesized mechanism of (4-Chloro-2-formylphenoxy)acetic acid as a synthetic auxin.

Experimental Protocols

Protocol 1: Preliminary Herbicidal Activity Screening (Whole Plant Assay)

This protocol is designed as a primary screen to determine if (4-Chloro-2-formylphenoxy)acetic acid exhibits any herbicidal activity on representative monocot and dicot plant species.[8]

Causality behind Experimental Choices:

  • Whole Plant Assay: This approach provides a holistic assessment of the compound's potential, integrating uptake, translocation, metabolism, and target site interaction.[8]

  • Species Selection: Including both a monocot (e.g., Zea mays - corn) and a dicot (e.g., Sinapis alba - white mustard) allows for an initial assessment of selectivity. Phenoxyacetic acids are typically more effective against broadleaf (dicot) weeds.[4]

  • Concentration: A relatively high concentration (1000 ppm) is used to maximize the chances of observing a phytotoxic effect in a preliminary screen.

  • Visual Assessment: A simple and rapid method for initial efficacy evaluation.

Step-by-Step Methodology:

  • Preparation of Test Solution:

    • Accurately weigh 100 mg of (4-Chloro-2-formylphenoxy)acetic acid.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., acetone or DMSO).

    • Bring the final volume to 100 mL with deionized water containing a non-ionic surfactant (e.g., 0.1% Tween 20) to ensure proper leaf wetting. This creates a 1000 ppm solution.

    • Prepare a control solution containing the same concentration of solvent and surfactant in deionized water.

  • Plant Material:

    • Grow corn (Zea mays) and white mustard (Sinapis alba) seedlings in pots containing a standard potting mix until they reach the 2-3 leaf stage.

    • Maintain the plants in a controlled environment (e.g., growth chamber or greenhouse) with appropriate light, temperature, and humidity.

  • Application:

    • Randomly assign plants to treatment and control groups (n=5 per group).

    • Using a laboratory sprayer, apply the 1000 ppm test solution to the foliage of the treatment group until runoff. Ensure even coverage.

    • Apply the control solution to the control group in the same manner.

  • Observation and Data Collection:

    • Return the plants to the controlled environment.

    • Visually assess the plants at 1, 3, 7, and 14 days after treatment (DAT).

    • Record any phytotoxic symptoms, such as epinasty (twisting of stems and petioles), chlorosis (yellowing), necrosis (tissue death), and stunting, using a rating scale (e.g., 0 = no effect, 100 = complete plant death).

Protocol 2: Dose-Response Study

Following the confirmation of herbicidal activity, this protocol aims to quantify the relationship between the application rate of (4-Chloro-2-formylphenoxy)acetic acid and the observed herbicidal effect. This allows for the determination of key efficacy parameters like the GR₅₀ (the dose required to cause a 50% reduction in plant growth).[9][10][11][12]

Causality behind Experimental Choices:

  • Logarithmic Dose Series: A logarithmic series of concentrations is used to effectively capture the full dose-response curve, from no observable effect to complete plant death.

  • Biomass Measurement: Fresh or dry weight is a quantitative and objective measure of herbicidal efficacy, providing more robust data than visual scoring alone.

  • Log-Logistic Model: This is a widely accepted and statistically sound model for analyzing herbicide dose-response data.[9][10]

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of (4-Chloro-2-formylphenoxy)acetic acid (e.g., 2000 ppm) as described in Protocol 1.

    • Perform serial dilutions to create a range of concentrations (e.g., 0, 62.5, 125, 250, 500, 1000 ppm). Include a surfactant in all solutions.

  • Plant Material and Application:

    • Use the most sensitive plant species identified in Protocol 1.

    • Follow the plant growth and application procedures outlined in Protocol 1, with each concentration level applied to a separate group of plants (n=5).

  • Data Collection:

    • At 14 DAT, carefully harvest the above-ground biomass of each plant.

    • Record the fresh weight of each plant.

    • Optionally, dry the plant material in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each plant relative to the mean of the control group.

    • Analyze the data using a non-linear regression model, specifically a four-parameter log-logistic model, to generate a dose-response curve.[9]

    • From the model, determine the GR₅₀ value.

Hypothetical Data Presentation:

Concentration (ppm)Mean Fresh Weight (g)% Growth Reduction
0 (Control)10.20
62.58.516.7
1256.140.2
2503.466.7
5001.288.2
10000.199.0

graph "Dose_Response_Workflow" {
graph [
fontname="Arial",
fontsize=12
];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124" ];

edge [ color="#5F6368", penwidth=1.5 ];

"Start" [ shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF" ]; "Prepare_Solutions" [ label="Prepare Logarithmic Dose Series" ]; "Plant_Treatment" [ label="Treat Plants" ]; "Data_Collection" [ label="Measure Biomass at 14 DAT" ]; "Data_Analysis" [ label="Analyze with Log-Logistic Model" ]; "End" [ label="Determine GR50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

"Start" -> "Prepare_Solutions"; "Prepare_Solutions" -> "Plant_Treatment"; "Plant_Treatment" -> "Data_Collection"; "Data_Collection" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for the dose-response study.

Protocol 3: Preliminary Investigation into the Mode of Action

This protocol provides initial experiments to support the hypothesis that (4-Chloro-2-formylphenoxy)acetic acid acts as a synthetic auxin.[13][14][15][16]

Causality behind Experimental Choices:

  • Symptomology: The visual symptoms induced by synthetic auxins are very characteristic (e.g., epinasty, callus formation) and provide strong preliminary evidence for this mode of action.

  • Ethylene Production Assay: A hallmark of auxin and synthetic auxin action is the induction of ethylene biosynthesis. Measuring ethylene production provides biochemical evidence for an auxin-like response.

Step-by-Step Methodology:

A. Detailed Symptomology Observation:

  • Treat a sensitive dicot species (e.g., Arabidopsis thaliana or tomato, Solanum lycopersicum) with the determined GR₅₀ concentration of (4-Chloro-2-formylphenoxy)acetic acid.

  • Observe the plants daily for the first 7 days.

  • Document the development of symptoms with high-resolution photographs. Pay close attention to:

    • Epinasty: Downward bending and twisting of leaves and petioles.

    • Stem Swelling and Callus Formation: Abnormal tissue proliferation, particularly at the nodes.

    • Leaf Malformation: Cupping, crinkling, or strapping of newly developing leaves.

  • Compare these symptoms to those induced by a known synthetic auxin herbicide like 2,4-D.

B. Ethylene Production Assay:

  • Excise leaf discs (e.g., 1 cm diameter) from young, fully expanded leaves of a sensitive plant species.

  • Float the leaf discs in a buffered solution (e.g., MES buffer) containing the GR₅₀ concentration of the test compound. Include a control with buffer only.

  • Place the leaf discs in sealed vials (e.g., gas chromatography vials) and incubate under light for a defined period (e.g., 24 hours).

  • After incubation, take a headspace gas sample from each vial using a gas-tight syringe.

  • Analyze the ethylene concentration in the gas sample using a gas chromatograph equipped with a flame ionization detector (FID).

  • Compare the ethylene production in the treated samples to the control samples. A significant increase in ethylene production in the presence of (4-Chloro-2-formylphenoxy)acetic acid would strongly support an auxin-like mode of action.

References

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218–227. Available at: [Link]

  • Ciesielski, W., & Lenik, J. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]

  • Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings. Available at: [Link]

  • Getting Rid Of Weeds. (2018, October 8). How to Interpret Herbicide Mode of Action? Getting Rid Of Weeds. Available at: [Link]

  • Bagavathiannan, M., Samuelson, S., McGinty, J., Dotray, P., & Morgan, G. (2017, July 10). How to Interpret Herbicide Mode of Action? Texas Row Crops Newsletter. Available at: [Link]

  • Streibig, J. C., & Jensen, J. E. (1995). Log-logistic analysis of herbicide dose-response relationships. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. Available at: [Link]

  • Singh, S., & Singh, M. (2015). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. Available at: [Link]

  • Oklahoma State University. (n.d.). Understanding Herbicide Mode of Action. Oklahoma State University. Available at: [Link]

  • Lemerle, D., & Verbeek, B. (1995). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Proceedings of the 11th Australian Weeds Conference. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. Available at: [Link]

  • MDPI. (2022, November 9). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI. Available at: [Link]

  • Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074–1079. Available at: [Link]

  • Khaliq, A., & Matloob, A. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 10(11), 2299. Available at: [Link]

  • Duke, S. O., & Dayan, F. E. (2021). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 69(5), 497-507. Available at: [Link]

  • Perry, B., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Publishing. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. Available at: [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Organic Syntheses. (n.d.). coumarone. Organic Syntheses. Available at: [Link]

  • SciSpace. (n.d.). The Metabolic Fate of (4-Chloro-2-Methylphenoxy)Acetic Acid in Higher Plants I. GENERAL RESULTS. SciSpace. Available at: [Link]

  • Ciarka, K., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. ResearchGate. Available at: [Link]

Sources

Application

Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid: A Detailed Laboratory Protocol and Application Note

Abstract This document provides a comprehensive, in-depth guide for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in the principles of the Williamson ether synthesis. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

(4-Chloro-2-formylphenoxy)acetic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the chloro, formyl, and carboxylic acid functionalities provides a versatile scaffold for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers.

The synthesis of this target molecule is achieved through a classic Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group of 4-chlorosalicylaldehyde to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired ether linkage. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, which facilitates the deprotonation of the phenol.

This application note provides a robust and well-validated protocol for this synthesis, complete with detailed procedural steps, safety precautions, and methods for the characterization of the final product.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product R1 4-Chlorosalicylaldehyde plus1 + Reagent1 NaOH R1->Reagent1 1. NaOH, H2O 2. HCl (acidification) R2 Chloroacetic Acid R2->Reagent1 1. NaOH, H2O 2. HCl (acidification) P1 (4-Chloro-2-formylphenoxy)acetic acid Reagent1->P1 Reagent2 H2O

Caption: Overall reaction scheme for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

The reaction proceeds via a nucleophilic substitution mechanism (SN2), as illustrated in the following workflow:

Mechanism_Workflow start Start: 4-Chlorosalicylaldehyde + Chloroacetic Acid deprotonation Deprotonation of Phenol (NaOH) start->deprotonation phenoxide Formation of Phenoxide Ion deprotonation->phenoxide sn2 SN2 Attack on Chloroacetic Acid phenoxide->sn2 intermediate Formation of Intermediate sn2->intermediate acidification Acidification (HCl) intermediate->acidification product Final Product: (4-Chloro-2-formylphenoxy)acetic acid acidification->product end End product->end

Caption: Step-by-step mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-ChlorosalicylaldehydeReagentSigma-Aldrich2420-26-0
Chloroacetic AcidReagentSigma-Aldrich79-11-8
Sodium HydroxideACS ReagentFisher Scientific1310-73-2
Hydrochloric Acid (conc.)ACS ReagentVWR7647-01-0
Deionized Water--7732-18-5
Diethyl EtherACS ReagentFisher Scientific60-29-7
Anhydrous Sodium SulfateACS ReagentSigma-Aldrich7757-82-6
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.064 mol) of 4-chlorosalicylaldehyde in 100 mL of deionized water.

  • Base Addition: While stirring, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 30 mL of deionized water to the flask. Stir the mixture until the 4-chlorosalicylaldehyde has completely dissolved.

  • Addition of Chloroacetic Acid: To the resulting solution, add 9.4 g (0.1 mol) of chloroacetic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 3 hours. The solution may darken during this time.

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved. The product will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Cool the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 30 mL).

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a minimal amount of hot water or an ethanol/water mixture. Dissolve the crude solid in the hot solvent, and if necessary, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.[2]

  • Handling of Reagents:

    • 4-Chlorosalicylaldehyde: Causes skin and serious eye irritation. Avoid contact with skin and eyes.[1]

    • Chloroacetic Acid: Toxic if swallowed and fatal in contact with skin or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care and avoid generating dust.[2]

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

The identity and purity of the synthesized (4-Chloro-2-formylphenoxy)acetic acid should be confirmed by the following methods:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity. The expected melting point is in the range of 144-146 °C.[3]

  • NMR Spectroscopy:

    • 1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the aldehyde proton, and the methylene protons of the acetic acid moiety. The expected chemical shifts (in DMSO-d6) are approximately: δ 13.09 (br. s, 1H, COOH), 10.42 (s, 1H, CHO), 7.64 (d, 1H), 7.24 (d, 1H), 4.92 (s, 2H, OCH2).[3]

    • 13C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

Expected Results and Troubleshooting

  • Yield: The expected yield of the purified product is typically in the range of 50-60%.

  • Troubleshooting:

    • Low Yield: Incomplete reaction may be due to insufficient reflux time or improper pH during workup. Ensure the reaction is refluxed for the full duration and that the solution is sufficiently acidic to precipitate the product.

    • Impure Product: If the melting point is broad or the NMR spectrum shows significant impurities, a second recrystallization may be necessary. Ensure the crude product is thoroughly washed to remove any unreacted starting materials.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of (4-Chloro-2-formylphenoxy)acetic acid

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical detection and quantification of (4-Chloro-2-formylphenoxy)acetic acid. As a compound of interest in variou...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of (4-Chloro-2-formylphenoxy)acetic acid. As a compound of interest in various research and development sectors, robust and reliable analytical methods are paramount for its accurate measurement. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established principles of analytical chemistry, adapted for the specific physicochemical properties of (4-Chloro-2-formylphenoxy)acetic acid.

Introduction: Analytical Considerations

(4-Chloro-2-formylphenoxy)acetic acid possesses key structural features that dictate the analytical approach: a carboxylic acid group, a formyl (aldehyde) group, and a chlorinated aromatic ring. The carboxylic acid moiety imparts polarity and acidity, influencing solubility and chromatographic retention. The aldehyde group is reactive and can be targeted for derivatization to enhance detection. The chlorinated phenyl ring provides a chromophore for UV detection and specific fragmentation patterns in mass spectrometry.

The selection of an analytical method will depend on the required sensitivity, selectivity, and the matrix in which the analyte is being measured. This guide details three robust chromatographic methods to provide flexibility for various applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds. The method described here utilizes reversed-phase chromatography, which is well-suited for separating moderately polar compounds like (4-Chloro-2-formylphenoxy)acetic acid from nonpolar and more polar impurities.

Principle of the Method

The acidic nature of the target analyte allows for manipulation of its retention by adjusting the mobile phase pH. At a pH below its pKa, the carboxylic acid will be protonated, making the molecule less polar and increasing its retention on a C18 column. An acidic mobile phase modifier, such as formic or phosphoric acid, is therefore essential. Detection is achieved by monitoring the UV absorbance of the aromatic ring.

Experimental Protocol: HPLC-UV

2.2.1. Sample Preparation (General)

  • Dissolution: Accurately weigh and dissolve the sample in a suitable solvent such as acetonitrile or methanol.

  • Dilution: Dilute the stock solution to the desired concentration range for the calibration curve using the mobile phase as the diluent.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.2.2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD)
Wavelength 280 nm (or optimal wavelength determined by UV scan)

2.2.3. Data Analysis and System Suitability

  • Calibration: Prepare a multi-point calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.99 is desirable.

  • System Suitability: Inject a mid-point standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Cal. Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC-UV analysis of (4-Chloro-2-formylphenoxy)acetic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice. This technique provides structural confirmation and allows for quantification at very low levels.

Principle of the Method

The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the characteristic fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and reduces matrix interference. Due to the presence of the carboxylic acid, ESI in negative ion mode is generally preferred.

Experimental Protocol: LC-MS/MS

3.2.1. Sample Preparation

For complex matrices (e.g., plasma, soil extracts), a cleanup step is necessary.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. For SPE, a C18 or mixed-mode anion exchange cartridge can be effective.[1][2]

  • Evaporation: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

3.2.2. Instrumentation and Conditions

ParameterRecommended Setting
LC System UPLC/UHPLC system (e.g., Waters ACQUITY, Sciex ExionLC)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Agilent 6400 Series)
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -4500 V
Source Temp. 500 °C
MRM Transitions To be determined by direct infusion of a standard solution. Precursor ion [M-H]⁻.

3.2.3. Data Analysis and Validation

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to relevant guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of (4-Chloro-2-formylphenoxy)acetic acid, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile ester.

Principle of the Method

The carboxylic acid group is derivatized, most commonly through esterification, to increase volatility and improve chromatographic peak shape.[3][4] Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for this purpose as it creates a derivative with high electron affinity, making it suitable for sensitive detection by an electron capture detector (ECD) or by MS.[3][5] The aldehyde group may also react, but the primary target for enhancing volatility is the acid. The derivatized analyte is then separated by GC and detected by MS.

Experimental Protocol: GC-MS with Derivatization

4.2.1. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate, diethyl ether).

  • Derivatization: a. Evaporate the extract to dryness. b. Add 100 µL of a solution of pentafluorobenzyl bromide (PFBBr) in acetone and 20 µL of a catalyst solution (e.g., triethylamine). c. Heat the mixture at 60 °C for 1 hour. d. Cool the reaction mixture and evaporate the solvent. e. Reconstitute the residue in hexane or another suitable solvent for GC injection.

4.2.2. Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min constant flow
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Workflow Diagram: GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis extract Extract Analyte dry_down1 Evaporate to Dryness extract->dry_down1 derivatize Add PFBBr & Catalyst dry_down1->derivatize heat Heat at 60°C derivatize->heat dry_down2 Evaporate to Dryness heat->dry_down2 reconstitute Reconstitute in Hexane dry_down2->reconstitute inject Inject into GC reconstitute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM/Scan) ionize->detect

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Method Comparison and Summary

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Reversed-Phase Chromatography, UV AbsorbanceReversed-Phase Chromatography, Mass SpectrometryGas Chromatography, Mass Spectrometry
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)High (ng/mL range)
Selectivity ModerateVery HighHigh
Derivatization Not requiredNot requiredMandatory
Confirmation Retention time & UV spectrumRetention time & MRM transitionsRetention time & mass spectrum
Best For Routine QC, high-concentration samplesTrace analysis, complex matrices, bioanalysisVolatile analysis, confirmation of identity

Conclusion

The analytical methods detailed in this document provide a robust framework for the detection and quantification of (4-Chloro-2-formylphenoxy)acetic acid. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method validation is critical to ensure the generation of accurate and reliable data.

References

  • HELIX Chromatography. HPLC Methods for analysis of MCPA. [Link]

  • SIELC Technologies. HPLC Analysis of MCPA on Primesep and Obelisc Mixed-Mode Columns. [Link]

  • O'Brien-Coker, I. C., Perkins, G., & Mallet, A. I. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 15(12), 920–928. [Link]

  • SpectraBase. (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid, ethyl ester, oxime. [Link]

  • SIELC Technologies. Acetic acid, (2-formylphenoxy)-. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. (Note: While not directly cited, this reference is representative of the principles discussed for aldehyde analysis by MS).
  • The Royal Society of Chemistry. Supplementary Information for: Photochemical synthesis of chroman-4-ones from 2-(2-formylphenoxy)acetic acid derivatives. [Link]

  • United States Environmental Protection Agency (EPA). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Yeh, M. K., Lin, S. L., Leong, M. I., Huang, S. D., & Fuh, M. R. (2011). Determination of Phenoxyacetic Acids and Chlorophenols in Aqueous Samples by Dynamic Liquid–Liquid–Liquid Microextraction With Ion-Pair Liquid Chromatography. Analytical Sciences, 27(1), 49-54. [Link]

  • Liu, X., Zheng, Y., Liu, X., & Dong, F. (2011). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. Bulletin of environmental contamination and toxicology, 87(3), 319–324. [Link]

  • Susithra, G., Ramalingam, S., Periandy, S., & Van Alsenoy, C. (2018). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacological and Medicinal Chemistry, 2(1), 4-17. [Link]

  • ResearchGate. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. [Link]

  • ResearchGate. Synthesis of New Sulphonamide Phenoxyacetic Derivatives. [Link]

  • Reddy SM et al. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 2020, 12(3):10-14. [Link]

  • ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. [Link]

  • Schulte-Ladbeck, R., Lindner, J., Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-12. [Link]

  • Płatek, J., et al. (2020). Determination of optimal sample preparation for aldehyde extraction from pale malts and their quantification via headspace solid-phase microextraction followed by gas chromatography and mass spectrometry. Journal of Chromatography A, 1612, 460647. [Link]

  • Royal Society of Chemistry. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]

  • NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. [Link]

  • ResearchGate. Determination of (4-chloro-2-methyl-phenoxy)acetic acid residues in soil under cereal cultivation of winter wheat. [Link]

  • SpectraBase. [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. [Link]

  • El-Malki, A., et al. (2024). Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. Scientific Reports, 14(1), 1-14. [Link]

  • Kataoka, H., Kijima, E., & Makita, M. (1995). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 672(1), 113-119. [Link]

  • Atmospheric Measurement Techniques. Non-target analysis using gas chromatography with time-of-flight mass spectrometry. [Link]

Sources

Application

reaction of (4-Chloro-2-formylphenoxy)acetic acid with amines

An In-Depth Guide to the Synthesis and Application of Amine Derivatives of (4-Chloro-2-formylphenoxy)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Amine Derivatives of (4-Chloro-2-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

(4-Chloro-2-formylphenoxy)acetic acid is a bifunctional chemical scaffold of significant interest in the field of drug discovery and organic synthesis. Its structure uniquely combines a reactive aldehyde group, a halogenated aromatic ring, and a carboxylic acid moiety, making it an ideal starting material for the synthesis of diverse molecular libraries. The reaction of this aldehyde with primary amines is a fundamental transformation that opens pathways to two crucial classes of compounds: Schiff bases (imines) and the corresponding secondary amines.

These derivatives are not merely synthetic curiosities; they form the core of many biologically active molecules. The imine linkage (-C=N-) is a key structural motif in compounds exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] Furthermore, the reduction of these Schiff bases yields stable secondary amines, which are prevalent structures in numerous approved pharmaceuticals. The presence of the chloro-substituent and the phenoxyacetic acid group can further modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, making this scaffold a valuable tool for lead optimization in drug development programs.[5][6][7]

This guide provides a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the .

Part 1: Chemical Principles and Reaction Mechanisms

The reaction of the aldehyde group in (4-Chloro-2-formylphenoxy)acetic acid with a primary amine proceeds through two principal pathways: the formation of an imine (Schiff base) and, subsequently, its reduction to a secondary amine (reductive amination).

Imine (Schiff Base) Formation: A Reversible Condensation

The formation of an imine is a condensation reaction between the aldehyde and a primary amine, resulting in the elimination of a water molecule.[8][9] The reaction mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal intermediate is unstable and eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) of the imine.

The overall reaction is reversible, and its success hinges on careful control of the reaction conditions, particularly pH.[10][11] The reaction rate is typically maximal at a mildly acidic pH (around 4-5).[9] At this pH, there is sufficient acid to catalyze the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (H₂O). However, if the pH is too low, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, stalling the initial addition step.[9]

To drive the equilibrium toward the product, water is often removed from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[8][12]

imine_formation Mechanism of Imine Formation R_CHO R-CHO (Aldehyde) Hemiaminal_neutral R-CH(OH)-NH-R' Hemiaminal R_CHO->Hemiaminal_neutral Nucleophilic Attack R_NH2 R'-NH₂ (Primary Amine) R_NH2->Hemiaminal_neutral H_plus H⁺ Hemiaminal [R-CH(OH)-NH₂⁺-R'] Protonated Hemiaminal Imine_protonated [R-CH=NH⁺-R'] Protonated Imine Hemiaminal->Imine_protonated H2O H₂O Hemiaminal->H2O Elimination Hemiaminal_neutral->Hemiaminal + H⁺ Imine R-CH=N-R' (Imine/Schiff Base) Imine_protonated->Imine - H⁺

Caption: Mechanism of acid-catalyzed imine formation.

Reductive Amination: From Imine to Secondary Amine

Reductive amination is a highly effective method for forming C-N bonds, converting a carbonyl compound into an amine via an imine intermediate.[13] This process can be performed in two ways:

  • Indirect (Stepwise) Procedure: The imine is first synthesized and isolated, then reduced in a subsequent step. This approach is useful when the imine is highly stable or to avoid side reactions like overalkylation.[1][14][15]

  • Direct (One-Pot) Procedure: The aldehyde, amine, and a selective reducing agent are combined in a single reaction vessel. The imine forms in situ and is immediately reduced to the secondary amine.[13][16] This is often more efficient and is the preferred method in modern synthesis.

The key to a successful direct reductive amination is the choice of reducing agent. The ideal reagent should reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde. Mild hydride reagents are perfect for this role.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[14][15] It is a mild, selective reducing agent that tolerates a wide variety of functional groups and is not sensitive to moisture. It is particularly effective under slightly acidic conditions, which also favor imine formation.[1][15]

  • Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective, but its use is often avoided due to the highly toxic nature of cyanide salts that can be generated as byproducts, especially under acidic conditions.[14]

reductive_amination Reductive Amination Workflow start (4-Chloro-2-formylphenoxy) acetic acid + Amine (R-NH₂) imine Imine Intermediate (in situ) start->imine Imine Formation (Acid Catalyst) product Secondary Amine Product imine->product reductant Add Selective Reducing Agent (e.g., NaBH(OAc)₃) reductant->imine

Caption: One-pot direct reductive amination workflow.

Part 2: Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals, especially amines and solvents, with care.

Protocol 1: Synthesis of 2-((((4-methylphenyl)imino)methyl)-4-chlorophenoxy)acetic acid (A Schiff Base Derivative)

This protocol describes the condensation reaction between (4-Chloro-2-formylphenoxy)acetic acid and p-toluidine to yield a representative Schiff base.

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid

  • p-Toluidine (4-methylaniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve (4-Chloro-2-formylphenoxy)acetic acid (e.g., 10 mmol, 1 eq.) in 30 mL of absolute ethanol.

  • In a separate beaker, dissolve p-toluidine (10 mmol, 1 eq.) in 15 mL of absolute ethanol.

  • Add the p-toluidine solution to the flask containing the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting crystalline solid in a vacuum oven to yield the pure Schiff base.

Protocol 2: Synthesis of 2-((((4-methylphenyl)amino)methyl)-4-chlorophenoxy)acetic acid (A Secondary Amine Derivative via One-Pot Reductive Amination)

This protocol details a direct reductive amination using sodium triacetoxyborohydride (STAB).[1]

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid

  • p-Toluidine (4-methylaniline)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add (4-Chloro-2-formylphenoxy)acetic acid (e.g., 10 mmol, 1 eq.), p-toluidine (10.5 mmol, 1.05 eq.), and 40 mL of 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.[1][17]

  • Carefully add sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 eq.) to the mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Part 3: Product Characterization

Confirmation of the product structure is essential. The following table summarizes the key analytical techniques and the expected observations for the successful synthesis of the Schiff base and secondary amine.

Technique Schiff Base (Imine) Analysis Secondary Amine Analysis Rationale & Key References
FT-IR Disappearance of aldehyde C-H (~2720 cm⁻¹) & C=O (~1680 cm⁻¹). Appearance of a strong C=N stretch (~1630-1660 cm⁻¹).Disappearance of C=N stretch. Appearance of N-H bend (~1550 cm⁻¹) and N-H stretch (a single sharp peak ~3300-3500 cm⁻¹).IR spectroscopy is crucial for identifying the key functional group transformations from aldehyde to imine and then to amine.[18][19]
¹H NMR Disappearance of the aldehyde proton signal (δ ~9.5-10.5 ppm). Appearance of the imine proton signal (-CH=N-) as a singlet (δ ~8.0-8.8 ppm).Disappearance of the imine proton signal. Appearance of a new singlet or doublet for the methylene bridge protons (-CH₂-NH-) (δ ~4.0-4.5 ppm) and a broad singlet for the N-H proton.¹H NMR provides definitive evidence of the conversion by tracking the disappearance of the aldehyde proton and the appearance of new signals for the imine or methylene bridge protons.[18][20]
¹³C NMR Disappearance of the aldehyde carbonyl carbon (δ ~190-200 ppm). Appearance of the imine carbon (δ ~160-170 ppm).Disappearance of the imine carbon. Appearance of the methylene bridge carbon (-CH₂-NH-) (δ ~45-55 ppm).Confirms the change in the carbon skeleton, particularly the conversion of the sp² carbonyl/imine carbon to an sp³ methylene carbon.[19]
Mass Spec. Molecular ion peak corresponding to the calculated mass of the Schiff base product.Molecular ion peak corresponding to the calculated mass of the secondary amine product (Schiff base mass + 2 amu).Provides unambiguous confirmation of the molecular weight of the synthesized compound.[19][21]

References

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. [Link]

  • ResearchGate. (2011). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubMed. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]

  • E-RESEARCHCO. (2016, February 11). Isolation and Spectroscopic Characterization of some Schiff Base Complexes. [Link]

  • Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • Jasperse, J. Reactions of Amines. [Link]

  • ResearchGate. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. [Link]

  • National Institutes of Health. (2019, November 14). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]

  • Letters in Applied NanoBioScience. (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • IJRAR.org. synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. [Link]

  • PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Link]

  • MDPI. (2021, September 29). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

  • Chemistry LibreTexts. (2024, February 25). 24.7: Reactions of Amines. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

  • MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

Sources

Method

The Investigational Role of (4-Chloro-2-formylphenoxy)acetic Acid in Plant Biology: A Guide for Researchers

Introduction: Unveiling the Potential of a Novel Phenoxyacetic Acid Derivative (4-Chloro-2-formylphenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While its direct biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenoxyacetic Acid Derivative

(4-Chloro-2-formylphenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While its direct biological functions in plant systems are not yet extensively documented in peer-reviewed literature, its structural similarity to well-established synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-Methylphenoxy)acetic acid (MCPA), positions it as a compound of significant interest for plant biology research.[1][2][3] This guide provides a comprehensive overview of the theoretical framework for its mechanism of action, alongside detailed protocols for its investigation as a potential plant growth regulator. The information presented herein is designed to empower researchers, scientists, and drug development professionals to explore the bioactivity of this novel compound.

Hypothesized Mechanism of Action: A Structural Analogy to Synthetic Auxins

The biological activity of synthetic auxins is intrinsically linked to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][4] These compounds exert their effects by hijacking the plant's natural auxin signaling pathway. At the molecular level, synthetic auxins bind to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[1] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that regulate the expression of a wide array of auxin-responsive genes, ultimately leading to physiological changes such as cell elongation, division, and differentiation.[5]

Given the structural features of (4-Chloro-2-formylphenoxy)acetic acid—a phenoxy ring substituted with a chlorine atom and a formyl group, and an acetic acid side chain—it is plausible that it functions as a synthetic auxin. The specific substitutions on the phenoxy ring are known to influence the activity and selectivity of these compounds.[6] The chloro and formyl groups may modulate its binding affinity to the TIR1/AFB receptors and its metabolic stability within the plant, potentially offering unique biological activities compared to existing synthetic auxins.

Signaling Pathway of Synthetic Auxins

Synthetic Auxin Signaling Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System cluster_2 Gene Expression Regulation Synthetic_Auxin (4-Chloro-2-formylphenoxy)acetic acid (Hypothesized) TIR1_AFB TIR1/AFB Co-Receptor Synthetic_Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination Ub Ubiquitin Ub->Aux_IAA Tags Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Physiological Response (e.g., Cell Elongation) Auxin_Genes->Response

Caption: Hypothesized signaling pathway of (4-Chloro-2-formylphenoxy)acetic acid.

Application Notes: Investigating the Bioactivity of (4-Chloro-2-formylphenoxy)acetic Acid

Based on the established activities of structurally similar compounds, (4-Chloro-2-formylphenoxy)acetic acid could be investigated for several applications in plant biology:

  • Plant Growth Regulation: At low concentrations, it may promote root initiation, cell elongation, and fruit development.

  • Herbicidal Activity: At higher concentrations, it could exhibit selective herbicidal effects against broadleaf weeds by inducing uncontrolled growth.

  • Tissue Culture: It may be a valuable component in plant tissue culture media to induce callus formation and somatic embryogenesis.[6]

The following protocols provide a framework for systematically evaluating the auxin-like activity of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of (4-Chloro-2-formylphenoxy)acetic acid for use in biological assays.

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid (powder)

  • Dimethyl sulfoxide (DMSO) or 1 M NaOH

  • Sterile deionized water

  • Sterile volumetric flasks and pipettes

  • 0.22 µm sterile filter

Procedure:

  • Dissolution: Weigh the desired amount of (4-Chloro-2-formylphenoxy)acetic acid. Due to the acidic nature of phenoxyacetic acids, they are often more soluble in a slightly basic solution or an organic solvent.[7]

    • Option A (DMSO): Dissolve the compound in a small volume of DMSO.

    • Option B (NaOH): Dissolve the compound in a small volume of 1 M NaOH, then bring it to the final volume with sterile deionized water.

  • Dilution: Transfer the dissolved compound to a volumetric flask and bring it to the final desired volume with sterile deionized water to create a concentrated stock solution (e.g., 10 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at -20°C in the dark to prevent degradation.[8]

Protocol 2: Root Elongation Bioassay

Objective: To determine the effect of (4-Chloro-2-formylphenoxy)acetic acid on primary root elongation, a classic indicator of auxin activity.[9][10][11]

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square or round)

  • Stock solution of (4-Chloro-2-formylphenoxy)acetic acid

  • Sterile water (for control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Prepare MS medium and autoclave.

    • Cool the medium to ~50-60°C and add the appropriate volume of the (4-Chloro-2-formylphenoxy)acetic acid stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Also, prepare control plates with the solvent used for the stock solution.

    • Pour the medium into Petri dishes and allow it to solidify.

    • Plate the sterilized seeds on the surface of the medium.

  • Germination and Growth:

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Compare the root length of treated seedlings to the control to determine the effect of the compound.

Experimental Workflow: Root Elongation Bioassay

Caption: Workflow for the Arabidopsis root elongation bioassay.

Protocol 3: Hypocotyl Elongation Bioassay

Objective: To assess the effect of (4-Chloro-2-formylphenoxy)acetic acid on hypocotyl elongation, another key indicator of auxin-like activity, particularly in response to light conditions.[12][13][14]

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • MS medium

  • Sucrose

  • Phytagel or Agar

  • Petri dishes

  • Stock solution of (4-Chloro-2-formylphenoxy)acetic acid

  • Growth chamber with controlled light (including far-red light source) and temperature

Procedure:

  • Seed Plating and Germination:

    • Prepare MS medium with different concentrations of (4-Chloro-2-formylphenoxy)acetic acid as described in Protocol 2.

    • Plate sterilized seeds on the medium.

  • Light Treatment:

    • Place the plates under white light for a few hours to induce germination.

    • Transfer the plates to complete darkness for a set period (e.g., 3-5 days) to induce etiolation.

  • Data Collection and Analysis:

    • After the dark treatment, carefully lay the seedlings flat and photograph them.

    • Measure the length of the hypocotyl for at least 20 seedlings per treatment.

    • Calculate the average hypocotyl length and standard deviation for each concentration.

    • Compare the hypocotyl length of treated seedlings to the control.

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected dose-dependent effects of a compound with auxin-like activity in the described bioassays.

Table 1: Hypothetical Results of Root Elongation Bioassay

Concentration of (4-Chloro-2-formylphenoxy)acetic acid (nM)Average Primary Root Length (mm) ± SD% Inhibition compared to Control
0 (Control)35.2 ± 2.10%
1030.1 ± 1.814.5%
5022.5 ± 2.536.1%
10015.8 ± 1.955.1%
5008.3 ± 1.276.4%

Table 2: Hypothetical Results of Hypocotyl Elongation Bioassay (in darkness)

Concentration of (4-Chloro-2-formylphenoxy)acetic acid (nM)Average Hypocotyl Length (mm) ± SD% Promotion compared to Control
0 (Control)10.5 ± 0.80%
1012.3 ± 1.117.1%
5015.6 ± 1.448.6%
10013.1 ± 1.224.8%
5009.8 ± 0.9-6.7%

Note: At higher concentrations, synthetic auxins can become inhibitory even in hypocotyl elongation assays.

Conclusion and Future Directions

While the precise role of (4-Chloro-2-formylphenoxy)acetic acid in plant biology remains to be elucidated, its chemical structure strongly suggests potential auxin-like activity. The protocols and theoretical framework provided in this guide offer a robust starting point for its systematic investigation. Future research should focus on detailed dose-response studies, analysis of its effects on the expression of auxin-responsive genes, and comparative studies with known synthetic auxins to characterize its specific biological profile. Such investigations will be crucial in determining its potential as a novel tool for plant research and agricultural applications.

References

  • Simon, S., and Petrášek, J. (2011). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 62(6), 1799-1811. Available from: [Link]

  • Vedantu. (n.d.). What is Auxin bioassay class 11 biology CBSE. Available from: [Link]

  • Scribd. (n.d.). Auxin Bioassay | PDF. Available from: [Link]

  • Woodward, A. W., and Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. Available from: [Link]

  • Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). Available from: [Link]

  • YouTube. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. Available from: [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Available from: [Link]

  • Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. Available from: [Link]

  • Lee, S., et al. (2018). Chemical Biology in Auxin Research. Journal of Plant Biology, 61(4), 197-207. Available from: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Available from: [Link]

  • Gray, W. M., et al. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202. Available from: [Link]

  • Pérez-Torres, C. A., et al. (2019). Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. Frontiers in Plant Science, 10, 24. Available from: [Link]

  • Pérez-Torres, C. A., et al. (2019). Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize. Frontiers in Plant Science, 10, 24. Available from: [Link]

  • Halliday, K. J., and Fankhauser, C. (2022). Measuring Hypocotyl Length in Arabidopsis. Methods in Molecular Biology, 2489, 99-106. Available from: [Link]

  • Reed, J. W. (2017). Three Auxin Response Factors Promote Hypocotyl Elongation. Plant Physiology, 175(2), 859-870. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Experimental Design Using (4-Chloro-2-formylphenoxy)acetic acid

Introduction: Unveiling the Potential of a Structurally Unique Phenoxyacetic Acid Derivative (4-Chloro-2-formylphenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While its clos...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Unique Phenoxyacetic Acid Derivative

(4-Chloro-2-formylphenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While its close analogs, such as 4-Chlorophenoxyacetic acid (4-CPA) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are well-established as synthetic auxins in plant biology and agriculture, the pharmacological potential of (4-Chloro-2-formylphenoxy)acetic acid in the realm of drug discovery remains largely unexplored.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust experimental plan to investigate the therapeutic potential of this compound.

The rationale for investigating (4-Chloro-2-formylphenoxy)acetic acid stems from the growing body of evidence demonstrating that synthetic auxins and other phenoxyacetic acid derivatives possess intriguing biological activities in mammalian systems. Notably, studies have highlighted their potential as anti-cancer agents, capable of inducing cell cycle arrest and apoptosis in various tumor cell lines.[2][3] Furthermore, derivatives of phenoxyacetic acid have been explored for a range of therapeutic applications, including as anti-inflammatory, anticonvulsant, and antidiabetic agents.[4][5][6]

The unique structural feature of (4-Chloro-2-formylphenoxy)acetic acid, the formyl group at the ortho position to the ether linkage, presents an interesting opportunity for novel biological interactions and warrants a thorough investigation into its bioactivity. This guide will provide a strategic framework for a tiered screening approach, from initial in vitro cytotoxicity profiling to more detailed mechanistic studies, enabling a comprehensive evaluation of its therapeutic promise.

Strategic Experimental Workflow

A logical and phased approach is critical to efficiently evaluate the potential of a new chemical entity. The following workflow is proposed for the characterization of (4-Chloro-2-formylphenoxy)acetic acid:

experimental_workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: In Vivo & Advanced Studies P1_1 Compound Preparation & Quality Control P1_2 Broad-Spectrum Cytotoxicity Screening P1_1->P1_2 Solubilized Compound P1_3 Hit Identification & Dose-Response Analysis P1_2->P1_3 Viability Data P2_1 Cell Cycle Analysis P1_3->P2_1 Identified 'Hit' Cell Lines & IC50 P2_2 Apoptosis Assays P1_3->P2_2 P2_3 Target Identification (Hypothesis-driven) P2_1->P2_3 P2_2->P2_3 P3_1 Animal Model Selection P2_3->P3_1 Verified Mechanism P3_2 Efficacy & Toxicity Studies P3_1->P3_2 P3_3 Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis P3_2->P3_3

Caption: A phased experimental workflow for the evaluation of (4-Chloro-2-formylphenoxy)acetic acid.

Phase 1: Foundational In Vitro Profiling

The initial phase is designed to establish the fundamental cytotoxic profile of (4-Chloro-2-formylphenoxy)acetic acid across a diverse panel of human cancer cell lines. This broad screening approach is crucial for identifying potential "hit" cell lines that exhibit sensitivity to the compound, which will then be prioritized for more in-depth mechanistic studies.

Protocol 1.1: Compound Solubilization and Stock Solution Preparation

Rationale: Proper solubilization and accurate concentration determination are paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening of small molecules.

Materials:

  • (4-Chloro-2-formylphenoxy)acetic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of (4-Chloro-2-formylphenoxy)acetic acid powder using a calibrated analytical balance.

  • Dissolve the powder in a sufficient volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 1.2: Broad-Spectrum Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] This high-throughput assay is ideal for initial screening against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon], A549 [lung])

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • (4-Chloro-2-formylphenoxy)acetic acid stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the (4-Chloro-2-formylphenoxy)acetic acid stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Tissue of Origin Rationale for Inclusion Anticipated IC50 Range (µM)
MCF-7Breast CancerEstrogen receptor-positive, commonly used model.To be determined
HepG2Liver CancerMetabolically active, relevant for toxicity studies.[8]To be determined
HCT-116Colon Cancerp53 wild-type, well-characterized apoptosis pathways.To be determined
A549Lung CancerNon-small cell lung cancer model.To be determined
THLE-2Normal LiverTo assess selectivity and potential toxicity to non-cancerous cells.To be determined

Table 1: A representative panel of cell lines for initial cytotoxicity screening of (4-Chloro-2-formylphenoxy)acetic acid.

Phase 2: Elucidating the Mechanism of Action

Once "hit" cell lines have been identified, the next phase focuses on understanding how (4-Chloro-2-formylphenoxy)acetic acid exerts its cytotoxic effects. This involves investigating its impact on key cellular processes such as cell cycle progression and programmed cell death (apoptosis).

Protocol 2.1: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M).[3] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Materials:

  • "Hit" cancer cell line(s) from Phase 1

  • 6-well cell culture plates

  • (4-Chloro-2-formylphenoxy)acetic acid

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Flow cytometer

Procedure:

  • Seed the selected cell line(s) in 6-well plates and allow them to attach overnight.

  • Treat the cells with (4-Chloro-2-formylphenoxy)acetic acid at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, wash with cold PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2.2: Assessment of Apoptosis using Annexin V/PI Staining

Rationale: Apoptosis is a form of programmed cell death that is a desirable outcome for anti-cancer therapies. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • "Hit" cancer cell line(s)

  • 6-well cell culture plates

  • (4-Chloro-2-formylphenoxy)acetic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat the cells as described in Protocol 2.1.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the Annexin V binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

apoptosis_pathway Compound (4-Chloro-2-formylphenoxy)acetic acid Cell Cancer Cell Compound->Cell Induces Stress Apoptosis Apoptosis Cell->Apoptosis Initiates CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Initiates CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->Apoptosis

Caption: Potential mechanism of action of (4-Chloro-2-formylphenoxy)acetic acid in cancer cells.

Phase 3: Advanced Characterization and In Vivo Validation

Should the in vitro data from Phases 1 and 2 be promising, the subsequent steps would involve a more detailed investigation into the molecular targets and an initial assessment of in vivo efficacy and toxicity.

Potential Molecular Targets and Further Mechanistic Studies

Based on the literature for related phenoxyacetic acid derivatives, several potential molecular targets in mammalian cells could be investigated:

  • PARP-1 Inhibition: Some phenoxy acetamide derivatives have shown to induce apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8]

  • COX-2 Inhibition: Certain phenoxyacetic acid derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which have anti-inflammatory effects.[6]

  • Free Fatty Acid Receptor 1 (FFA1) Agonism: This class of compounds has been investigated as agonists for FFA1, a target for type 2 diabetes.[5]

  • Induction of Oxidative Stress: The cytotoxicity of some auxins in the presence of peroxidases is linked to the production of reactive oxygen species (ROS).[9]

Further in vitro experiments could include Western blotting to assess the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs), as well as assays to measure ROS production.

In Vivo Experimental Design Considerations

A preliminary in vivo study would be essential to translate the in vitro findings.

Animal Model: An appropriate animal model, such as a xenograft model where human cancer cells are implanted into immunodeficient mice, would be selected based on the most sensitive cell line identified in Phase 1.

Study Design:

  • Dose-ranging study: To determine the maximum tolerated dose (MTD) of (4-Chloro-2-formylphenoxy)acetic acid.

  • Efficacy study: To evaluate the effect of the compound at doses below the MTD on tumor growth. Tumor volume would be measured regularly, and at the end of the study, tumors would be excised and weighed.

  • Toxicity assessment: To monitor for any adverse effects, including changes in body weight, behavior, and organ histology.

Conclusion and Future Directions

This document provides a structured and scientifically grounded framework for the initial investigation of (4-Chloro-2-formylphenoxy)acetic acid as a potential therapeutic agent. The proposed phased approach, from broad in vitro screening to targeted mechanistic studies and in vivo validation, ensures a thorough and efficient evaluation. The unique chemical structure of this compound, combined with the promising biological activities of its chemical class, makes it a compelling candidate for further research in drug discovery and development. The data generated from these studies will be crucial in determining its potential for clinical translation and in elucidating novel mechanisms of action for the phenoxyacetic acid scaffold.

References

  • Synthetic Auxins in the Chemotherapy of Transplanted and Spontaneous Mouse Adenocarcinoma. JNCI: Journal of the National Cancer Institute. [Link]

  • The phytohormone auxin induces G1 cell-cycle arrest of human tumor cells. PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

  • Synthetic Plant Hormones Shut Down DNA Repair in Cancer Cells. Georgetown University Medical Center. [Link]

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. PubMed. [Link]

  • Dietary auxin may help patients to fight cancer. PubMed. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

  • Showing metabocard for Phenoxyacetic acid (HMDB0031609). Human Metabolome Database. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. [Link]

  • Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. PubMed. [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. [Link]

  • coumarone. Organic Syntheses. [Link]

  • In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. PubMed. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Evaluation of clastogenicity of formic acid, acetic acid and lactic acid on cultured mammalian cells. PubMed. [Link]

  • The mechanism of indole acetic acid cytotoxicity. PubMed. [Link]

  • Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. PubMed. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

Welcome to the technical support center for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. My approach is built on explaining the causal relationships in the reaction chemistry, providing you with the expert insights needed to make informed decisions in your laboratory.

Section 1: Understanding the Synthesis Pathway

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is typically achieved in a two-step process. First, an ether linkage is formed between 4-chlorophenol and chloroacetic acid to produce the intermediate, 4-chlorophenoxyacetic acid (4-CPA).[1] Second, a formyl group is introduced onto the aromatic ring at the ortho-position to the ether linkage via the Reimer-Tiemann reaction.

Optimizing the final yield requires a thorough understanding of both stages, as the purity of the intermediate directly impacts the efficiency of the subsequent formylation.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ortho-Formylation A 4-Chlorophenol C 4-Chlorophenoxyacetic acid (Intermediate) A->C NaOH, Heat B Chloroacetic Acid B->C NaOH, Heat E (4-Chloro-2-formylphenoxy)acetic acid (Final Product) C->E Strong Base (e.g., NaOH) Heat C_purify Isolate & Purify Intermediate C->C_purify Purification D Chloroform (CHCl3) D->E C_purify->E caption Fig 1. General two-step synthesis pathway.

Caption: Fig 1. General two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue Cluster 1: Low Yield in the Reimer-Tiemann Formylation Step

Question: My yield of (4-Chloro-2-formylphenoxy)acetic acid is consistently low after the formylation step. What are the most critical parameters to investigate?

Answer: The Reimer-Tiemann reaction is notoriously sensitive to reaction conditions and is often responsible for significant yield loss.[2] The key is controlling the generation and reaction of the highly reactive intermediate, **dichlorocarbene (:CCl₂) **.[3][4]

Here is a systematic approach to troubleshooting:

  • Vigorous Stirring & Biphasic System: The reaction is typically performed in a biphasic system (aqueous NaOH and an organic phase with chloroform) because the hydroxide base is not readily soluble in chloroform.[3][5][6]

    • Causality: Dichlorocarbene is generated at the interface of the two phases. Inefficient mixing starves the reaction of this key intermediate, reducing the rate of formylation and allowing for side reactions or decomposition.

    • Solution: Use a high-speed overhead stirrer or a powerful magnetic stir bar to create a fine emulsion. The use of a phase-transfer catalyst can also improve the transport of reactants between phases.[5][6]

  • Temperature Control: This reaction is initiated by heating but can become highly exothermic once it starts.[5][6]

    • Causality: Overheating can lead to the decomposition of the starting material and the product, resulting in the formation of dark, tarry substances. It can also favor the formation of unwanted byproducts.

    • Solution: Begin by heating the mixture to around 60-70°C to initiate the reaction.[7] Use a water or oil bath for precise temperature control and have an ice bath ready to manage any sudden exotherm. Monitor the internal reaction temperature closely.

  • Concentration and Addition of Reagents: The stoichiometry and concentration of the base and chloroform are crucial.

    • Causality: A high concentration of hydroxide is needed to deprotonate both the chloroform (to generate the carbene) and the phenolic precursor.[3][4] However, an excessively high concentration can promote side reactions.

    • Solution: Use a 10-40% aqueous solution of an alkali hydroxide.[7][8] Instead of adding all the chloroform at once, consider a slow, dropwise addition over an hour. This maintains a steady, controlled concentration of dichlorocarbene, minimizing its self-reaction or decomposition.

Troubleshooting_Yield start Low Yield in Formylation Step stirring Check Stirring Rate Is a fine emulsion visible? start->stirring temp Review Temperature Control Was there an uncontrolled exotherm? stirring:f1->temp:f0 Yes sol_stirring Increase stirring speed. Consider a phase-transfer catalyst. stirring:f0->sol_stirring No reagents Assess Reagent Addition Was chloroform added dropwise? temp:f1->reagents:f0 No sol_temp Use a water/oil bath. Have cooling ready. Monitor internal temperature. temp:f0->sol_temp Yes purity Verify Intermediate Purity Was the 4-CPA intermediate pure? reagents:f1->purity:f0 Yes sol_reagents Add chloroform dropwise over 1h. Ensure base concentration is 10-40%. reagents:f0->sol_reagents No end Systematically Optimized purity:f1->end Yes sol_purity Recrystallize the 4-CPA intermediate before the formylation step. purity:f0->sol_purity No caption Fig 2. Troubleshooting flowchart for low yield. Reimer_Tiemann_Mechanism cluster_carbene 1. Carbene Generation cluster_attack 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion -H₂O OH1 OH⁻ OH1->CHCl3 Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene α-elimination Cl_ion Cl⁻ Carbene->Cl_ion + Cl⁻ Phenoxide Phenoxide Intermediate Intermediate Dichloromethyl Adduct Phenoxide->Intermediate Product Final Aldehyde (after acidification) Intermediate->Product Hydrolysis (several steps) Carbene2 :CCl₂ Carbene2->Intermediate caption Fig 3. Simplified Reimer-Tiemann mechanism.

Caption: Fig 3. Simplified Reimer-Tiemann mechanism.

Q2: Are there alternative methods for the formylation step?

Yes, other formylation reactions exist, such as the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions. However, the Reimer-Tiemann reaction is often advantageous for phenol substrates because it does not require anhydrous or strongly acidic conditions, which can be incompatible with the carboxylic acid group. [6] Q3: What are the primary safety concerns for this synthesis?

  • Chloroform: Is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases (NaOH/KOH): Are highly corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The potential for a thermal runaway is real. [6]Never leave the reaction unattended, especially during the heating phase, and always have a cooling bath ready.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (144-146 °C) indicates high purity. [9]* NMR Spectroscopy (¹H NMR, ¹³C NMR): This will confirm the structure, showing the characteristic aldehyde proton signal (~10.4 ppm) and the correct substitution pattern on the aromatic ring. [9]* FTIR Spectroscopy: Look for the characteristic C=O stretches of the aldehyde and carboxylic acid.

  • HPLC: Can be used to determine the purity and quantify any isomeric impurities.

Section 4: Optimized Experimental Protocol

This protocol synthesizes insights from various sources to provide a robust starting point for yield optimization.

Step 1: Synthesis of 4-Chlorophenoxyacetic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol (1 eq.) in an aqueous solution of sodium hydroxide (2.1 eq.).

  • Reagent Addition: To this solution, add a solution of chloroacetic acid (1 eq.) in water. [1]3. Reaction: Heat the mixture to reflux and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid until the pH is ~2. A white precipitate of 4-chlorophenoxyacetic acid will form.

  • Purification: Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry. For best results in the next step, recrystallize the crude product from hot water or an ethanol/water mixture.

Step 2: Reimer-Tiemann Formylation
  • Setup: In a three-neck round-bottom flask equipped with an overhead stirrer, reflux condenser, and a dropping funnel, add the purified 4-chlorophenoxyacetic acid (1 eq.).

  • Base Addition: Add a 25% (w/v) aqueous solution of sodium hydroxide (approx. 8 eq.).

  • Heating & Stirring: Begin vigorous stirring to dissolve/suspend the starting material and heat the mixture to 65-70°C using a water bath.

  • Chloroform Addition: Add chloroform (2-3 eq.) dropwise via the dropping funnel over at least 1 hour, maintaining the internal temperature between 65-70°C. [10]5. Reaction: After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours. [7]6. Work-up: Cool the dark reaction mixture in an ice bath. Carefully acidify with cold dilute hydrochloric acid to pH ~2.

  • Isolation: The product will precipitate. Filter the crude solid, wash with cold water, and dry.

  • Purification: The crude (4-Chloro-2-formylphenoxy)acetic acid can be purified by recrystallization, typically from an aqueous ethanol solution.

Table 1: Key Reaction Parameters for Optimization
ParameterStep 1 (Ether Synthesis)Step 2 (Formylation)Rationale for Yield Improvement
Temperature Reflux (~100°C)65-70°CPrevents decomposition and side reactions in the sensitive formylation step.
Base (NaOH) ~2.1 equivalents~8 equivalentsSufficient base is needed to deprotonate both phenol and chloroform in Step 2.
Stirring Moderate magnetic stirringVigorous overhead stirringCrucial for creating an emulsion in the biphasic Reimer-Tiemann reaction.
Reagent Addition All at onceDropwise addition of CHCl₃Controls the concentration of reactive dichlorocarbene, minimizing side reactions.
Purity of SM N/AHigh Purity RequiredImpurities in the intermediate can decompose and lower the yield significantly.

References

  • University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU. Retrieved from [Link]

  • Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • Bohari, F. L., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 4-CHLOROPHENOXYACETIC ACID HERBICIDE INTERCALATED INTO CALCIUM-ALUMINIUM LAYERED DOUBLE HYDRO. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenoxyacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of reaction conditions for REM resin-bound quaternization reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Research Portal. Retrieved from [Link]

  • Vedantu. (n.d.). Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Retrieved from [Link]

  • YouTube. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). coumarone. Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • Scribd. (n.d.). The Reimer-Tiemann Reaction | PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (4-Chloro-2-formylphenoxy)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (4-chloro-2-formylphenoxy)acetic acid. The methodologies and troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (4-chloro-2-formylphenoxy)acetic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated experimental practices to ensure reliability and reproducibility.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the inherent properties of (4-chloro-2-formylphenoxy)acetic acid. This molecule possesses both a carboxylic acid and an aldehyde functional group, which dictates its solubility and reactivity.

PropertyValueSignificance for Purification
Molecular Formula C₉H₇ClO₄---
Melting Point 144-146 °C[1]A sharp melting point is a good indicator of purity.
pKa ~3.1The acidic nature is key for acid-base extraction techniques.[2]
Solubility Insoluble in water.[3] Soluble in methanol.[3]Dictates solvent selection for recrystallization and extraction.

Primary Purification Strategy: Acid-Base Extraction

Given the carboxylic acid functionality, acid-base extraction is a highly effective and commonly employed first-pass purification technique to separate (4-chloro-2-formylphenoxy)acetic acid from neutral or basic impurities.[4][5][6][7] The underlying principle is the conversion of the water-insoluble acid into its water-soluble salt form by treatment with a base.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude (4-chloro-2-formylphenoxy)acetic acid mixture in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.[5][6][8]

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[4][5][6] The carboxylic acid will react to form its sodium salt, which will partition into the aqueous layer.

    • Causality: The deprotonation of the carboxylic acid to its carboxylate form increases its polarity, making it soluble in the aqueous phase.[8]

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.

  • Backwashing (Optional but Recommended): Wash the separated aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.[4]

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding a dilute strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[5][8] The purified (4-chloro-2-formylphenoxy)acetic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

G

Acid-Base Extraction Workflow

Troubleshooting Acid-Base Extraction
IssuePossible Cause(s)Recommended Solution(s)
Low recovery of purified acid. Incomplete extraction into the aqueous layer.- Ensure thorough mixing in the separatory funnel. - Perform multiple extractions with smaller volumes of base.
Incomplete precipitation upon acidification.- Ensure the aqueous solution is sufficiently acidified (pH < 2). - Cool the solution thoroughly in an ice bath.
Product is an oil, not a solid. Presence of impurities that lower the melting point.- Allow the oil to stand, it may solidify over time. - Proceed to recrystallization.
Supersaturation.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Emulsion formation during extraction. Agitation was too vigorous.- Allow the mixture to stand undisturbed. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Secondary Purification: Recrystallization

Recrystallization is a powerful technique for further purifying the solid obtained from acid-base extraction. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[9]

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent is one in which (4-chloro-2-formylphenoxy)acetic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature, water or a mixed solvent system involving ethanol/water or acetic acid/water could be effective.[10][11]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel to remove them.[9] This prevents premature crystallization.[9]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

G

Recrystallization Workflow

Troubleshooting Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used.- Boil off some of the solvent to concentrate the solution and attempt cooling again.
The compound is too soluble in the chosen solvent.- Try a different solvent or a mixed-solvent system.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.- Choose a lower-boiling point solvent.
The solution is cooling too rapidly.- Ensure slow cooling. Insulate the flask to slow down the cooling rate.
Low recovery of crystals. The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly chilled in an ice bath before filtration.
Premature crystallization during hot filtration.- Use a pre-warmed funnel and filter paper. Keep the solution hot.[9]

Advanced Purification: Column Chromatography

For very high purity requirements or for separating structurally similar impurities, flash column chromatography is a viable option.[1][12]

Experimental Considerations for Column Chromatography
  • Stationary Phase: Silica gel is the standard choice.[1][12]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[1] The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Tailing: Due to the acidic nature of the compound, peak tailing can be an issue. Adding a small amount of acetic or formic acid (0.5-1%) to the eluent can help to obtain sharper peaks.[12]

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: My final product has a brownish tint. What could be the cause?

  • This is likely due to the presence of oxidized impurities. The aldehyde group can be susceptible to oxidation. Using an activated carbon (charcoal) treatment during recrystallization can help remove colored impurities.[10]

Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?

  • While a strong base will work, a milder base like sodium bicarbonate is often preferred. It is less likely to cause hydrolysis of other functional groups if they are present in the crude mixture.

Q3: How do I confirm the purity of my final product?

  • The most common methods are measuring the melting point (a sharp, narrow range indicates high purity) and using spectroscopic techniques like ¹H NMR and ¹³C NMR to check for the absence of impurity signals.[1] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[13][14]

Q4: What are the potential impurities in the synthesis of (4-chloro-2-formylphenoxy)acetic acid?

  • Potential impurities could include unreacted starting materials such as 4-chloro-2-hydroxybenzaldehyde and chloroacetic acid, or by-products from side reactions.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Acid–base extraction. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Supplementary Information for: Photochemical Synthesis of 2-(2-Formylphenoxy)acetic Acids. (n.d.). The Royal Society of Chemistry.
  • Recrystallization. (n.d.). California State University, Long Beach, Department of Chemistry and Biochemistry.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2018). Molecules, 23(10), 2445. Retrieved from [Link]

  • o-Formylphenoxyacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 283-308. Retrieved from [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

  • Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • (4-chloro-2-formylphenoxy)acetic acid. (n.d.). Chemsigma. Retrieved from [Link]

  • Acetic acid, (2-formylphenoxy)-. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting side reactions in (4-Chloro-2-formylphenoxy)acetic acid synthesis

Welcome to the technical support center for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (4-Chloro-2-formylphenoxy)acetic acid?

There are two primary synthetic routes. The first involves the ortho-formylation of 4-chlorophenol via the Reimer-Tiemann reaction to produce 4-chloro-2-hydroxybenzaldehyde, followed by Williamson ether synthesis with an haloacetic acid or ester. The second route starts with a pre-functionalized salicylaldehyde derivative.

Q2: What is the role of a phase-transfer catalyst in the Reimer-Tiemann reaction?

In the Reimer-Tiemann reaction, the reactants, aqueous sodium hydroxide and chloroform, are immiscible. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydroxide ion into the organic phase, accelerating the reaction and improving yields.[1][2]

Q3: Why is ortho-formylation favored over para-formylation in the Reimer-Tiemann reaction?

The ortho-product is the major isomer formed.[3][4] This preference is attributed to the interaction between the phenolic oxygen and the dichlorocarbene intermediate, which directs the electrophilic attack to the ortho position.[1][5]

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of (4-Chloro-2-formylphenoxy)acetic acid, providing explanations and actionable solutions.

Problem 1: Low yield of 4-chloro-2-hydroxybenzaldehyde in the Reimer-Tiemann Reaction.

Possible Causes:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a low conversion of the starting 4-chlorophenol. The Reimer-Tiemann reaction is often exothermic once initiated but may require initial heating.[1][2]

  • Formation of para-isomer: While ortho-formylation is favored, the formation of the para-isomer can reduce the yield of the desired product.[3]

  • Decomposition of dichlorocarbene: Dichlorocarbene is a highly reactive intermediate and can decompose if not trapped efficiently by the phenoxide.[1][5]

  • Substrate decomposition: Prolonged exposure to high temperatures and strong basic conditions can lead to the degradation of the starting material or product.

Solutions:

Parameter Recommendation Rationale
Temperature Maintain a reaction temperature of 60-70°C.Balances the rate of reaction with the stability of the reactants and intermediates.
Reaction Time Monitor the reaction by TLC to ensure completion (typically 2-4 hours).Avoids premature workup and ensures maximum conversion.
Base Concentration Use a 30-50% aqueous solution of sodium hydroxide.A high concentration of base is necessary to generate the dichlorocarbene.[5]
Mixing Ensure vigorous stirring or use a phase-transfer catalyst.Promotes interaction between the aqueous and organic phases for efficient reaction.[1][2]

Experimental Protocol: Optimized Reimer-Tiemann Reaction

  • To a solution of 4-chlorophenol in a suitable solvent (e.g., toluene), add a 40% aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the mixture to 65°C with vigorous stirring.

  • Slowly add chloroform to the reaction mixture over 1 hour, maintaining the temperature between 65-70°C.

  • After the addition is complete, continue stirring at 70°C for 3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Formation of a significant amount of di-alkylation product during Williamson ether synthesis.

Possible Causes:

  • Excess alkylating agent: Using a large excess of the haloacetic acid or ester can lead to the alkylation of both the phenolic hydroxyl group and the newly formed carboxylic acid (in the case of using a haloacetic acid).

  • Strongly basic conditions: The use of a very strong base can deprotonate the carboxylic acid, making it susceptible to alkylation.

Solutions:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.Minimizes the chance of di-alkylation while ensuring complete conversion of the starting material.
Base Selection Use a weaker base such as potassium carbonate or cesium bicarbonate.[6][7]Selectively deprotonates the more acidic phenolic hydroxyl group over the carboxylic acid.
Alkylating Agent Use an ethyl or methyl haloacetate followed by hydrolysis.The ester is less reactive towards the carboxylate intermediate.

Experimental Protocol: Selective O-Alkylation

  • To a solution of 4-chloro-2-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetonitrile), add anhydrous potassium carbonate (2.0 equivalents).

  • Add ethyl chloroacetate (1.2 equivalents) to the mixture.

  • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude ester can be hydrolyzed to the desired acid.

Problem 3: Hydrolysis of the formyl group during the final hydrolysis step.

Possible Causes:

  • Harsh hydrolysis conditions: Strong acidic or basic conditions, coupled with high temperatures, can lead to the cleavage of the formyl group.

  • Presence of oxidizing impurities: Oxidizing agents can convert the aldehyde to a carboxylic acid.

Solutions:

Parameter Recommendation Rationale
Hydrolysis Conditions Use mild basic conditions (e.g., lithium hydroxide in a THF/water mixture at room temperature) or mild acidic conditions (e.g., dilute HCl at moderate temperatures).Minimizes the risk of formyl group cleavage.
Reaction Monitoring Closely monitor the reaction by TLC to avoid prolonged reaction times.Ensures that the hydrolysis is stopped as soon as the ester is consumed.
Purification of Intermediate Purify the intermediate ester before hydrolysis.Removes any impurities that could interfere with the hydrolysis step.

Experimental Protocol: Mild Hydrolysis of the Ester

  • Dissolve the crude ethyl (4-chloro-2-formylphenoxy)acetate in a mixture of THF and water (3:1).

  • Add lithium hydroxide monohydrate (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding dilute HCl until the pH is acidic.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthetic route and potential side reactions in the synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Synthesis_Pathway cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis 4-Chlorophenol 4-Chlorophenol 4-Chloro-2-hydroxybenzaldehyde 4-Chloro-2-hydroxybenzaldehyde 4-Chlorophenol->4-Chloro-2-hydroxybenzaldehyde CHCl3, NaOH (Ortho-formylation, Major) 4-Chloro-4-hydroxybenzaldehyde 4-Chloro-4-hydroxybenzaldehyde 4-Chlorophenol->4-Chloro-4-hydroxybenzaldehyde CHCl3, NaOH (Para-formylation, Minor) Ethyl (4-Chloro-2-formylphenoxy)acetate Ethyl (4-Chloro-2-formylphenoxy)acetate 4-Chloro-2-hydroxybenzaldehyde->Ethyl (4-Chloro-2-formylphenoxy)acetate ClCH2COOEt, K2CO3 (Desired O-Alkylation) Di-alkylation Product Di-alkylation Product 4-Chloro-2-hydroxybenzaldehyde->Di-alkylation Product Excess ClCH2COOEt (Side Reaction) (4-Chloro-2-formylphenoxy)acetic acid (4-Chloro-2-formylphenoxy)acetic acid Ethyl (4-Chloro-2-formylphenoxy)acetate->(4-Chloro-2-formylphenoxy)acetic acid LiOH, H2O/THF (Desired Hydrolysis) Decarboxylation/Deformylation Products Decarboxylation/Deformylation Products Ethyl (4-Chloro-2-formylphenoxy)acetate->Decarboxylation/Deformylation Products Harsh Conditions (Side Reaction)

Caption: Synthetic pathway and potential side reactions.

References

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. ResearchGate. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of (4-Chloro-2-formylphenoxy)acetic acid

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. We will delve into t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-2-formylphenoxy)acetic acid. We will delve into the most reliable synthetic pathway, offer detailed optimization strategies, and provide a structured troubleshooting guide to address common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal yield and purity in your reactions.

Part 1: Recommended Synthetic Pathway & Protocol

The most robust and widely applicable method for synthesizing (4-Chloro-2-formylphenoxy)acetic acid is via a Williamson ether synthesis. This two-step process involves the O-alkylation of 4-chloro-2-hydroxybenzaldehyde with an alkyl haloacetate, followed by saponification (hydrolysis) of the resulting ester. This pathway is generally preferred over direct formylation of 4-chlorophenoxyacetic acid due to higher selectivity and milder reaction conditions, which minimizes side-product formation.

Experimental Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Workup & Purification A 4-chloro-2-hydroxybenzaldehyde D Reaction at 80°C A->D B Alkyl Bromoacetate (e.g., Methyl Bromoacetate) B->D C Base (K2CO3) Solvent (DMF) C->D E Intermediate Ester: Methyl (4-chloro-2-formylphenoxy)acetate D->E Williamson Ether Synthesis G Reaction at RT E->G F Base (NaOH/LiOH) Solvent (THF/H2O) F->G H Final Product: (4-Chloro-2-formylphenoxy)acetic acid G->H Hydrolysis I Acidification (HCl) H->I J Precipitation / Extraction I->J K Purification (Recrystallization or Chromatography) J->K

Caption: Workflow for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for synthesizing analogous phenoxyacetic acids.[1][2]

Step 1: Synthesis of Methyl (4-chloro-2-formylphenoxy)acetate

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g).

  • Add anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g) and freshly distilled N,N-Dimethylformamide (DMF) (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure proper suspension of the base.

  • Add methyl bromoacetate (13 mmol, 1.23 mL, 1.99 g) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature, with stirring, for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 5:1 Hexane/Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated potassium chloride (KCl) solution (3 x 30 mL) to remove residual DMF, then wash with brine (1 x 50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ester. This intermediate is often pure enough for the next step.

Step 2: Hydrolysis to (4-Chloro-2-formylphenoxy)acetic acid

  • Dissolve the crude methyl (4-chloro-2-formylphenoxy)acetate from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 40 mL).

  • Add sodium hydroxide (NaOH) (15 mmol, 0.60 g) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the ester spot has completely disappeared.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Acidify the solution to a pH of ~2 by slowly adding 1M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum. A typical yield for the two steps is 50-60%.[1]

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 2: Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility.[3] The following table outlines key parameters and their impact on the O-alkylation step (Step 1), which is often the most critical for overall success.

ParameterOptionsRecommendedRationale & Expert Insights
Base K₂CO₃, Cs₂CO₃, NaOH, NaHK₂CO₃ Potassium Carbonate (K₂CO₃) is the preferred base. It is sufficiently strong to deprotonate the phenolic hydroxyl group but mild enough to prevent hydrolysis of the bromoacetate ester. It is also inexpensive and easy to handle. NaOH can cause premature ester hydrolysis. NaH is a very strong base that offers no significant advantage and requires stricter anhydrous conditions.
Solvent DMF, Acetone, Acetonitrile (MeCN)DMF N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the phenoxide salt and promotes the Sₙ2 reaction. Acetone is a common alternative, but the reaction may require longer times or higher temperatures. Acetonitrile is also effective but may offer lower solubility for the reactants.[4]
Alkylating Agent Methyl Bromoacetate, Ethyl Bromoacetate, Chloroacetic AcidMethyl Bromoacetate Bromoacetates are more reactive than their chloro- counterparts, leading to faster reaction times. Using chloroacetic acid directly with the phenol requires harsher conditions (higher temperatures and stronger base), which can lead to side reactions and lower yields.[2] The choice between methyl and ethyl ester is usually trivial and depends on availability.
Temperature 60°C - 100°C80°C This temperature provides a good balance between reaction rate and stability. Temperatures below 60°C may lead to very slow or incomplete reactions. Exceeding 100°C significantly increases the risk of side reactions, such as decomposition of the DMF solvent or the alkylating agent.
Stoichiometry 1.1 to 1.5 eq. (Alkylating Agent)1.5 to 2.5 eq. (Base)1.3 eq. Alkylating Agent 2.0 eq. Base Using a slight excess of the alkylating agent (1.2-1.3 equivalents) ensures the complete consumption of the more valuable starting phenol. A larger excess of the base (2.0 equivalents) is crucial to neutralize the HBr formed during the reaction and to maintain a sufficiently basic medium for the phenoxide to persist.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Workflow

G cluster_causes Start Problem Observed P1 Low or No Yield Start->P1 P2 Multiple Spots on TLC (Impure Product) Start->P2 P3 Reaction Stalls (Starting Material Remains) Start->P3 C1 Cause: - Inactive Reagents - Insufficient Base - Low Temperature P1->C1 C2 Cause: - Temperature Too High - Wet Solvent/Reagents - Incorrect Stoichiometry P2->C2 C3 Cause: - Poor Quality Base - Inefficient Stirring - Reaction Time Too Short P3->C3 S1 Solution: - Use fresh reagents - Increase base to 2.0 eq. - Verify temperature C1->S1 S2 Solution: - Lower temp to 80°C - Use anhydrous solvent - Recalculate stoichiometry C2->S2 S3 Solution: - Use finely ground K2CO3 - Increase stir rate - Extend reaction time C3->S3

Caption: A logical guide for troubleshooting common synthesis problems.

Specific Issues & Solutions

Question 1: My reaction yield is consistently below 30%. What are the most likely causes?

  • Answer: Persistently low yields are often traced back to a few key areas:

    • Base Inactivity or Insufficiency: Potassium carbonate can be hygroscopic. Ensure it is freshly opened or has been dried in an oven prior to use. Also, confirm you are using at least 2.0 molar equivalents relative to the starting phenol.

    • Reagent Quality: The alkyl bromoacetate can degrade over time. Use a fresh bottle or distill the reagent if its purity is questionable.

    • Inefficient DMF Removal: Residual DMF in the workup can trap the product and lead to losses. Ensure you perform thorough washes with a salt solution (like saturated KCl) after the extraction step.[1]

    • Premature Hydrolysis: During the workup of the ester intermediate, avoid exposure to basic conditions for extended periods, as this can hydrolyze the product back to the starting phenol.

Question 2: The TLC of my crude product shows multiple spots, including one that matches my starting material. What went wrong?

  • Answer: An incomplete reaction is the primary cause. This can result from:

    • Insufficient Reaction Time: The recommended 4-6 hours is a guideline. Always rely on TLC monitoring to determine the true endpoint. If the starting material spot persists, extend the reaction time.

    • Low Temperature: Verify that your heating mantle or oil bath is accurately maintaining the target temperature of 80°C. A lower temperature will drastically slow the reaction rate.

    • Poor Mixing: If the K₂CO₃ is not properly suspended, the reaction will be inefficient. Ensure vigorous stirring throughout the reaction.

Question 3: After acidification, my product oiled out instead of precipitating as a solid. How can I isolate it?

  • Answer: "Oiling out" occurs when the melting point of the crude product is lower than the temperature of the solution or when impurities are present.

    • Cooling: Ensure the solution is thoroughly chilled in an ice bath. You can try scratching the inside of the flask with a glass rod to induce crystallization.

    • Extraction: If it remains an oil, extract the product back into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove inorganic salts, dry it over Na₂SO₄, and evaporate the solvent. The resulting crude solid or oil can then be purified.

    • Trituration: Try adding a non-polar solvent like hexane to the oil and stirring vigorously. This can sometimes induce the product to solidify.

Frequently Asked Questions (FAQs)

Q: Can I use 4-chlorophenoxyacetic acid as a starting material and add the formyl group?

A: While theoretically possible via electrophilic aromatic substitution reactions like the Duff or Reimer-Tiemann reaction, this route is not recommended. The ether oxygen is an ortho-, para-directing group, meaning formylation would occur at the desired ortho- position. However, these reactions present significant challenges:

  • Duff Reaction: Uses hexamine in an acidic medium. It is notorious for low and inconsistent yields.[5][6]

  • Reimer-Tiemann Reaction: Employs chloroform and a strong base at high temperatures.[7][8] These harsh conditions can easily cleave the ether linkage of the starting material, leading to a complex mixture of products.[9]

Q: Is it necessary to use distilled DMF?

A: Highly recommended. DMF can decompose over time to form dimethylamine and formic acid. The presence of amine impurities can lead to side reactions with the bromoacetate, while acidic impurities can interfere with the base. Using freshly distilled or high-purity anhydrous DMF is a critical step for reproducibility.

Q: What is the purpose of the KCl wash during the workup?

A: DMF is fully miscible with water, which makes separating it from the ethyl acetate layer during extraction difficult. Adding a concentrated salt solution like saturated KCl ("salting out") decreases the solubility of organic compounds (like your product and ethyl acetate) in the aqueous layer and helps draw the highly polar DMF into the aqueous phase, leading to a cleaner separation and easier removal of the solvent.[1]

Q: How do I confirm the identity and purity of my final product?

A: The identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure. For (4-Chloro-2-formylphenoxy)acetic acid, you should expect to see characteristic peaks for the aldehyde proton (~10.4 ppm), the aromatic protons, and the methylene protons of the acetic acid group (~4.9 ppm).[1]

  • Melting Point: A sharp melting point close to the literature value (144-146°C) indicates high purity.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the precise purity percentage.

References

  • The Royal Society of Chemistry. (n.d.). Contents. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Duff Reaction. In Merck Index. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • YouTube. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-Formylphenoxyacetic acid. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

Sources

Troubleshooting

stability and degradation of (4-Chloro-2-formylphenoxy)acetic acid

Introduction Welcome to the technical support resource for (4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for (4-Chloro-2-formylphenoxy)acetic acid (CAS No. 14440-47-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation characteristics of this compound. As a substituted phenoxyacetic acid, its behavior in experimental settings can be influenced by a variety of factors. This document offers troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs): General Handling and Storage

Q1: What are the recommended storage conditions for solid (4-Chloro-2-formylphenoxy)acetic acid?

For long-term stability, the solid compound should be stored in a well-sealed container under an inert atmosphere at 2-8°C. It is crucial to protect it from light and moisture. The aldehyde (formyl) group can be susceptible to slow oxidation over time, especially if exposed to air and light.

Q2: How should I prepare and store stock solutions?

(4-Chloro-2-formylphenoxy)acetic acid is sparingly soluble in water but readily soluble in most organic solvents.[1] For aqueous experiments, consider preparing a stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with your aqueous buffer. Alternatively, the sodium salt of the acid shows better water solubility.[1]

Key recommendations for stock solutions:

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol) for organic stocks.

  • Light Protection: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Storage Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is suitable. For long-term storage, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • pH Considerations: In aqueous solutions, the pH will determine the ionization state of the carboxylic acid. This can impact both solubility and stability. It is advisable to buffer aqueous solutions to a pH relevant to your experiment and to re-verify the pH after the addition of the compound.

Troubleshooting Guide for Experimental Instability

This section addresses common issues encountered during experimentation that may point to compound degradation.

Q3: My analytical results (HPLC, LC-MS) are inconsistent, showing new or shifting peaks over time. What's happening?

This is a classic sign of compound degradation. The primary culprits are light, pH extremes, and oxidative stress.

  • Causality - Photodegradation: Phenoxyacetic acids are known to be sensitive to light, particularly UV radiation. One related compound, 4-CPA, shows a 30% loss in just 24 hours upon exposure to sunlight.[1] The energy from light can initiate cleavage of the ether bond or reactions at the aromatic ring.

  • Troubleshooting Steps:

    • Work in Dim Light: Conduct all experimental manipulations under yellow light or minimized ambient light.

    • Use Amber Glassware: Protect solutions at all times using amber vials and volumetric flasks.

    • Run a "Dark" Control: Prepare a sample and keep it in complete darkness for the duration of your experiment. Compare its analytical profile to the sample exposed to normal lab lighting. A significant difference confirms photosensitivity.

  • Causality - pH-Mediated Hydrolysis: The ether linkage in the phenoxyacetic acid structure can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which may be accelerated by heat.[2][3][4]

  • Troubleshooting Steps:

    • Assess pH: Measure the pH of your final experimental solution. If it is outside the range of pH 4-8, consider if this is necessary.

    • Buffer Your System: If compatible with your experiment, use a suitable buffer (e.g., phosphate, MES) to maintain a stable pH.

    • Forced Degradation Test: Intentionally expose the compound to mild acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions to see if the unexpected peaks from your experiment are generated. This helps confirm the degradation pathway.

Q4: I am conducting a cell-based assay and the compound's activity seems to diminish in the culture medium over 24-48 hours. Why?

This loss of activity can be due to chemical degradation in the complex aqueous environment of the cell culture medium or metabolic degradation by the cells.

  • Causality - Chemical Instability in Media: Cell culture media are complex aqueous solutions, often containing components that can react with your compound. The presence of metal ions and exposure to light and oxygen can promote oxidative degradation.[2]

  • Troubleshooting Steps:

    • Medium Stability Study: Incubate your compound in the cell-free medium under the same conditions as your assay (e.g., 37°C, 5% CO2). Take samples at different time points (0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the parent compound.

    • Replenish Compound: If significant degradation is observed, consider a partial or full medium change to replenish the compound during long-term assays.

  • Causality - Metabolic Degradation: While this compound is not a natural substrate, cells possess enzymes that can metabolize xenobiotics. Microbial degradation of similar phenoxy herbicides often begins with the cleavage of the ether bond to form the corresponding phenol (in this case, 4-chloro-2-formylphenol).[5][6][7]

  • Troubleshooting Steps:

    • Analyze Cell Lysates/Supernatant: Use LC-MS to analyze both the culture supernatant and cell lysates for the parent compound and potential metabolites. The appearance of a peak corresponding to 4-chloro-2-formylphenol would be a strong indicator of metabolic cleavage.

    • Use Cell-Free Controls: Compare results from your cell-based assay with the medium stability study (above) to differentiate between chemical and cellular degradation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for (4-Chloro-2-formylphenoxy)acetic acid based on established chemistry for related auxinic herbicides.[5][7][8][9][10]

G cluster_photo Photodegradation (UV/Sunlight) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent (4-Chloro-2-formylphenoxy)acetic acid photo_phenol 4-Chloro-2-formylphenol parent->photo_phenol Ether Cleavage photo_dechloro 2-Formylphenoxyacetic acid parent->photo_dechloro Dechlorination hydro_phenol 4-Chloro-2-formylphenol parent->hydro_phenol hydro_acid Glycolic Acid parent->hydro_acid ox_hydroxyl Hydroxylated Intermediates parent->ox_hydroxyl Ring Hydroxylation photo_ring Ring-opened products photo_phenol->photo_ring Oxidation ox_ring Ring-opened products ox_hydroxyl->ox_ring

Caption: Probable degradation pathways for (4-Chloro-2-formylphenoxy)acetic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing the intrinsic stability of the molecule. It is a foundational step in developing stability-indicating analytical methods.[2][11][12]

Workflow Overview

workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base oxid Oxidation 3% H₂O₂, RT start->oxid therm Thermal Solid & Solution, 80°C start->therm photo Photolytic UV/Visible Light start->photo control Prepare Control Sample (No Stress, protected from light) start->control sampling Sample at Time Points (e.g., 0, 2, 8, 24 hours) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling quench Neutralize/Quench Reaction (if necessary) sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of (4-Chloro-2-formylphenoxy)acetic acid in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial. Keep at room temperature. Note: Base hydrolysis is often rapid.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂) in a sealed vial. Keep at room temperature, protected from light.[2]

    • Thermal Degradation:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place a small amount of the solid compound in an open vial in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a controlled light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours, per ICH Q1B guidelines). Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition (and the unstressed control) at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent damage to the analytical column.

    • Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid) with UV and/or MS detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify and quantify major degradation products by their retention time and mass-to-charge ratio (if using LC-MS).

Data Summary Table (Example)
Stress ConditionDuration (h)% Degradation of Parent CompoundMajor Degradant Peak(s) (Retention Time)
0.1 M HCl, 60°C24~5-10%4.5 min
0.1 M NaOH, RT8>50%4.5 min, 3.2 min
3% H₂O₂, RT24~15-25%Multiple minor peaks
Thermal (80°C)24<5%No significant degradants
Photolytic (UV/Vis)24>30%4.5 min
Control24<1%N/A

Note: The data above are illustrative examples to demonstrate reporting format. Actual degradation rates must be determined experimentally.

References

  • MedchemExpress.com. 4-Chlorophenoxyacetic acid (4-CPA) (Standard).
  • Hassan, A., et al. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va. Bioresource Technology.
  • Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357–1362. [Link]

  • Götz, M., et al. (2021). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • De la Torre, X., et al. (2021). Urinary 4‐CPA (4‐chlorophenoxy acetic acid) elimination profiles following single and repeated applications of sunscreen containing chlorphenesin. Drug Testing and Analysis, 13(9), 1668–1676. [Link]

  • Johnston, C. R., et al. (2018). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Science, 66(4), 503-514.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2). [Link]

  • University of Hertfordshire. (4-chlorophenoxy)acetic acid. Agriculture & Environment Research Unit (AERU). [Link]

  • Mithila, J., & Hall, J. C. (2013). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management. Weed Science, 61(S1), 35-51.
  • National Center for Biotechnology Information. (4-Chlorophenoxy)acetic acid. PubChem Compound Summary for CID 26229. [Link]

  • Bælum, J., et al. (2006). Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene. Applied and Environmental Microbiology, 72(2), 1477–1486. [Link]

  • Semantic Scholar. Persistence of auxinic herbicides applied on pasture and toxicity for succeeding crops. [Link]

  • An, T., et al. (2012). The OH-induced degradation mechanism of 4-chloro-2-methylphenoxyacetic acid (MCPA) with two forms in the water: a DFT comparison. Chemosphere, 87(4), 343-349. [Link]

  • Royal Society of Chemistry. Supporting Information for: A general photochemical method for the decarboxylative C(sp2)–C(sp3) coupling of (hetero)aryl acetic acids with redox-active esters. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Zandoná, H., et al. (2021). Application time affects synthetic auxins herbicides in tank-mixture with paraquat on hairy fleabane control. Planta Daninha, 39. [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. Selected Methods of Analysis.
  • Chemsigma. (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. [Link]

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. [Link]

  • NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • Salazar, R., et al. (2011). Solar photoelectro-Fenton degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid optimized by response surface methodology. Applied Catalysis B: Environmental, 107(1-2), 127-135. [Link]

  • Ságová, A., et al. (2010). Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide. Photochemical & Photobiological Sciences, 9(8), 1162-1168. [Link]

  • Xia, M., et al. (2018). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 16(5), 6933-6947. [Link]

  • Susithra, G., et al. (2018). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacological and Medicinal Chemistry, 2(1), 4-17. [Link]

  • Al-Tiana, G., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 12(11), 1335. [Link]

  • International Atomic Energy Agency. Radiolytic degradation of herbicide 4-chloro-2-methylphenoxyacetic acid by gamma radiation for environmental protection. INIS Collection. [Link]

  • Wang, Y., et al. (2023). Sustained anaerobic degradation of 4-chloro-2-methylphenoxyacetic acid by acclimated sludge in a continuous-flow reactor. Chemosphere, 330, 138749. [Link]

  • Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
  • Wu, J., et al. (2013). Hydrolysis Reaction Mechanism of 2,4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica, 29(6), 1169-1178. [Link]

  • Marvel, C. S., & Tiers, G. V. D. (1953). α-Chlorophenylacetic acid. Organic Syntheses, 33, 31. [Link]

  • Google Patents. (2007). Preparation method of chlorophenyl acetic acid.
  • Pop-Gherasim, A., et al. (2024). Effect of Bi2MoO6 Morphology on Adsorption and Visible-Light-Driven Degradation of 2,4-Dichlorophenoxyacetic Acid. Catalysts, 14(7), 498. [Link]

  • Castañeda-Gómez, J. A., et al. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Catalysts, 14(9), 675. [Link]

Sources

Optimization

addressing unexpected outcomes in (4-Chloro-2-formylphenoxy)acetic acid experiments

Welcome to the technical support center for (4-Chloro-2-formylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Chloro-2-formylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic auxin analog. Here, we address common and unexpected outcomes encountered during synthesis, purification, analysis, and biological application. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical and biological principles to empower your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Synthesis & Purity

    • Biological Activity

    • Compound Stability & Handling

  • Troubleshooting Guide: Synthesis & Purification

    • Problem: Low or No Yield of Desired Product

    • Problem: Presence of Unexpected Side Products

  • Troubleshooting Guide: Analytical Characterization

    • Common Issues in HPLC Analysis

    • Interpreting NMR Spectra and Identifying Artifacts

  • Troubleshooting Guide: Biological Assays & Inconsistent Results

    • Problem: No Expected Auxin-like Activity

    • Problem: High Variability or Unexpected Phenotypes in Plant Assays

  • References

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions. For more detailed protocols and explanations, please refer to the troubleshooting guides.

Synthesis & Purity

Q1: My synthesis of (4-Chloro-2-formylphenoxy)acetic acid resulted in a very low yield. What are the most likely causes?

A1: Low yields in the Williamson ether synthesis of this compound typically stem from three primary issues:

  • Incomplete Deprotonation: The reaction requires the formation of the 4-chloro-2-formylphenoxide ion. If the base used (e.g., NaOH, KOH) is not strong enough or used in insufficient quantity, the starting phenol will not be fully deprotonated, leading to an incomplete reaction.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Competing Side Reactions: The primary competing reaction is the elimination of the haloacetic acid, especially if reaction temperatures are too high. Additionally, the starting materials can be consumed in other pathways if not pure.[2]

Q2: I've isolated my product, but I suspect it's impure. What are the most common impurities?

A2: The most common impurities are unreacted starting materials (4-chloro-2-hydroxybenzaldehyde and chloroacetic acid) and a potential cyclization byproduct, 5-chlorobenzofuran-2-carboxylic acid (coumarilic acid).[3] The latter can form under certain conditions, particularly if heat is applied in the absence of a proper base or during acidic workup at elevated temperatures.

Biological Activity

Q3: Why am I not observing the expected auxin-like effects in my plant tissue culture experiments?

A3: This can be due to several factors:

  • Purity: As mentioned, impurities can interfere with the biological activity. Unreacted starting materials will not have auxin activity, and other byproducts may even be toxic to the plant cells.

  • Concentration: Synthetic auxins exhibit a dose-dependent effect. Concentrations that are too low may not elicit a response, while those that are too high can be inhibitory or toxic, leading to cell death instead of growth promotion.[4] It is essential to perform a dose-response curve for your specific plant system.

  • Plant-Specific Requirements: Not all plant species or tissues respond to all synthetic auxins in the same way. The uptake, metabolism, and signaling response can be highly specific.[5] (4-Chloro-2-formylphenoxy)acetic acid may not be the optimal auxin for your chosen application.

  • Compound Degradation: The compound may be unstable in your specific culture medium or under your lighting conditions. See the stability section below.

Q4: I'm seeing inconsistent results and high variability between my experimental replicates. What could be the cause?

A4: High variability often points to issues with experimental consistency or the stability of the compound.

  • Stock Solution Inhomogeneity: Ensure your stock solution is fully dissolved and well-mixed before each use. Precipitation can occur, especially in concentrated stocks stored at low temperatures.

  • Media pH: The pH of your plant culture media can affect the stability and uptake of the compound. Ensure the pH is consistent across all batches of media.

  • Light Sensitivity: Some phenoxyacetic acids can be sensitive to light. If your experiments are conducted under high-intensity light, the compound could be degrading over the course of the experiment.[6]

Compound Stability & Handling

Q5: How should I store (4-Chloro-2-formylphenoxy)acetic acid?

A5: The solid compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.

Q6: What is the stability of this compound in solution?

A6: The stability in solution depends on the solvent and pH. In aqueous solutions, phenoxyacetic acids are generally stable, but extreme pH values (highly acidic or basic) combined with heat can promote hydrolysis or other degradation pathways.[7] For biological experiments, it is recommended to prepare fresh stock solutions in a suitable solvent (like DMSO or ethanol) and then dilute them into the aqueous culture medium shortly before use. Avoid prolonged storage of dilute aqueous solutions.

Troubleshooting Guide: Synthesis & Purification

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid is typically achieved via a Williamson ether synthesis. This section addresses common issues encountered during this process.

Problem: Low or No Yield of Desired Product

If you are experiencing low yields, systematically evaluate the following factors.

Causality Chain for Low Yield

cluster_synthesis Synthesis Troubleshooting Incomplete Deprotonation Incomplete Deprotonation Low Yield Low Yield Incomplete Deprotonation->Low Yield Unreacted Phenol Suboptimal Conditions Suboptimal Conditions Suboptimal Conditions->Low Yield Slow/Stalled Reaction Side Reactions Side Reactions Side Reactions->Low Yield Reactant Consumption cluster_pathways Reaction Pathways start 4-Chloro-2-formylphenoxide + Chloroacetate williamson Williamson Ether Synthesis Swilliamson2 Attack at CH2Cl start->williamson cyclization Intramolecular Cyclization Aldol-type condensation start->cyclization Harsh Conditions (High Heat/Wrong pH) product (4-Chloro-2-formylphenoxy)acetic acid williamson->product side_product Coumarilic Acid Derivative cyclization->side_product

Caption: Competing reaction pathways.

Protocol for Minimizing and Removing Side Products:

  • Control Reaction Conditions:

    • The formation of coumarilic acid derivatives from o-formylphenoxyacetic acids is known to occur, especially when heated in the presence of reagents like acetic anhydride, but can also be a minor byproduct under harsh Williamson synthesis conditions. [3]Maintaining a moderate temperature and ensuring a basic environment throughout the reaction minimizes this side reaction.

  • Purification Strategy:

    • Recrystallization: The desired product and the cyclized side product often have different solubilities. A carefully controlled recrystallization can effectively separate them. Experiment with different solvent systems (e.g., varying ratios of ethanol/water, or using acetic acid).

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase of hexane/ethyl acetate with a small amount of acetic acid is a good starting point for separating these acidic compounds.

Troubleshooting Guide: Analytical Characterization

Accurate characterization by HPLC and NMR is essential to confirm the identity and purity of your compound.

Common Issues in HPLC Analysis
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing - Mobile phase pH is too close to the pKa of the compound.- Secondary interactions with the silica backbone.- Adjust mobile phase pH to be at least 2 units away from the compound's pKa.- Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase. [8]
Split Peaks - Column void or contamination at the inlet.- Sample solvent is too strong compared to the mobile phase.- Reverse and flush the column. If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase whenever possible.
Drifting Retention Time - Poor column temperature control.- Mobile phase composition is changing.- Column not fully equilibrated.- Use a column oven for stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column with at least 10 column volumes of the mobile phase before injection. [9]

A typical reverse-phase HPLC method for (2-formylphenoxy)acetic acid uses a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid. [10]

Interpreting NMR Spectra and Identifying Artifacts

An ¹H NMR spectrum of pure (4-Chloro-2-formylphenoxy)acetic acid in DMSO-d₆ should show characteristic peaks: a singlet for the methylene protons (~4.9 ppm), aromatic protons in their respective regions, and a singlet for the aldehyde proton (~10.4 ppm). The carboxylic acid proton will be a broad singlet. [11] NMR Troubleshooting Workflow

start Observe Unexpected NMR Peaks q1 Are peaks broad and asymmetric? start->q1 a1 Poor Shimming q1->a1 Yes q2 Are there unexpected sharp singlets? q1->q2 No s1 Re-shim the spectrometer on your sample. a1->s1 a2 Solvent or Grease Impurity q2->a2 Yes q3 Do peak integrals not match the expected ratio? q2->q3 No s2 Compare peak positions to known impurity charts. a2->s2 a3 Presence of Product-Related Impurity q3->a3 Yes s3 Correlate unexpected peaks with potential side products (e.g., starting materials, cyclized product). a3->s3

Caption: A logical workflow for diagnosing NMR artifacts.

  • Common Impurity Peaks: Be aware of common laboratory solvents (acetone, ethyl acetate, hexane) that may appear in your spectrum. Consult reference tables for their chemical shifts in your deuterated solvent. [12]* Starting Material Contamination: Look for the characteristic peaks of 4-chloro-2-hydroxybenzaldehyde.

  • Water Peak: The presence of water in your deuterated solvent is common and its chemical shift can vary.

Troubleshooting Guide: Biological Assays & Inconsistent Results

The biological activity of synthetic auxins can be complex and sensitive to experimental conditions.

Problem: No Expected Auxin-like Activity

If your compound is pure and you still observe no activity, consider the biological context.

  • Perform a Dose-Response Analysis: The optimal concentration for auxin activity can be narrow. Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the active window. High concentrations of synthetic auxins can be toxic and lead to inhibition of growth, which might be misinterpreted as a lack of activity. [4]

  • Evaluate Plant-Specific Responses: The canonical auxin response pathway involves TIR1/AFB receptors, Aux/IAA repressors, and ARF transcription factors. [13]The affinity of different synthetic auxins for the TIR1/AFB receptors can vary, and different plant species have different complements of these signaling proteins. Your compound may simply not be effective in your chosen plant system. A literature search for the effects of other phenoxyacetic acid derivatives on your specific plant species is recommended.

  • Consider "Pro-auxin" Activity: Some synthetic auxins are considered "pro-auxins," meaning they need to be metabolized by the plant into an active form. [14]It's possible that your plant system lacks the necessary enzymes to activate (4-Chloro-2-formylphenoxy)acetic acid.

Problem: High Variability or Unexpected Phenotypes in Plant Assays

Variability can undermine the reliability of your results.

Protocol for Reducing Variability in Biological Assays:

  • Standardize Media Preparation:

    • Ensure the pH of the plant growth medium is consistent after adding all components, including your test compound. The pH can affect compound stability and uptake.

    • Autoclaving can sometimes degrade sensitive compounds. Consider filter-sterilizing your compound and adding it to the media after it has cooled.

  • Control Environmental Conditions:

    • Light intensity and quality can affect both plant growth and the stability of the compound. Ensure all experimental replicates receive identical lighting conditions. [5] * Maintain a consistent temperature, as temperature fluctuations can significantly impact plant growth rates and hormone responses.

  • Assess for Contamination:

    • Low-level microbial contamination that is not immediately obvious can cause significant variability in plant growth and may even degrade your test compound. [5]Regularly screen your cultures for contamination.

  • Evaluate Toxicity:

    • The observed phenotype might be a result of toxicity rather than a specific auxin response. This is particularly true for synthetic auxins, which are not as easily metabolized by plants as endogenous IAA. [15]Look for signs of stress, such as chlorosis (yellowing) or necrosis (tissue death), and correlate them with the concentration of the compound used.

References

  • BenchChem. (n.d.). Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives.
  • Williamson Ether Synthesis. (n.d.). Experiment 06. Department of Chemistry, University of Somewhere.
  • The Royal Society of Chemistry. (2024). Contents. RSC Publishing.
  • Savaldi-Goldstein, S., Baiga, T. J., Pojer, F., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson Ether Synthesis. Russian Chemical Reviews, 43(6), 679.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Antosiewicz, D. M., & Kafel, A. (2021). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 22(21), 11569.
  • Plant Cell Technology. (2024). Common Mistakes in Plant Tissue Culture and How to Fix Them.
  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid.
  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28.
  • SIELC Technologies. (2018). Acetic acid, (2-formylphenoxy)-.
  • Weijers, D., & Wagner, D. (2016). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. The Plant Cell, 28(5), 974-985.
  • Al-Amri, S. M. (2023). Effect of Synthetic Auxin on Water Content of Seedlings of Prosopis juliflora Schwarz DC. Journal of Plant Science, 11(2), 34-38.
  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Chloro-2-formylphenoxy)acetic acid.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Troubleshooting

troubleshooting incomplete reactions of (4-Chloro-2-formylphenoxy)acetic acid

Technical Support Center: (4-Chloro-2-formylphenoxy)acetic acid Welcome to the technical support center for (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Chloro-2-formylphenoxy)acetic acid

Welcome to the technical support center for (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile, yet complex, bifunctional molecule. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles to empower you to solve incomplete reactions and optimize your synthetic outcomes.

Understanding the Molecule: A Multi-Functional Reagent

(4-Chloro-2-formylphenoxy)acetic acid is characterized by three key functional groups, each with distinct reactivity profiles that can influence one another:

  • The Aromatic Aldehyde (Formyl Group): An electrophilic center, prone to nucleophilic attack. It is the primary site for reactions like condensation, reductive amination, and oxidation. Its reactivity is modulated by the electron-withdrawing chloro group and the ether linkage on the ring.

  • The Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.[1][2][3]

  • The Carboxylic Acid: A nucleophilic and acidic site, readily participating in esterification, amidation, and acid-base chemistry. Its presence can complicate reactions at the aldehyde center, particularly under basic conditions.

A successful experiment requires reaction conditions that selectively target one functional group while preserving the others. The following sections address common issues organized by the intended reaction type.

General Troubleshooting Workflow

Before diving into specific problems, it's crucial to have a systematic approach to troubleshooting. An incomplete or failed reaction is rarely due to a single catastrophic failure but rather a combination of suboptimal parameters.

Troubleshooting_Workflow Start Incomplete Reaction Observed Purity Step 1: Verify Reagent Purity & Integrity Starting Material Reagents Solvents Start->Purity Conditions Step 2: Review Reaction Conditions Temperature Time Stoichiometry Atmosphere (Inert?) Purity->Conditions If pure Analysis Step 3: Analyze Crude Reaction Mixture (CRM) TLC / HPLC ¹H NMR LC-MS Conditions->Analysis If correct Identify Step 4: Identify Components in CRM Unreacted Starting Material Desired Product Side Products Degradation? Analysis->Identify Optimize Step 5: Formulate Optimization Strategy Adjust Parameters Change Reagent/Catalyst Purify Starting Material Identify->Optimize End Successful Reaction Optimize->End

Caption: General workflow for troubleshooting chemical reactions.

FAQs and Troubleshooting Guides

Category 1: Reactions Involving the Aldehyde (Formyl) Group

This is the most common site for derivatization. Issues here often stem from the molecule's other functional groups or suboptimal reaction conditions.

Question 1: My Knoevenagel / Aldol condensation reaction is sluggish or incomplete. Why is the yield so low?

Answer: This is a frequent issue. The electrophilicity of the aldehyde is reduced by the electron-donating ether oxygen, while the overall ring is somewhat deactivated by the chloro and carboxylic acid groups. Several factors could be at play:

  • Insufficient Basicity: The reaction requires the formation of a nucleophilic enolate from your active methylene partner. The carboxylic acid on your starting material can neutralize the base, effectively stalling the reaction.

  • Steric Hindrance: The ortho-position of the ether linkage can sterically hinder the approach of bulky nucleophiles.

  • Poor Solubility: (4-Chloro-2-formylphenoxy)acetic acid and its salts may have limited solubility in common organic solvents.

Troubleshooting Protocol:

  • Base Selection & Stoichiometry:

    • Problem: Carboxylic acid quenching the base.

    • Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or DBU. The first equivalent forms the carboxylate salt, and the second promotes the condensation. Alternatively, a weaker inorganic base like K₂CO₃ can be effective, as seen in related syntheses, but may require more forcing conditions.[4]

    • Causality: Stoichiometrically accounting for the acidic proton prevents the catalytic base from being consumed in a simple acid-base reaction.

  • Solvent System Optimization:

    • Problem: Poor solubility of reactants.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents are excellent for dissolving carboxylate salts and can accelerate the reaction. For base-sensitive substrates, solvents like THF or 2-MeTHF can be used, but solubility may be a challenge.

  • Water Removal:

    • Problem: The condensation reaction is reversible, and water is a byproduct.

    • Solution: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the reaction to completion. For smaller scales, adding molecular sieves (3Å or 4Å) to the reaction mixture can be effective.[5]

  • Reaction Monitoring:

    • Technique: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.[6][7]

    • System: A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, often with 1% acetic acid to ensure the carboxylic acid remains protonated and gives a clean spot.

    • Insight: Monitoring confirms whether the reaction is sluggish or has simply stalled.

Question 2: I'm observing significant side products. What are they and how can I prevent them?

Answer: Several side reactions can occur at the aldehyde. Identifying the side product is key to solving the problem.

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids, especially if the reaction is run open to the air for long periods at elevated temperatures.[8] This would result in a dicarboxylic acid product.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid. This is a risk if you use a strong base like NaOH or KOH and high temperatures.

  • Formyl Group Substitution: In rare cases, particularly with electron-rich phenols, direct substitution of the formyl group can occur.[9]

Side_Reactions Start (4-Chloro-2-formylphenoxy)acetic acid Desired Desired Condensation Product Start->Desired Condensation (e.g., Knoevenagel) Oxidation Side Product: Oxidation to Dicarboxylic Acid Start->Oxidation [O], Air, Heat Cannizzaro Side Product: Cannizzaro Disproportionation Start->Cannizzaro Strong Base (e.g., NaOH) Heat

Caption: Competing reaction pathways for the aldehyde group.

Mitigation Strategies:

Side ReactionProbable CausePrevention Strategy
Oxidation High temperature, long reaction time, presence of air/oxygen.Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. Avoid excessive heating.
Cannizzaro Use of strong, nucleophilic bases (e.g., NaOH, KOH).Switch to a non-nucleophilic organic base (e.g., TEA, DBU) or a weaker inorganic base (K₂CO₃).
Formyl Substitution Highly reactive electrophiles, specific catalysts.This is less common but be mindful if using potent alkylating agents under basic conditions. Ensure stoichiometry is precise.
Category 2: Reactions Involving the Ether Linkage

Question 3: My reaction under acidic conditions resulted in a mixture, and I suspect ether cleavage. How can I confirm and avoid this?

Answer: The phenoxyacetic acid linkage is an ether, which is generally robust. However, strong acids, particularly hydrogen halides like HBr and HI at elevated temperatures, can cleave this bond.[2][3] This would result in the formation of 4-chlorosalicylaldehyde and a haloacetic acid derivative.

Troubleshooting Protocol:

  • Confirmation of Cleavage:

    • Technique: Use LC-MS to analyze your crude reaction mixture. Look for the molecular ion corresponding to 4-chlorosalicylaldehyde (m/z ≈ 156.5 g/mol ).

    • ¹H NMR: Look for the appearance of a new aldehyde proton signal and a phenolic -OH proton, which would be distinct from the starting material.

  • Avoidance of Cleavage:

    • Acid Choice: If acidic conditions are necessary (e.g., for acetal formation/removal), use a non-nucleophilic acid like p-toluenesulfonic acid (PTSA) or sulfuric acid in catalytic amounts. Avoid HBr and HI entirely.[10]

    • Temperature Control: Ether cleavage is highly temperature-dependent. If strong acids are unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC/HPLC to minimize reaction time.

    • Mechanism: The cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the aliphatic carbon (an Sₙ2-type mechanism).[3][11] Using a non-nucleophilic acid removes the attacking species required for cleavage.

Category 3: Reactions Involving the Carboxylic Acid Group

Question 4: My esterification (or amidation) reaction is incomplete. I'm using standard coupling agents but the yield is poor.

Answer: While carboxylic acids are readily converted to esters or amides, the electronic properties and potential for side reactions with the aldehyde can interfere.

  • Aldehyde Interference: The aldehyde can react with amine nucleophiles to form imines, or with alcohol/amine coupling partners under certain conditions, consuming your reagents.

  • Steric Hindrance: The ortho-formyl group may provide some steric hindrance, slowing the reaction.

  • Reagent Incompatibility: Some coupling agents or conditions may not be compatible with the aldehyde functionality.

Troubleshooting Protocol:

  • Protect the Aldehyde:

    • Strategy: The most robust solution is to protect the aldehyde as an acetal before performing the carboxylic acid chemistry.

    • Protocol: Dissolve the starting material in toluene with 1.2 equivalents of ethylene glycol and a catalytic amount of PTSA. Heat to reflux with a Dean-Stark trap until no more water is collected. After workup, the resulting acetal-protected acid can be used in subsequent reactions. The acetal is easily removed later with mild aqueous acid.

    • Causality: Protection removes the electrophilic aldehyde, preventing side reactions and simplifying the reaction profile.

  • Optimize Coupling Conditions (if protection is not desired):

    • Coupling Agents: Use mild and efficient coupling agents like HATU or HBTU with a non-nucleophilic base like DIPEA at low temperatures (starting at 0 °C).

    • Order of Addition: Add the coupling agent to a solution of the carboxylic acid and base first to pre-activate the acid into the active ester. Then, add the alcohol or amine nucleophile. This minimizes the exposure of the nucleophile to the free aldehyde.

Step-by-Step Protocol for Amidation (Unprotected):

  • Dissolve (4-Chloro-2-formylphenoxy)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir the mixture for 15-20 minutes to allow for pre-activation.

  • Add the desired amine (1.2 eq) dissolved in a small amount of DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

  • Perform an aqueous workup to remove DMF and excess reagents.[12]

References

  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Side reactions of formyl acetate with functional groups.
  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • YouTube. (2021). Olefination of Aldehydes, Part 3: Condensations. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2025). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]

  • PubMed. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287-9. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • York University Libraries. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cheat Sheet: Aldehydes and Ketones Free Study Guide. Retrieved from [Link]

  • PubMed. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1766, 466576. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • Britannica. (2025). Formyl group. Retrieved from [Link]

  • Chemsigma. (n.d.). (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • Wikipedia. (2023). Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Using an Automated Monitoring Platform for Investigations of Bi-phasic Reactions. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of (4-Chloro-2-formylphenoxy)acetic Acid

Welcome to the technical support center for the purification of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Chloro-2-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of (4-Chloro-2-formylphenoxy)acetic acid in a question-and-answer format.

Q1: My (4-Chloro-2-formylphenoxy)acetic acid is not dissolving in the hot solvent, even after adding a significant amount. What should I do?

A1: This is a common issue that can arise from a few factors. Firstly, ensure that you have selected an appropriate solvent. (4-Chloro-2-formylphenoxy)acetic acid, being a polar molecule with a carboxylic acid group, will generally dissolve better in polar solvents. However, if the compound remains insoluble even in a hot polar solvent, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves. The goal is to use the minimum amount of boiling solvent to fully dissolve the compound.[1]

  • Inappropriate Solvent: The chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2][3] If the compound is insoluble even at the solvent's boiling point, you will need to select a different solvent. Refer to the solvent selection guide in the FAQ section.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If most of the solid has dissolved but some particles remain, these are likely impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.[2][4]

Q2: Upon cooling, my compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a frequent problem in recrystallization.[5] This typically happens when the solution is supersaturated to a high degree or when the melting point of the solid is lower than the temperature of the solution. For (4-Chloro-2-formylphenoxy)acetic acid, with a melting point of 144-146 °C, this is less likely in lower boiling point solvents but can still occur. Here’s how to address it:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[5]

  • Slow Cooling: Rapid cooling can promote oiling out. After dissolving your compound in the hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.[4]

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The small scratches provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure (4-Chloro-2-formylphenoxy)acetic acid, add a tiny crystal to the cooled solution to act as a seed for crystallization.[5]

  • Change Solvents: If the problem persists, the solvent may not be appropriate. Consider using a different solvent or a solvent pair.

Q3: I have very low or no crystal formation after cooling the solution. What went wrong?

A3: This is a frustrating but solvable issue. The primary causes are usually related to the concentration of your solution or supersaturation.

  • Too Much Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling.[5] To remedy this, gently boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution might be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature. To induce crystallization, try the following:

    • Scratching: As mentioned before, scratching the inner surface of the flask can initiate crystal growth.[1]

    • Seeding: Adding a seed crystal is a very effective method to start the crystallization process.[5]

    • Cooling further: If crystals haven't formed at room temperature, try cooling the solution in an ice bath.

  • Insufficient Cooling Time: Crystal formation can sometimes be slow. Ensure you have allowed sufficient time for the solution to cool and for crystals to form. Patience is key.[4]

Q4: The crystals I obtained are colored, but the pure compound should be a white solid. How do I remove the color?

A4: Colored impurities are common in crude reaction products. These can often be removed by using activated charcoal.

  • Decolorizing with Activated Charcoal: After dissolving your crude (4-Chloro-2-formylphenoxy)acetic acid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: It is crucial to perform a hot filtration immediately after adding the charcoal to remove it from the solution. If the solution cools, your desired product will crystallize along with the charcoal.

  • Caution: Do not add activated charcoal to a boiling solution, as it can cause vigorous bumping. Let the solution cool slightly before adding the charcoal, and then bring it back to a boil before the hot filtration.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of (4-Chloro-2-formylphenoxy)acetic acid.

Q1: How do I choose the best solvent for recrystallizing (4-Chloro-2-formylphenoxy)acetic acid?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For (4-Chloro-2-formylphenoxy)acetic acid, which is a polar aromatic carboxylic acid, polar solvents are a good starting point. A systematic approach to solvent selection is recommended:

  • Small-Scale Solubility Tests: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.[1]

  • Observe the Difference in Solubility: A good solvent will show a significant increase in solubility with temperature.

  • Consider Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. In this method, you dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. The two solvents must be miscible. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[3]

Below is a table of common laboratory solvents and their general suitability for recrystallizing polar aromatic carboxylic acids like (4-Chloro-2-formylphenoxy)acetic acid.

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100May be a good solvent, especially in a pair with a more organic solvent like ethanol. Solubility might be low even when hot.
EthanolHigh78Often a good choice. Dissolves many organic acids when hot.
MethanolHigh65Similar to ethanol, but its lower boiling point can be advantageous.
AcetoneMedium-High56Can be a good solvent, but its low boiling point may not provide a large solubility gradient.
Ethyl AcetateMedium77A versatile solvent, often used in a pair with a non-polar solvent like hexane.
TolueneLow111May be suitable if the compound is less polar than expected.
HexaneLow69Unlikely to be a good single solvent, but can be an excellent "poor" solvent in a two-solvent system.

Q2: What is the expected melting point of pure (4-Chloro-2-formylphenoxy)acetic acid, and how can I use it to assess purity?

A2: The reported melting point for (4-Chloro-2-formylphenoxy)acetic acid is 144-146 °C . A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will generally lower and broaden the melting point range. Therefore, after recrystallization, you should observe a melting point that is higher and narrower than that of your crude product, and it should fall within the literature range.[4]

Q3: What are the key steps for a successful recrystallization of (4-Chloro-2-formylphenoxy)acetic acid?

A3: A successful recrystallization follows a logical sequence of steps designed to separate the desired compound from impurities. The general procedure is as follows:

  • Choose the appropriate solvent(s).

  • Dissolve the crude solid in the minimum amount of hot solvent. [1]

  • Decolorize with activated charcoal if necessary, followed by hot filtration.

  • Perform a hot gravity filtration if insoluble impurities are present.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. [4]

  • Cool the solution further in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Q4: How can I improve the yield of my recrystallization?

A4: While some loss of product is inherent in recrystallization, several techniques can help maximize your yield:

  • Use the minimum amount of hot solvent for dissolution. Any excess solvent will retain more of your compound in solution upon cooling.[5]

  • Ensure complete cooling. Cooling the solution in an ice bath after it has reached room temperature will significantly decrease the solubility of your product and increase the yield.

  • Minimize transfers of the solution. Each transfer can result in some loss of material.

  • Be careful during filtration. Ensure all crystals are transferred to the filter paper and that none are lost during the washing step.

Section 3: Experimental Protocol and Visualization

Detailed Step-by-Step Methodology for Recrystallization

This protocol provides a general guideline for the recrystallization of (4-Chloro-2-formylphenoxy)acetic acid. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will assume ethanol is a suitable single solvent.

  • Dissolution: Place the crude (4-Chloro-2-formylphenoxy)acetic acid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis crude_product Crude (4-Chloro-2-formylphenoxy)acetic acid add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (remove insoluble impurities) dissolved_solution->hot_filtration if insoluble impurities decolorize Add Activated Charcoal (if needed) dissolved_solution->decolorize if colored slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling decolorize->hot_filtration ice_bath Cool in Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product (Verify with m.p.) dry_crystals->pure_product

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Phenoxyacetic Acid Landscape: A Comparative Analysis of (4-Chloro-2-formylphenoxy)acetic Acid and Its Prominent Analogues

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Phenoxyacetic Acid Scaffold Phenoxyacetic acid and its derivatives constitute a cornerstone class of organic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenoxyacetic Acid Scaffold

Phenoxyacetic acid and its derivatives constitute a cornerstone class of organic compounds with profound impacts across agriculture and pharmacology.[1][2] The fundamental structure, an aryloxyalkanoic acid, consists of a phenyl ring linked to an acetic acid moiety via an ether bond, providing a remarkably tunable scaffold.[3] Initially gaining prominence as the first successful selective herbicides, these molecules, known as synthetic auxins, revolutionized weed control by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf plants.[1][4][5][6]

Beyond their agricultural significance, the phenoxyacetic acid framework is a fertile ground for drug discovery. Derivatives have been identified as potent agonists for targets like the Free Fatty Acid Receptor 1 (FFA1) for type 2 diabetes treatment, as antisickling agents, and as compounds with antimicrobial and cytotoxic potential.[2][7][8][9] The biological activity of these analogues is critically dictated by the nature, number, and position of substituents on the aromatic ring.[9][10]

This guide provides an in-depth comparison of a lesser-explored derivative, (4-Chloro-2-formylphenoxy)acetic acid , against its well-characterized and commercially significant relatives: 2,4-Dichlorophenoxyacetic acid (2,4-D) , 2-Methyl-4-chlorophenoxyacetic acid (MCPA) , and 4-Chlorophenoxyacetic acid (4-CPA) . We will dissect their structure-activity relationships, mechanisms of action, and comparative performance, supported by experimental protocols to empower researchers in their own investigations.

Structural Comparison and Physicochemical Implications

The subtle structural modifications among these four compounds lead to significant differences in their physicochemical properties and, consequently, their biological interactions. The introduction of chloro, methyl, and formyl groups alters the molecule's polarity, lipophilicity, and electronic distribution, which are critical determinants of its absorption, translocation in plants, and binding affinity to target receptors.[9][10]

CompoundStructureMolecular FormulaKey SubstituentsNoteworthy Physicochemical Features
(4-Chloro-2-formylphenoxy)acetic acid Chemical structure of (4-Chloro-2-formylphenoxy)acetic acidC₉H₇ClO₄4-Chloro, 2-FormylThe ortho-formyl group is strongly electron-withdrawing and can participate in hydrogen bonding, potentially influencing receptor interaction and metabolic stability.
2,4-Dichlorophenoxyacetic acid (2,4-D) Chemical structure of 2,4-DC₈H₆Cl₂O₃2,4-DichloroThe two chlorine atoms increase lipophilicity and herbicidal potency compared to singly chlorinated analogues.[9][11]
2-Methyl-4-chlorophenoxyacetic acid (MCPA) Chemical structure of MCPAC₉H₉ClO₃2-Methyl, 4-ChloroThe ortho-methyl group can influence the conformation of the acetic acid side chain, potentially altering receptor binding selectivity compared to 2,4-D.[12]
4-Chlorophenoxyacetic acid (4-CPA) Chemical structure of 4-CPAC₈H₇ClO₃4-ChloroA simpler analogue, often used as a plant growth regulator to promote fruit set and inhibit sprouting.[13][14][15] At high doses, it also exhibits herbicidal effects.[15]

Mechanism of Action: The Synthetic Auxin Pathway

The primary mode of action for phenoxyacetic acid herbicides is the disruption of plant growth by mimicking the plant hormone auxin.[5][16][17] They bind to auxin receptors, primarily the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins.[18][19] This binding event initiates a cascade that leads to the degradation of Aux/IAA transcriptional repressors, unleashing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.

Unlike the tightly regulated levels of natural IAA, the synthetic auxins persist, causing a continuous and uncontrolled activation of these genes.[20] This leads to a host of physiological disruptions, including epinastic bending, unregulated cell division and elongation, and ultimately, plant death.[4][18][21]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for Ubiquitination & Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses DNA Auxin Response Element (ARE) ARF->DNA Binds to Gene Auxin-Responsive Genes DNA->Gene Activates Transcription Response Uncontrolled Growth, Cell Elongation, Gene Expression Gene->Response

Caption: Synthetic auxin signaling pathway leading to uncontrolled gene expression.

The specific substitutions on the phenoxy ring are crucial for receptor binding. The ortho-substituent in particular—a chlorine atom in 2,4-D, a methyl group in MCPA, and a formyl group in (4-Chloro-2-formylphenoxy)acetic acid—plays a key role in orienting the molecule within the TIR1/AFB binding pocket. While 2,4-D and MCPA are known potent binders, the strong electron-withdrawing nature and hydrogen-bonding capability of the ortho-formyl group in our target compound could lead to a distinct binding affinity and selectivity profile, a hypothesis that warrants experimental validation.

Comparative Performance Analysis

Herbicidal Efficacy and Selectivity

2,4-D and MCPA are renowned for their selective control of broadleaf weeds in monocot crops like cereals and turf.[4][12][22] This selectivity is largely attributed to differences in translocation and metabolism between susceptible and tolerant species.[6] 4-CPA is generally less potent as a herbicide but is valued for its growth-regulating properties at lower concentrations.[15][23]

HerbicideTypical ApplicationWeed SpectrumSelectivityRelative Potency
2,4-D Post-emergence herbicideBroadleaf weeds (e.g., thistle, dock)[5]High selectivity for grass/cereal crops[4][22]High
MCPA Post-emergence herbicideBroadleaf weeds, similar spectrum to 2,4-D but with some differences (e.g., better control of certain weeds)[12]High selectivity for grass/cereal crops; sometimes considered safer on certain crops like clover at moderate levels[12]High
4-CPA Plant growth regulator; herbicide at high dosesBroadleaf weedsModerateLow to Moderate
(4-Chloro-2-formylphenoxy)acetic acid HypotheticalPredicted to be active on broadleaf weedsUnknown, requires experimental testingUnknown, requires experimental testing

The herbicidal potential of (4-Chloro-2-formylphenoxy)acetic acid remains to be fully characterized. Based on structure-activity relationship (SAR) principles, the presence of the 4-chloro substituent is a known contributor to herbicidal activity. The ortho-formyl group's impact is less predictable; it could enhance activity by modifying electronic properties or hinder it through steric interference at the receptor site.

Emerging Biological Activities

The phenoxyacetic acid scaffold is not limited to herbicidal action. Certain derivatives are potent agonists of the G-protein coupled receptor FFA1 (GPR40) , a key target in pancreatic β-cells for stimulating glucose-dependent insulin secretion, offering a therapeutic avenue for type 2 diabetes.[3][8] Other studies have explored this chemical class for its antisickling , antimicrobial , and cytotoxic properties, demonstrating its versatility.[2][7][9] The unique electronic and structural features of (4-Chloro-2-formylphenoxy)acetic acid make it a candidate for screening in these alternative biological assays to explore its potential beyond agrochemicals.

Experimental Protocols for Comparative Analysis

To facilitate further research, we provide validated, step-by-step methodologies for the synthesis of phenoxyacetic acids and for a key bioassay to evaluate their performance.

Synthesis of Phenoxyacetic Acid Derivatives

The most common and robust method for synthesizing phenoxyacetic acids is a variation of the Williamson ether synthesis, reacting a substituted phenol with an α-haloacetic acid in the presence of a base.[3][11][24] The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the chloroacetic acid.

Synthesis_Workflow cluster_reaction Step 1: Nucleophile Formation cluster_reaction2 Step 2: Williamson Ether Synthesis cluster_reaction3 Step 3: Workup & Purification Phenol Substituted Phenol (e.g., 4-Chloro-2-hydroxybenzaldehyde) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Solvent Solvent (e.g., Water, DMF) Solvent->Phenoxide Chloroacetic Chloroacetic Acid Product Crude Product Salt Chloroacetic->Product Phenoxide->Product Nucleophilic Attack FinalProduct Purified Phenoxyacetic Acid Derivative Product->FinalProduct Acidification & Recrystallization

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

Protocol for Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

This protocol is adapted from established procedures for similar compounds.[25][26]

  • Reagent Preparation:

    • Prepare a solution of sodium hydroxide (2 molar equivalents) in deionized water.

    • Weigh out 4-chloro-2-hydroxybenzaldehyde (1 molar equivalent) and chloroacetic acid (1 molar equivalent).

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 4-chloro-2-hydroxybenzaldehyde, chloroacetic acid, and a sufficient volume of water to dissolve the reactants upon heating.

    • Causality: The water acts as a solvent, and heating will be required to ensure all solids dissolve and to increase the reaction rate.

  • Phenoxide Formation and Nucleophilic Attack:

    • Slowly add the sodium hydroxide solution to the stirred mixture. The solution may change color as the sodium phenoxide is formed.

    • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-4 hours.

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic substitution reaction between the phenoxide and chloroacetic acid to proceed to completion.

  • Workup and Purification:

    • After cooling the reaction mixture to room temperature, transfer it to a beaker.

    • Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is less than 2 (verify with pH paper). A precipitate of the crude (4-Chloro-2-formylphenoxy)acetic acid should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and causing it to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified (4-Chloro-2-formylphenoxy)acetic acid.

    • Dry the final product under vacuum. Characterize by melting point, NMR, and mass spectrometry to confirm identity and purity.

Bioassay for Herbicidal Activity: Seedling Root Growth Inhibition

This assay provides a quantitative measure of a compound's phytotoxicity and is a standard method for evaluating herbicide efficacy.

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of each test compound ((4-Chloro-2-formylphenoxy)acetic acid, 2,4-D, MCPA, 4-CPA) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series from the stock solution (e.g., 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM) in the final growth medium. Include a solvent-only control.

    • Causality: A serial dilution allows for the determination of a dose-response curve and calculation of key metrics like the IC₅₀ (half-maximal inhibitory concentration).

  • Plating and Treatment:

    • Use a susceptible dicot species like Arabidopsis thaliana or cress.

    • Sterilize seeds with a 10% bleach solution followed by sterile water rinses.

    • Aseptically place seeds on square petri plates containing a solidified growth medium (e.g., 0.5x Murashige and Skoog) supplemented with the respective concentrations of the test compounds.

    • Orient the plates vertically to allow for root growth along the surface of the medium.

  • Incubation and Data Collection:

    • Incubate the plates in a growth chamber under controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for 5-7 days.

    • After the incubation period, scan the plates to create high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length of at least 20 seedlings per treatment concentration.

  • Data Analysis:

    • Calculate the average root length for each concentration and normalize the data to the solvent control (as 100% growth).

    • Plot the percent inhibition of root growth against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC₅₀ value for each compound. This value provides a quantitative comparison of their herbicidal potency.

Conclusion and Future Directions

This guide establishes the foundational context for understanding (4-Chloro-2-formylphenoxy)acetic acid by comparing it with its well-established analogues 2,4-D, MCPA, and 4-CPA. While 2,4-D and MCPA are potent, selective herbicides, and 4-CPA is a valuable growth regulator, the specific biological activity profile of (4-Chloro-2-formylphenoxy)acetic acid is an open area for investigation.

The presence of the ortho-formyl group is the key structural differentiator, and its impact on receptor binding and biological activity is the central question. The provided experimental protocols for synthesis and bioassays offer a clear path for researchers to directly address this question. By quantifying its herbicidal potency (IC₅₀) and exploring its activity in other pharmacological assays (e.g., FFA1 agonism), the scientific community can determine the unique value and potential applications of this specific derivative within the versatile phenoxyacetic acid family.

References

  • Vertex AI Search. 2,4-Dichlorophenoxyacetic acid. 4

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(6), 549-557. 16

  • MedchemExpress.com. 4-Chlorophenoxyacetic acid (4-CPA) | Herbicide. 13

  • BenchChem. A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. 3

  • Ebead, Y., et al. (2014). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. Medicinal Chemistry Research, 23(1), 315-323. 7

  • Sura Cell. 4-Chlorophenoxyacetic acid (4-CPA). 14

  • Pazmiño, D. M., et al. (2021). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plants, 10(8), 1723. 18

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. 22

  • Wikipedia. Phenoxy herbicide. 5

  • Unverified Source.
  • BYJU'S. 2,4-Dichlorophenoxyacetic acid. 21

  • Wang, T., et al. (2017). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3445-3450. 8

  • Ciszkowicz, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(9), 2919. 9

  • Prusinska, M., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. 19

  • Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

  • Unverified Source. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.
  • Pure Water Products. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid).

  • Health Canada. (2010). Guideline Technical Document - 2-Methyl-4-chlorophenoxyacetic Acid (MCPA).

  • Lemandou. China 4-Chlorophenoxyacetic Acid (4-CPA) factory and suppliers.

  • Wikipedia. MCPA. 12

  • Nufarm. PHENOXIES.

  • BenchChem. A Comparative Study of Phenoxyacetic Acid and its Chlorinated Derivatives: Properties, Activity, and Synthesis.

  • BenchChem. Biological activity of phenoxyacetic acid derivatives.

  • Unverified Source.
  • McManus, S. L., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 10(12), 6539-6556.

  • Wikipedia. 4-Chlorophenoxyacetic acid.

  • Ciszkowicz, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(9), 2919.

  • Hansch, C., Maloney, P. P., & Muir, R. M. (1962). Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients. Nature, 194(4824), 178-180.

  • Unverified Source. The differential binding and biological efficacy of auxin herbicides.
  • Ohio State University Pressbooks. Herbicides that Mimic or Interfere with Auxin.

  • Health Canada. (2022). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA).

  • Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - MCPA.

  • Unverified Source.
  • Unverified Source. Differentiation and correct use of auxinic herbicides.
  • Cserháti, T., & Forgács, E. (1998). Phenoxyacetic acids: separation and quantitative determination. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 157-178.

  • Royal Society of Chemistry. Supporting Information: Synthesis of 2-(2-formylphenoxy)acetic acids.

  • Unverified Source. Physical and chemical properties of phenoxyacetic acid herbicides.
  • Unverified Source.
  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.

  • Unverified Source. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
  • ChemicalBook. (4-chloro-2-formylphenoxy)acetic acid CAS#: 14440-47-2.

  • Organic Syntheses. Coumarone.

  • Wikipedia. Phenoxyacetic acid.

  • ChemicalBook. (4-chloro-2-formylphenoxy)acetic acid | 14440-47-2.

Sources

Comparative

A Comparative Analysis of (4-Chloro-2-formylphenoxy)acetic Acid and its Derivatives: A Guide for Synthetic and Mechanistic Exploration

Abstract (4-Chloro-2-formylphenoxy)acetic acid represents a versatile scaffold within the broader class of phenoxyacetic acids, a group renowned for its significant biological activities, most notably as synthetic auxin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Chloro-2-formylphenoxy)acetic acid represents a versatile scaffold within the broader class of phenoxyacetic acids, a group renowned for its significant biological activities, most notably as synthetic auxin herbicides. The presence of three distinct functional regions—the chlorinated aromatic ring, the ortho-formyl group, and the carboxylic acid side chain—provides a rich platform for chemical modification. This guide offers a comparative analysis of the parent compound and its derivatives, exploring the causal relationships between structural modifications and functional outcomes. We will delve into synthetic methodologies, present comparative performance data, and provide detailed experimental protocols to support further research and development. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the design and evaluation of novel bioactive molecules based on this privileged scaffold.

Introduction: The Phenoxyacetic Acid Scaffold

Phenoxyacetic acids are a cornerstone of agrochemical research and have been instrumental in modern weed management for decades.[1] Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) function as synthetic auxins.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, the death of susceptible broadleaf plants.[1][3] The biological efficacy of these molecules is exquisitely sensitive to their chemical structure, including the nature and position of substituents on the aromatic ring and the composition of the acetic acid side chain.

This guide focuses on a specific, yet highly potential analog: (4-Chloro-2-formylphenoxy)acetic acid . The replacement of the 2-methyl group of MCPA with a 2-formyl (aldehyde) group introduces a reactive handle for a wide array of chemical transformations, allowing for the creation of diverse derivative libraries (e.g., Schiff bases, hydrazones, oximes, and alcohols). Understanding how these modifications influence the molecule's interaction with biological targets is key to unlocking its full potential, whether in agrochemistry or in the exploration of new therapeutic applications such as selective COX-2 inhibitors or anticancer agents.[4][5]

Synthesis and Characterization

The synthesis of (4-Chloro-2-formylphenoxy)acetic acid and its derivatives is typically achieved through straightforward, high-yielding reactions.

Synthesis of the Core Scaffold: (4-Chloro-2-formylphenoxy)acetic acid

The most common route to the parent acid involves the Williamson ether synthesis. This reaction couples a substituted phenol with an acetate synthon, typically in the presence of a base.

The general workflow for synthesizing the core compound and its subsequent derivatives is outlined below.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways start_phenol 4-Chloro-2-hydroxybenzaldehyde reagents1 + Methyl Bromoacetate + K2CO3 in DMF start_phenol->reagents1 intermediate_ester Methyl (4-Chloro-2-formylphenoxy)acetate reagents1->intermediate_ester reagents2 + NaOH / H2O (Hydrolysis) intermediate_ester->reagents2 core_acid (4-Chloro-2-formylphenoxy)acetic acid reagents2->core_acid hydrazide Reaction with Hydrazides (e.g., Isonicotinohydrazide) core_acid->hydrazide hydroxylamine Reaction with Hydroxylamine core_acid->hydroxylamine reduction Reduction (e.g., NaBH4) core_acid->reduction hydrazone_deriv Hydrazone Derivatives hydrazide->hydrazone_deriv oxime_deriv Oxime Derivatives hydroxylamine->oxime_deriv alcohol_deriv [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid reduction->alcohol_deriv

Caption: General synthesis workflow for the core acid and its derivatives.

This process begins with the reaction of 4-chloro-2-hydroxybenzaldehyde with an alkyl bromoacetate (e.g., methyl or ethyl bromoacetate) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[6] The resulting ester intermediate is then hydrolyzed, typically using sodium hydroxide, to yield the final carboxylic acid.[5]

Synthesis of Key Derivatives

The true utility of the 2-formyl group lies in its reactivity.

  • Hydrazones: Condensation of the aldehyde with various hydrazides in refluxing ethanol with a catalytic amount of acetic acid yields a diverse family of hydrazone derivatives.[5] This approach is modular, allowing for the introduction of numerous heterocyclic or substituted aromatic moieties.

  • Phenoxyacetamides: The carboxylic acid group can be activated and coupled with amines. For instance, conversion to an acid hydrazide followed by an azide coupling method allows for the attachment of various amine or amino acid residues.[7]

  • Alcohols: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride, yielding [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid.[8] This removes the planarity and electrophilicity of the formyl group, providing a key point of comparison for structure-activity relationships.

Comparative Performance Analysis

The biological activity of phenoxyacetic acids is critically dependent on the electronic and steric properties of the substituents on the aromatic ring.

Structure-Activity Relationship (SAR) Analysis

By comparing (4-Chloro-2-formylphenoxy)acetic acid with its close analog, the herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid), and its own derivatives, we can deduce key SAR insights.

  • The Role of the Ring Substituents:

    • 4-Chloro Group: The chlorine atom at the para-position is crucial. Its electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring, which is often essential for receptor binding. Studies on various chlorophenoxyacetic acids confirm that both the position and number of chloro-substituents dramatically affect biological activity.[9]

    • 2-Formyl vs. 2-Methyl Group: The primary difference between our core compound and MCPA is the substituent at the ortho-position.

      • The methyl group in MCPA is a small, electron-donating group.

      • The formyl group is electron-withdrawing and planar. This change significantly alters the electronic properties and steric profile of the molecule, which can lead to different binding affinities or even different biological targets. The reactivity of the formyl group also opens the door to its function as a potential covalent binder or a precursor to more complex structures.

  • Modifications of the 2-Formyl Group:

    • Reduction to Alcohol: Converting the formyl group to a hydroxymethyl group introduces a flexible, hydrogen-bond-donating substituent. This would likely disrupt the planarity that might be required for binding to certain auxin receptors, potentially reducing herbicidal activity but possibly conferring new biological properties.

    • Conversion to Hydrazone/Oxime: Derivatizing the formyl group into larger, more complex structures like hydrazones adds significant bulk and introduces new hydrogen bond donors/acceptors. This strategy is often used in medicinal chemistry to explore the binding pocket of a target enzyme or receptor. For example, in the development of COX-2 inhibitors, such modifications were shown to significantly influence potency.[5]

SAR p1 p1 img_node p2 p2 p3 p3 p4 p4 pos_acid Carboxylic Acid: - Essential for auxin activity - Acidity (pKa) modulated by ring substituents - Esterification/amidation removes activity pos_acid->p1 pos_chloro 4-Chloro Group: - Strong electron-withdrawing effect - Influences electronic profile and pKa - Critical for herbicidal activity pos_chloro->p2 pos_formyl 2-Formyl Group: - Electron-withdrawing, planar - Site for derivatization (hydrazones, oximes) - Reduction to alcohol alters steric/electronic profile pos_formyl->p3

Caption: Key structure-activity relationship points on the core scaffold.

Quantitative Performance Data

Direct comparative herbicidal data for (4-Chloro-2-formylphenoxy)acetic acid is less prevalent in public literature than for its methyl analog, MCPA. However, we can compile data for related compounds to infer performance. The biological activity of phenoxyacetic acid derivatives is often evaluated via cytotoxicity assays on various cell lines or through specific enzyme inhibition assays.

Compound/Derivative ClassTarget/AssayKey Finding / IC₅₀Citation
(4-chloro-2-methylphenoxy)acetic acid (MCPA) Herbicidal ActionBroadleaf weed control; synthetic auxin mechanism.[2][10]
Phenoxyacetic acid-hydrazone derivatives COX-2 InhibitionCertain bromo-substituted derivatives showed potent COX-2 inhibition (IC₅₀ = 0.13 µM).[5]
Trichlorophenoxy acetamide derivatives Anticancer (HepG2 cells)Showed potent apoptotic induction.[7]
Various Chlorophenoxyacetic Acids Antimicrobial / CytotoxicityActivity varies with the number and position of Cl atoms; 2,4-D showed notable effects.[9]

This table highlights that while the core phenoxyacetic acid structure is known for herbicidal activity, modifications, particularly those possible via the 2-formyl group, can steer the compound's activity towards different therapeutic targets like COX-2 or cancer cell lines.

Key Experimental Methodologies

The following protocols are synthesized from established literature and provide a reliable starting point for laboratory work.

Protocol: Synthesis of (4-Chloro-2-formylphenoxy)acetic acid

This protocol is adapted from the general method for synthesizing 2-(2-formylphenoxy)acetic acids.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g).

  • Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g) and freshly distilled dimethylformamide (DMF) (50 mL).

  • Add Alkylating Agent: To the stirring suspension, add methyl bromoacetate (13 mmol, 1.23 mL, 1.99 g).

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate mobile phase).

  • Workup (Ester Isolation): After cooling to room temperature, pour the mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol (MeOH) and 1M sodium hydroxide (NaOH) solution. Stir at room temperature for 12 hours or until saponification is complete (monitored by TLC).

  • Acidification: Remove the MeOH under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with cold 2M hydrochloric acid (HCl).

  • Isolation and Purification: The white precipitate of (4-Chloro-2-formylphenoxy)acetic acid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification. The reported melting point is 144-146 °C.[6]

Protocol: Representative Derivatization (Synthesis of a Hydrazone)

This protocol is based on standard procedures for hydrazone formation.[5]

  • Dissolution: In a round-bottom flask, dissolve (4-Chloro-2-formylphenoxy)acetic acid (2 mmol) in absolute ethanol (30 mL).

  • Addition of Hydrazide: Add the desired hydrazide (e.g., isonicotinohydrazide) (2 mmol) to the solution.

  • Catalyst: Add a few drops of glacial acetic acid (approx. 0.3 mL) to catalyze the condensation.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol, then dry. Recrystallize from a suitable solvent system (e.g., EtOH/DMF) to obtain the pure hydrazone derivative. Characterize using NMR, IR, and mass spectrometry.

Conclusion and Future Outlook

(4-Chloro-2-formylphenoxy)acetic acid is more than just an analog of a classic herbicide; it is a highly versatile chemical scaffold. The comparative analysis demonstrates that while it shares the foundational structure for auxin-like activity, its unique 2-formyl group serves as a gateway to vast chemical diversity. The structure-activity relationships show that modifications at this position can dramatically alter the molecule's biological profile, shifting it from a potential plant growth regulator to a candidate for anti-inflammatory or anticancer applications.

Future research should focus on building and screening diverse libraries based on this scaffold. Key investigations should include:

  • Direct, quantitative comparison of the herbicidal/auxin activity of the parent acid against MCPA to precisely determine the bio-isosteric impact of the formyl group.

  • Systematic exploration of various hydrazone and Schiff base derivatives against panels of cancer cell lines and therapeutically relevant enzymes.

  • Investigation of the reduced alcohol derivative, [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid, to isolate the electronic vs. steric contributions of the ortho-substituent.

By leveraging the synthetic accessibility and derivatization potential of (4-Chloro-2-formylphenoxy)acetic acid, researchers are well-equipped to develop novel molecules with tailored biological functions.

References

  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14. [Source: JOCPR, URL not directly available]
  • Al-Ostath, A. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a relevant article. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of phenoxyacetic acid derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Organic Syntheses. (n.d.). Coumarone. Organic Syntheses Procedure. Available at: [Link]

  • SpectraBase. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. SpectraBase. Available at: [Link]

  • SIELC Technologies. (2018). Acetic acid, (2-formylphenoxy)-. SIELC Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Pulsus Group. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Pulsus Group. Available at: [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. NIST. Available at: [Link]

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI. Available at: [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem. Available at: [Link]

  • MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. Available at: [Link]

  • Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Source: JOCPR, URL not directly available]
  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality Australia. Available at: [Link]

Sources

Validation

A Researcher's Guide to Validating the Biological Effects of (4-Chloro-2-formylphenoxy)acetic acid and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel compound (4-Chloro-2-formylphenoxy)acetic acid. Given the limi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel compound (4-Chloro-2-formylphenoxy)acetic acid. Given the limited existing data on this specific molecule, we present a series of robust, self-validating experimental protocols to characterize its potential as a therapeutic agent. This document will compare its hypothetical performance against a well-established compound, Celecoxib, a selective COX-2 inhibitor, to provide a clear benchmark for its potential anti-inflammatory and anti-proliferative activities.

Introduction to (4-Chloro-2-formylphenoxy)acetic acid

(4-Chloro-2-formylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds. Derivatives of this class have demonstrated a wide range of biological activities, including herbicidal and, more recently, potential as anti-inflammatory and anticancer agents.[1][2] Specifically, some phenoxyacetic acid derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation and cancer.[1] The structural features of (4-Chloro-2-formylphenoxy)acetic acid, including the chloro and formyl groups on the phenyl ring, suggest the potential for unique biological interactions that warrant thorough investigation.

This guide will outline a logical, stepwise approach to characterizing the biological effects of (4-Chloro-2-formylphenoxy)acetic acid, focusing on its potential anti-proliferative and pro-apoptotic effects in a cancer cell line model.

Diagram: Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Comparative Analysis cell_viability Cell Viability Assay (XTT) dose_response Dose-Response Curve Generation cell_viability->dose_response ic50 IC50 Determination dose_response->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis protein_expression Western Blot Analysis ic50->protein_expression comparison Comparison with Celecoxib apoptosis_assay->comparison cell_cycle_analysis->comparison protein_expression->comparison

Caption: A streamlined workflow for the biological validation of novel compounds.

Phase 1: Initial Screening of Bioactivity

The initial step is to ascertain whether (4-Chloro-2-formylphenoxy)acetic acid exhibits cytotoxic or anti-proliferative effects on a relevant cancer cell line, such as HT-29 (human colorectal adenocarcinoma).

Cell Viability Assessment: The XTT Assay

The XTT assay is a reliable colorimetric method to measure cell viability by assessing the metabolic activity of living cells.[3][4] This assay is preferable to the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing potential errors.[3][4]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of (4-Chloro-2-formylphenoxy)acetic acid and the comparator, Celecoxib, in culture medium. Add the compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Staurosporine).

  • XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[3]

  • Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[3] A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[3]

Data Analysis and IC50 Determination

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical IC50 Values for (4-Chloro-2-formylphenoxy)acetic acid and Celecoxib in HT-29 Cells

CompoundIC50 (µM)
(4-Chloro-2-formylphenoxy)acetic acid25
Celecoxib40

This hypothetical data suggests that (4-Chloro-2-formylphenoxy)acetic acid has a more potent anti-proliferative effect on HT-29 cells compared to Celecoxib.

Phase 2: Elucidating the Mechanism of Action

Once an anti-proliferative effect is established, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[5][6] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[5][6] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat HT-29 cells with (4-Chloro-2-formylphenoxy)acetic acid and Celecoxib at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[7]

Table 2: Hypothetical Apoptosis Induction in HT-29 Cells

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control2.51.8
(4-Chloro-2-formylphenoxy)acetic acid (25 µM)28.715.4
Celecoxib (40 µM)18.99.2

These hypothetical results indicate that (4-Chloro-2-formylphenoxy)acetic acid is a more potent inducer of apoptosis in HT-29 cells than Celecoxib at their respective IC50 concentrations.

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed.[8][9] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat HT-29 cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[10] Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Table 3: Hypothetical Cell Cycle Distribution in HT-29 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
(4-Chloro-2-formylphenoxy)acetic acid (25 µM)25.815.358.9
Celecoxib (40 µM)40.122.537.4

This hypothetical data suggests that (4-Chloro-2-formylphenoxy)acetic acid causes a significant G2/M phase arrest in HT-29 cells, which is a more pronounced effect compared to Celecoxib.

Diagram: Apoptosis and Cell Cycle Signaling

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation drug (4-Chloro-2-formylphenoxy)acetic acid bax Bax (pro-apoptotic) drug->bax bcl2 Bcl-2 (anti-apoptotic) drug->bcl2 caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis drug2 (4-Chloro-2-formylphenoxy)acetic acid cdk1_cyclinB CDK1/Cyclin B drug2->cdk1_cyclinB g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest

Caption: Putative signaling pathways affected by the test compound.

Protein Expression Analysis: Western Blotting

To further validate the observations from the apoptosis and cell cycle assays, Western blotting can be used to analyze the expression levels of key regulatory proteins.[11][12][13] This technique separates proteins by size, allowing for their detection using specific antibodies.[13][14]

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Table 4: Hypothetical Protein Expression Changes in HT-29 Cells

Protein(4-Chloro-2-formylphenoxy)acetic acidCelecoxib
Bcl-2 (anti-apoptotic)↓↓↓↓↓
Bax (pro-apoptotic)↑↑↑↑↑
Cleaved Caspase-3↑↑↑↑↑
Cyclin B1↓↓↓
CDK1↓↓↓

This hypothetical data would corroborate the findings from the previous assays, indicating that (4-Chloro-2-formylphenoxy)acetic acid induces apoptosis through the intrinsic pathway (alteration of Bcl-2/Bax ratio) and causes G2/M arrest by downregulating key cell cycle proteins.

Conclusion

This guide provides a robust and logical framework for the initial biological validation of (4-Chloro-2-formylphenoxy)acetic acid. By employing a series of well-established in vitro assays, researchers can systematically characterize its anti-proliferative and pro-apoptotic effects and compare its potency to a known standard. The hypothetical data presented herein suggests that (4-Chloro-2-formylphenoxy)acetic acid could be a promising candidate for further investigation as an anti-cancer agent. The detailed protocols and rationale behind each experimental choice are designed to ensure scientific integrity and generate reliable, reproducible data.

References

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • PubMed. Protein Expression Analysis by Western Blot and Protein-Protein Interactions. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Bio-Rad Antibodies. Western Blot Example: Detecting or Characterizing Protein Expression. [Link]

  • PMC. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • Wikipedia. MTT assay. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Western Blotting. Elevating Scientific Precision with Western Blotting: A Key to Protein Analysis. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis for Structure Confirmation of (4-Chloro-2-formylphenoxy)acetic acid

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For a molecule such as (4-Chloro-2-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. For a molecule such as (4-Chloro-2-formylphenoxy)acetic acid, which possesses multiple reactive functional groups, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of its chemical identity. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of this compound, grounded in both theoretical principles and experimental data.

The structural hypothesis for (4-Chloro-2-formylphenoxy)acetic acid incorporates a substituted benzene ring, a carboxylic acid, an ether linkage, a chloro group, and an aldehyde. Each of these features will produce a characteristic signature in different spectroscopic analyses. A multi-technique approach, leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is therefore essential for unequivocal structure confirmation.

The Strategic Approach to Spectroscopic Validation

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of (4-Chloro-2- formylphenoxy)acetic acid Purification Purification & Drying Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Comparative Analysis HNMR->Data_Integration CNMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A streamlined workflow for the synthesis, purification, and comprehensive spectroscopic analysis of (4-Chloro-2-formylphenoxy)acetic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (4-Chloro-2-formylphenoxy)acetic acid, we anticipate a spectrum that reveals the number of distinct proton environments, their chemical shifts, their integration (relative numbers), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.1Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~10.4Singlet1H-CHOThe aldehydic proton is highly deshielded and appears as a singlet.
~7.6Doublet1HAr-HAromatic proton ortho to the aldehyde group.
~7.5Doublet of doublets1HAr-HAromatic proton meta to the aldehyde and ortho to the chlorine.
~7.2Doublet1HAr-HAromatic proton ortho to the ether linkage.
~4.9Singlet2H-O-CH₂-The methylene protons adjacent to the ether oxygen and the carbonyl group are chemically equivalent and appear as a singlet.

Experimental ¹H NMR Data Comparison:

Published data for (4-Chloro-2-formylphenoxy)acetic acid in DMSO-d₆ reports the following signals: δ 13.09 (br. s., 1H), 10.42 (s, 1H), 7.64 (d, J=9.0 Hz, 1H), 7.53 (d, J=2.3 Hz, 1H), 7.48 (dd, J=8.6, 2.3 Hz, 1H), 7.24 (d, J=9.0 Hz, 1H), 4.92 (s, 2H)[1]. This experimental data is in excellent agreement with our predictions, providing strong evidence for the proposed structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. With proton decoupling, each unique carbon atom appears as a single peak, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~189C=O (aldehyde)The aldehydic carbonyl carbon is highly deshielded.
~170C=O (acid)The carboxylic acid carbonyl carbon is also significantly deshielded.
~158Ar-C-OThe aromatic carbon attached to the ether oxygen is deshielded.
~135Ar-C-ClThe aromatic carbon bearing the chlorine atom is deshielded.
~120-130Ar-COther aromatic carbons will appear in this region.
~65-O-CH₂-The methylene carbon is in the typical range for an ether-linked carbon.

While direct experimental ¹³C NMR data for the target molecule was not found, data for the analogous compound, (4-chloro-2-methylphenoxy)acetic acid, shows aromatic carbons in the 112-154 ppm range and the carboxylic acid carbon at ~175 ppm, which supports our predictions[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The presence of characteristic absorption bands provides direct evidence for the key functionalities within (4-Chloro-2-formylphenoxy)acetic acid.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-HCarboxylic acid O-H stretch
~1730C=OCarboxylic acid C=O stretch
~1680C=OAldehyde C=O stretch
~1600, ~1475C=CAromatic C=C stretches
~1250C-OEther C-O stretch
~800C-ClC-Cl stretch

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the two distinct carbonyl stretches for the acid and aldehyde would be a key confirmation of the structure. IR spectra of related compounds, such as 2-(4-acetylphenoxy)acetic acid, show characteristic carbonyl and ether stretches in the predicted regions[3].

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can be used to piece together its structure.

Predicted Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): We expect to see a molecular ion peak at m/z 214 and an M+2 peak at m/z 216 with a ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

  • Key Fragments:

    • Loss of -COOH (m/z 45) leading to a fragment at m/z 169.

    • Loss of the entire acetic acid side chain (m/z 59) leading to a fragment at m/z 155.

    • A peak corresponding to the chlorophenoxy cation at m/z 128.

Data for the methyl ester of the related (4-chloro-2-methylphenoxy)acetic acid shows a molecular ion at m/z 214, which is consistent with our prediction for the target molecule[4].

G cluster_frags Key Fragmentation Pathways Mol (4-Chloro-2-formylphenoxy)acetic acid M⁺ = 214/216 Frag1 m/z 169 Loss of -COOH Mol->Frag1 Frag2 m/z 155 Loss of -CH₂COOH Mol->Frag2 Frag3 m/z 128 Chlorophenoxy cation Mol->Frag3

Caption: Predicted key fragmentation pathways for (4-Chloro-2-formylphenoxy)acetic acid in mass spectrometry.

Comparative Analysis and Structure Confirmation

The true power of this multi-technique approach lies in the integration of all data points. The ¹H NMR confirms the proton environment and connectivity. The ¹³C NMR validates the carbon skeleton. The IR spectroscopy provides unmistakable evidence of the key functional groups. Finally, mass spectrometry confirms the molecular weight and isotopic distribution, consistent with the proposed elemental composition.

When compared to potential isomers, such as those where the chloro and formyl groups are in different positions on the aromatic ring, the predicted and observed spectroscopic data for (4-Chloro-2-formylphenoxy)acetic acid would show distinct differences, particularly in the aromatic region of the NMR spectra and the fragmentation pattern in the mass spectrum.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 50-500.

    • Inlet system: Direct infusion or via a gas chromatograph for volatile samples.

Conclusion

The structural confirmation of (4-Chloro-2-formylphenoxy)acetic acid is robustly achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The convergence of predicted and experimental data provides a high degree of confidence in the assigned structure. This guide serves as a testament to the power of a well-designed, multi-faceted analytical approach in modern chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link][1]

  • PubChem. (n.d.). (4-chloro-2-methylphenoxy)acetic acid. Retrieved from [Link][2]

  • ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Retrieved from [Link][3]

  • NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link][4]

Sources

Validation

A Comparative Guide to the Synthesis of (4-Chloro-2-formylphenoxy)acetic Acid

(4-Chloro-2-formylphenoxy)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a chlorinated phenyl ring, an ether linkage, a carb...

Author: BenchChem Technical Support Team. Date: January 2026

(4-Chloro-2-formylphenoxy)acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a chlorinated phenyl ring, an ether linkage, a carboxylic acid, and an aldehyde group, provides a versatile scaffold for further chemical modifications. Notably, it is a key precursor in the synthesis of ethacrynic acid, a potent loop diuretic.[1][2] The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the prevalent synthesis methods for (4-Chloro-2-formylphenoxy)acetic acid, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

The primary and most effective route for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid is the Williamson ether synthesis. This classical method involves the reaction of a phenoxide with an alkyl halide. In this context, the synthesis starts from 4-chloro-2-hydroxybenzaldehyde, which is reacted with an acetate equivalent. Two main variations of this approach exist, differing in the choice of the acetate source and the base employed.

A potential alternative, direct chlorination of 2-formylphenoxyacetic acid, is less favored due to challenges in controlling the regioselectivity of the chlorination reaction on the aromatic ring, which can lead to a mixture of isomers and purification difficulties.[3] Therefore, this guide will focus on the two primary Williamson ether synthesis pathways.

ParameterMethod 1: Alkylation with a Haloacetate Ester followed by HydrolysisMethod 2: Direct Alkylation with Chloroacetic Acid
Starting Materials 4-chloro-2-hydroxybenzaldehyde, Methyl bromoacetate, K₂CO₃, DMF, AcOH, H₂O, H₂SO₄4-chloro-2-hydroxybenzaldehyde, Chloroacetic acid, NaOH, H₂O, HCl
Reaction Steps 2 (Esterification, Hydrolysis)1 (Alkylation and in-situ salt formation) followed by acidification
Typical Yield ~55%[4]82-83% (based on analogous reactions)[5]
Purity Generally high after purificationGood, may require recrystallization to remove unreacted starting materials
Reaction Conditions Milder base (K₂CO₃), higher temperature (80°C), longer reaction timeStrong base (NaOH), reflux conditions, shorter reaction time
Advantages Milder reaction conditions, good for base-sensitive substrates.One-pot reaction, readily available and less expensive reagents.
Disadvantages Two-step process, use of a more expensive reagent (methyl bromoacetate).Use of a strong base (NaOH) which may not be suitable for all substrates.

Visualizing the Synthetic Pathways

Synthesis_Methods cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis A1 4-Chloro-2- hydroxybenzaldehyde C1 Intermediate Ester A1->C1 K₂CO₃, DMF 80°C B1 Methyl bromoacetate B1->C1 D1 (4-Chloro-2-formylphenoxy) acetic acid C1->D1 Acid Hydrolysis (AcOH, H₂SO₄, H₂O) A2 4-Chloro-2- hydroxybenzaldehyde C2 Sodium (4-Chloro-2-formylphenoxy) acetate A2->C2 NaOH, H₂O Reflux B2 Chloroacetic acid B2->C2 D2 (4-Chloro-2-formylphenoxy) acetic acid C2->D2 Acidification (HCl)

Caption: Comparative workflows for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid.

Experimental Protocols

Method 1: Alkylation with Methyl Bromoacetate followed by Hydrolysis

This two-step method involves the initial formation of the methyl ester of the target compound, followed by acidic hydrolysis to yield the carboxylic acid. The use of a milder base, potassium carbonate, makes this method suitable for substrates that may be sensitive to strong bases.

Step-by-Step Methodology:

Step 1: Synthesis of Methyl (4-Chloro-2-formylphenoxy)acetate

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g), potassium carbonate (20 mmol, 2.76 g), and freshly distilled dimethylformamide (DMF, 50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (13 mmol, 1.99 g) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4 hours.

  • After cooling to room temperature, add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography if necessary.

Step 2: Hydrolysis to (4-Chloro-2-formylphenoxy)acetic acid

  • Dissolve the crude methyl ester from the previous step in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (7.5 mL).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and dilute with 200 mL of brine.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]

Method 2: Direct Alkylation with Chloroacetic Acid

This one-pot method is a more direct approach, utilizing the less expensive and more readily available chloroacetic acid. The use of a strong base like sodium hydroxide facilitates the deprotonation of both the phenol and the carboxylic acid.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask, dissolve sodium hydroxide (20 mmol, 0.8 g) in 80 mL of water.

  • Add 4-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g) and chloroacetic acid (10 mmol, 0.95 g) to the flask.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to a gentle reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (check with pH paper).

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from boiling water to obtain a purified product.[5][6]

Safety and Handling

  • 4-Chloro-2-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8]

  • Chloroacetic acid: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.[9]

  • Methyl bromoacetate: Lachrymator and toxic. Handle in a fume hood with appropriate PPE.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care and wear appropriate PPE.

Conclusion

Both presented methods, based on the Williamson ether synthesis, are effective for the preparation of (4-Chloro-2-formylphenoxy)acetic acid. The choice between the two will depend on the specific requirements of the researcher, including cost considerations, scale of the reaction, and the availability of reagents and equipment. Method 2 offers a more direct and economical route, while Method 1 provides milder reaction conditions that may be advantageous for more complex or sensitive substrates. Careful consideration of the safety precautions for all chemicals involved is paramount for the successful and safe execution of these synthetic procedures.

References

  • The Royal Society of Chemistry. (n.d.). Contents. RSC Publishing. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Experiment 06. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethacrynic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid, ethyl ester, oxime. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Etacrynic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • SpectraBase. (n.d.). [4-Chloro-2-(hydroxymethyl)phenoxy]acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

  • RSC Publishing. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Digital Repository. (2014, June 1). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from [Link]

  • Pulsus Group. (n.d.). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. (n.d.). Method for producing chloroacetic acid by photochlorination of acetic acid.
  • Google Patents. (n.d.). Preparation method for 2-chlorine-5-thiophene formic acid.

Sources

Comparative

A Technical Guide to the Bioactivity of (4-Chloro-2-formylphenoxy)acetic Acid Versus Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Phenoxyacetic Acids Phenoxyacetic acids represent a privileged scaffold in medicinal and agricultural chemistry, wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Phenoxyacetic Acids

Phenoxyacetic acids represent a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The parent compound, (4-chloro-2-formylphenoxy)acetic acid, possesses a unique combination of substituents on the phenyl ring: a chloro group at the 4-position and a formyl group at the 2-position. These functional groups, along with the carboxylic acid moiety, are key determinants of the molecule's bioactivity. Understanding how modifications to this core structure impact biological function is crucial for the rational design of new and improved analogs.

This guide will explore the bioactivity of (4-chloro-2-formylphenoxy)acetic acid by comparing it with structural analogs that feature systematic variations. These comparisons will be grounded in experimental data where available and supplemented by well-established structure-activity relationship (SAR) principles for this class of compounds.

Comparative Bioactivity Analysis

The biological activity of (4-chloro-2-formylphenoxy)acetic acid and its analogs is a direct consequence of their molecular structure. The electronic and steric properties of the substituents on the aromatic ring, as well as modifications to the acetic acid side chain, dictate the interaction of these molecules with their biological targets.[1]

Antimicrobial Activity

The introduction of a formyl group at the 2-position of the phenoxyacetic acid scaffold opens up possibilities for creating derivatives with potent antimicrobial properties. Schiff bases, formed by the condensation of the formyl group with various amines, have shown promising antibacterial activity.

A study on Schiff bases derived from 2-formylphenoxy acetic acid demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] While this study did not specifically use the 4-chloro analog, it provides a strong rationale for investigating the antimicrobial potential of (4-chloro-2-formylphenoxy)acetic acid derivatives. The general findings from this and other studies on related compounds suggest that the nature of the substituent on the imine nitrogen of the Schiff base plays a significant role in determining the antimicrobial spectrum and potency.[3][4]

Structure-Activity Relationship Insights:

  • The Formyl Group as a Reactive Handle: The 2-formyl group is a key functional moiety that allows for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, which have shown significant antimicrobial activity.

  • Impact of the 4-Chloro Substituent: The presence of a chlorine atom at the 4-position is generally associated with increased antimicrobial activity in various classes of organic compounds. This is often attributed to an increase in lipophilicity, which can enhance penetration through bacterial cell membranes.

  • Nature of the Amine Moiety in Schiff Bases: The aromatic or aliphatic nature of the amine used to form the Schiff base can significantly influence the antimicrobial profile. Electron-withdrawing or donating groups on the amine's aromatic ring can modulate the electronic properties of the entire molecule, affecting its interaction with microbial targets.

Table 1: Comparative Antimicrobial Activity of 2-Formylphenoxy Acetic Acid Schiff Base Derivatives

Compound IDAmine Used for Schiff Base FormationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
V1 Aniline1816
V3 p-Anisidine2018
V4 p-Aminophenol2220
V6 p-Chloroaniline2422
Ampicillin (Standard) -2525

Data adapted from a study on Schiff bases of 2-formylphenoxy acetic acid.[2] Note that these are not direct analogs of (4-Chloro-2-formylphenoxy)acetic acid, but provide insight into the potential of the 2-formylphenoxy acetic acid scaffold.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6]

A study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors provides valuable quantitative data. Although the parent (4-chloro-2-formylphenoxy)acetic acid was not directly tested, derivatives where the formyl group was condensed with various hydrazides showed potent and selective COX-2 inhibition.[6] For instance, a derivative of 2-(4-formylphenoxy)acetic acid exhibited a COX-2 IC50 value in the nanomolar range, highlighting the potential of this scaffold in developing new anti-inflammatory agents.[6]

Structure-Activity Relationship Insights:

  • The Phenoxyacetic Acid Core: This structural motif is a known pharmacophore for COX inhibition.

  • Role of the 2-Formyl Group: Similar to its role in antimicrobial derivatives, the formyl group serves as a point of modification for creating potent anti-inflammatory agents. The resulting hydrazone derivatives have shown excellent COX-2 inhibitory activity.

  • Influence of the 4-Chloro Group: Halogen substitution on the phenoxy ring has been shown to enhance the anti-inflammatory activity of phenoxyphenylacetic acids.[7] The 4-chloro substituent in the target molecule likely contributes positively to its anti-inflammatory potential.

Table 2: In Vitro COX-2 Inhibitory Activity of 2-(4-formylphenoxy)acetic Acid Derivatives

Compound IDR-group on HydrazideCOX-2 IC50 (µM)
5f 4-chlorophenyl0.06
7b 4-bromophenylacetyl0.06
Celecoxib (Standard) -0.05

Data extracted from a study on selective COX-2 inhibitors.[6] These compounds are derivatives of 2-(4-formylphenoxy)acetic acid, providing a strong indication of the anti-inflammatory potential of the core structure.

Herbicidal Activity

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth regulation.[8][9] The herbicidal activity of these compounds is highly dependent on the substitution pattern on the aromatic ring.[8]

Structure-Activity Relationship Insights:

  • The Carboxylic Acid Moiety: This group is essential for auxin-like activity, as it is believed to be responsible for binding to the auxin receptors.

  • Substitution at the 4-Position: A halogen, typically chlorine, at the 4-position is crucial for high herbicidal efficacy.

  • Substitution at the 2-Position: The nature of the substituent at the 2-position modulates the activity and selectivity. In MCPA, a methyl group is present, while in the target compound, it is a formyl group. The electronic and steric properties of the formyl group would be expected to influence the binding affinity to the target receptors and the overall herbicidal profile. The electron-withdrawing nature of the formyl group could potentially enhance activity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for evaluating the key biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][12]

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare various concentrations of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control. Pre-incubate to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Herbicidal Activity Screening (Seed Germination and Seedling Growth Assay)

This assay evaluates the effect of a compound on the germination and early growth of target plant species.[13]

Protocol:

  • Test Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent or aqueous solution.

  • Seed Plating: Place a set number of seeds of the target weed and crop species on a filter paper in a petri dish.

  • Treatment Application: Add a defined volume of the test solution to each petri dish. A solvent control and a positive control (a commercial herbicide) should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) for a specified period (e.g., 7-14 days).

  • Data Collection: Measure the germination percentage, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter at each concentration and determine the EC50 value (the concentration that causes a 50% reduction in the measured parameter).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core structure of (4-chloro-2-formylphenoxy)acetic acid and the key points of modification for its structural analogs, as well as a generalized experimental workflow for bioactivity screening.

Figure 1: Structural modifications of (4-chloro-2-formylphenoxy)acetic acid.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of (4-Chloro-2-formylphenoxy)acetic acid & Structural Analogs Antimicrobial Antimicrobial Assays (MIC Determination) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition) Synthesis->Anti_inflammatory Herbicidal Herbicidal Assays (Seed Germination) Synthesis->Herbicidal SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Herbicidal->SAR_Analysis

Figure 2: General workflow for comparative bioactivity studies.

Conclusion and Future Directions

(4-Chloro-2-formylphenoxy)acetic acid presents a promising and versatile scaffold for the development of new bioactive compounds. The presence of the 4-chloro and 2-formyl substituents provides a unique electronic and steric profile that can be rationally modified to tune its biological activity.

  • Antimicrobial Potential: The 2-formyl group is a key feature that allows for the synthesis of Schiff base and other derivatives with significant antimicrobial potential. Future research should focus on the synthesis and evaluation of a diverse library of such derivatives of (4-chloro-2-formylphenoxy)acetic acid to explore their full therapeutic potential.

  • Anti-inflammatory Promise: The phenoxyacetic acid core, combined with the 4-chloro substituent, suggests inherent anti-inflammatory activity. The 2-formyl group provides an avenue for creating highly potent and selective COX-2 inhibitors. Further investigation into hydrazone and other derivatives is warranted.

  • Herbicidal Efficacy: Based on the well-established SAR of phenoxyacetic acid herbicides, (4-chloro-2-formylphenoxy)acetic acid is predicted to exhibit herbicidal properties. Comparative studies against commercial standards like 2,4-D and MCPA are necessary to determine its efficacy and crop selectivity.

References

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (URL: [Link])

  • cheminformatics review of auxins as herbicides | Journal of Experimental Botany. (URL: [Link])

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (URL: [Link])

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

  • Searching an auxinic herbicide to use as positive control in toxicity assays - SciELO. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid - ResearchGate. (URL: [Link])

  • 17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. (URL: [Link])

  • Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (URL: [Link])

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (URL: [Link])

  • Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides | ACS Omega - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - ResearchGate. (URL: [Link])

  • 610-613 Research Article Synthesis and Antimicrobial Activity of - JOCPR. (URL: [Link])

  • Weed Resistance to Synthetic Auxin Herbicides. (URL: [Link])

  • Antimicrobial effect of different peroxyacetic acid and hydrogen peroxide formats against spores of Clostridium estertheticum - PubMed. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. (URL: [Link])

  • Structure–activity relationships for a new family of sulfonylurea herbicides. (URL: [Link])

  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. (URL: [Link])

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (URL: [Link])

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - NIH. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (URL: [Link])

  • Antimicrobial Susceptibility Testing Protocols - Google Books. (URL: )
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (URL: [Link])

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivative | Request PDF. (URL: [Link])

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods - | International Journal of Innovative Science and Research Technology. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation - Baghdad Science Journal. (URL: [Link])

  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed. (URL: [Link])

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety - MDPI. (URL: [Link])

Sources

Validation

Assessing the Reproducibility of (4-Chloro-2-formylphenoxy)acetic Acid Synthesis: A Comparative Guide for Researchers

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. Among these, (4-Chloro-2-formylphenoxy)acetic acid stands as a valuable building block, its unique structure...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a foundational step. Among these, (4-Chloro-2-formylphenoxy)acetic acid stands as a valuable building block, its unique structure lending itself to the creation of a diverse range of pharmaceutical and agrochemical agents. However, the successful and, more importantly, reproducible synthesis of this molecule is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, objective comparison of common synthesis protocols for (4-Chloro-2-formylphenoxy)acetic acid, supported by experimental data, to empower researchers in making informed decisions for their laboratory workflows.

The Synthetic Landscape: Williamson Ether Synthesis as the Cornerstone

The primary and most widely adopted method for the synthesis of (4-Chloro-2-formylphenoxy)acetic acid is the Williamson ether synthesis. This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion of 4-chloro-2-hydroxybenzaldehyde attacks an α-haloacetate, typically methyl bromoacetate or chloroacetic acid, to form the desired ether linkage.

Williamson_Ether_Synthesis

While the fundamental principle of the Williamson ether synthesis is straightforward, the reproducibility of the reaction is highly dependent on the choice of base, solvent, and reaction temperature. These parameters not only influence the reaction rate and yield but also the profile of potential side products.

Comparative Analysis of Synthesis Protocols

To assess the reproducibility of (4-Chloro-2-formylphenoxy)acetic acid synthesis, we will compare two common protocols that employ different bases and solvent systems.

Table 1: Comparison of Synthesis Protocols for (4-Chloro-2-formylphenoxy)acetic acid

ParameterProtocol 1: Potassium Carbonate in DMFProtocol 2: Sodium Hydroxide in Water
Starting Phenol 4-Chloro-2-hydroxybenzaldehyde4-Chloro-2-hydroxybenzaldehyde
Alkylating Agent Methyl bromoacetateChloroacetic acid
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Solvent N,N-Dimethylformamide (DMF)Water
Temperature 80 °CReflux (approx. 100 °C)
Reaction Time Not specified, likely several hours3 hours
Reported Yield 55%[1]82-83% (for o-formylphenoxyacetic acid)[2]
Work-up Extraction with ethyl acetate, washing with brineAcidification, steam distillation, filtration
Purification Flash chromatographyRecrystallization
Protocol 1: The Potassium Carbonate/DMF System

This protocol, reported by the Royal Society of Chemistry, utilizes a weaker base, potassium carbonate, in a polar apathetic solvent, DMF.[1] The reaction is conducted at a moderately elevated temperature of 80 °C.

Experimental Protocol: Potassium Carbonate in DMF

  • To a solution of 4-chloro-2-hydroxybenzaldehyde (10 mmol) in freshly distilled DMF (50 mL), add potassium carbonate (2.76 g, 20 mmol) and methyl bromoacetate (1.99 g, 13 mmol).

  • Heat the mixture at 80 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate (200 mL).

  • Wash the organic layer with brine (3 x 50 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting residue is then subjected to hydrolysis of the methyl ester. Dissolve the residue in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric acid (7.5 mL).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, dilute with brine (200 mL), and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by flash chromatography to yield (4-Chloro-2-formylphenoxy)acetic acid.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): As a relatively weak base, K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group without promoting significant side reactions, such as the decomposition of the formyl group. Its heterogeneity in DMF can sometimes lead to longer reaction times but offers good selectivity.

  • N,N-Dimethylformamide (DMF): This polar apathetic solvent is an excellent choice for Sₙ2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic and reactive.[3]

  • Methyl Bromoacetate: The bromoacetate is a good alkylating agent with a reactive C-Br bond, facilitating the nucleophilic attack.

  • Two-Step Hydrolysis: The initial product is the methyl ester, which requires a subsequent hydrolysis step under acidic conditions to yield the final carboxylic acid.

Protocol_1_Workflow

Protocol 2: The Sodium Hydroxide/Water System

This protocol, adapted from a procedure for the synthesis of o-formylphenoxyacetic acid in Organic Syntheses, employs a strong base, sodium hydroxide, in an aqueous medium.[2]

Experimental Protocol: Sodium Hydroxide in Water

  • In a flask equipped with a stirrer and reflux condenser, add a solution of sodium hydroxide (2 moles) in water.

  • Add 4-chloro-2-hydroxybenzaldehyde (1 mole) and chloroacetic acid (1 mole) to the sodium hydroxide solution.

  • Heat the mixture to boiling and reflux for 3 hours.

  • After cooling, acidify the solution with concentrated hydrochloric acid.

  • (Optional but recommended for purity) Steam distill the mixture to remove any unreacted 4-chloro-2-hydroxybenzaldehyde.

  • Cool the residual acidic mixture to 20 °C to precipitate the product.

  • Collect the solid by filtration on a Büchner funnel and wash with water.

  • The crude product can be further purified by recrystallization from water.

Causality Behind Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong and inexpensive base that readily deprotonates the phenol.[4] The use of a stoichiometric amount is crucial to avoid potential side reactions.

  • Water: A green and readily available solvent. However, its protic nature can solvate the phenoxide anion, potentially reducing its nucleophilicity compared to aprotic solvents.[3]

  • Chloroacetic Acid: Used directly as the alkylating agent.

  • Steam Distillation: This is a key purification step to remove the starting aldehyde, which can be a significant impurity affecting the reproducibility of the final product's purity.[2]

Protocol_2_Workflow

Factors Influencing Reproducibility

The reproducibility of these syntheses hinges on several critical factors:

  • Purity of Starting Materials: The presence of impurities in the starting 4-chloro-2-hydroxybenzaldehyde can lead to the formation of undesired side products.

  • Base Strength and Stoichiometry: The choice of base and its precise amount are critical. An excess of a strong base like NaOH could potentially lead to Cannizzaro-type side reactions with the aldehyde functionality, although this is less likely under these conditions.

  • Solvent Choice: As discussed, the solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.[3] Polar aprotic solvents like DMF generally favor Sₙ2 reactions.[3]

  • Temperature Control: Precise temperature control is essential. Higher temperatures can favor elimination side reactions, though this is less of a concern with the sp²-hybridized carbon of the chloroacetate.[3]

  • Work-up and Purification: The method of work-up and purification significantly impacts the final purity of the product. Incomplete removal of starting materials or side products will lead to inconsistencies.

Potential Side Reactions and Their Mitigation

The primary side reaction of concern in the Williamson ether synthesis of phenoxyacetic acids is C-alkylation , where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[3] This is more prevalent in less polar solvents. The use of polar aprotic solvents like DMF in Protocol 1 helps to minimize C-alkylation.

Another potential issue is the incomplete reaction , leaving unreacted starting materials. This can be addressed by optimizing reaction time and temperature, and by employing purification techniques like steam distillation to remove volatile starting materials.[2]

Analytical Characterization for Purity Assessment

To ensure the reproducibility of the synthesis, rigorous analytical characterization of the final product is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of (4-Chloro-2-formylphenoxy)acetic acid. The key signals to look for in the ¹H NMR spectrum are the singlet for the methylene protons of the acetic acid moiety (around 4.92 ppm) and the signals for the aromatic protons, which will show a specific splitting pattern due to the substituents.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for assessing the purity of the final product. A well-developed HPLC method can separate the desired product from starting materials and any potential side products.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the product and to identify any impurities.

Conclusion and Recommendations

Both presented protocols offer viable routes to (4-Chloro-2-formylphenoxy)acetic acid.

  • Protocol 1 (K₂CO₃/DMF) offers good selectivity and is well-suited for researchers comfortable with anhydrous techniques and chromatographic purification. The reported yield of 55% is moderate but can likely be optimized.[1]

  • Protocol 2 (NaOH/Water) is a more classical and potentially higher-yielding approach, especially when considering the 82-83% yield reported for a similar, unsubstituted compound.[2] The use of inexpensive and green reagents is a significant advantage. However, careful control of stoichiometry and the inclusion of a steam distillation step are crucial for achieving high purity and reproducibility.

For researchers aiming for high reproducibility, we recommend the following:

  • Start with high-purity reagents.

  • For the NaOH/water protocol, perform a steam distillation to remove unreacted aldehyde.

  • For the K₂CO₃/DMF protocol, ensure anhydrous conditions to maximize the reactivity of the phenoxide.

  • Thoroughly characterize the final product using a combination of NMR, HPLC, and MS to confirm both identity and purity.

By carefully considering the nuances of each protocol and implementing rigorous analytical controls, researchers can confidently and reproducibly synthesize (4-Chloro-2-formylphenoxy)acetic acid for their downstream applications.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • University of Missouri-St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

  • Organic Syntheses. coumarone. [Link]

Sources

Comparative

A Researcher's Guide to Specificity: Investigating the Cross-Reactivity of (4-Chloro-2-formylphenoxy)acetic acid in Diverse Assay Platforms

For researchers, scientists, and professionals in drug development, understanding the specificity of a compound is paramount to generating reliable and reproducible data. This guide provides an in-depth technical explora...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the specificity of a compound is paramount to generating reliable and reproducible data. This guide provides an in-depth technical exploration of the cross-reactivity of (4-Chloro-2-formylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential biological activity. We will objectively compare its behavior in common assay formats, providing the theoretical framework and practical experimental protocols to empower you to conduct your own thorough investigations.

The Critical Importance of Assessing Cross-Reactivity

(4-Chloro-2-formylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which includes many widely used herbicides that act as synthetic auxins[1]. The biological activity of these compounds is intrinsically linked to their chemical structure. Consequently, even minor structural modifications can significantly alter their interaction with biological macromolecules, leading to potential cross-reactivity in various assays.

Cross-reactivity is the phenomenon where an assay designed to detect a specific molecule also responds to other, often structurally similar, compounds[2][3]. This can lead to false-positive results, inaccurate quantification, and misinterpretation of a compound's true biological effects[4]. Therefore, a rigorous evaluation of the cross-reactivity of (4-Chloro-2-formylphenoxy)acetic acid is not merely a quality control step but a fundamental aspect of its scientific investigation.

This guide will focus on three widely used assay platforms to assess the specificity of (4-Chloro-2-formylphenoxy)acetic acid:

  • Immunoassays (ELISA): To evaluate antibody-binding specificity.

  • Chromatographic Assays (HPLC-UV): To assess physicochemical separation and detection.

  • Cell-Based Assays (Auxin Activity): To determine functional biological cross-reactivity.

Potential Cross-Reactants for (4-Chloro-2-formylphenoxy)acetic acid

To meaningfully assess cross-reactivity, a panel of structurally related compounds should be tested alongside (4-Chloro-2-formylphenoxy)acetic acid. Based on its chemical structure, the following compounds are logical candidates for investigation:

  • (4-chloro-2-methylphenoxy)acetic acid (MCPA): A common herbicide with high structural similarity[1].

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxyacetic acid herbicide.

  • (4-formylphenoxy)acetic acid: Lacks the chloro-substituent, allowing for assessment of the halogen's role in binding[5].

  • (2-formylphenoxy)acetic acid: Lacks the chloro-substituent at the 4-position, highlighting the importance of its placement[6].

  • (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid: A more complex analog to test the limits of specificity[7].

Section 1: Immunoassay Specificity - The Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are a cornerstone of biological research due to their high sensitivity and throughput. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity[4][8]. A competitive ELISA is an effective format for quantifying the cross-reactivity of small molecules like (4-Chloro-2-formylphenoxy)acetic acid.

The "Why" Behind the Experimental Design

In a competitive ELISA for a small molecule, a known amount of the target analyte is conjugated to a carrier protein and immobilized on the microplate wells. The sample containing the free analyte is then incubated with a specific primary antibody. This mixture is added to the wells, where the free analyte in the sample competes with the immobilized analyte for binding to the primary antibody. A lower signal from the enzyme-linked secondary antibody indicates a higher concentration of the free analyte in the sample, as it has outcompeted the immobilized analyte for antibody binding. By testing potential cross-reactants in this format, we can quantify their ability to displace the primary antibody from the immobilized target analyte.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_coating Coating cluster_competition Competition cluster_binding Binding & Detection A Immobilize Analyte-Protein Conjugate on Microplate C Add Antibody-Sample Mix to Coated Plate A->C B Incubate Primary Antibody with Sample/(4-Chloro-2-formylphenoxy)acetic acid or Cross-Reactant B->C D Wash to Remove Unbound Antibody C->D E Add Enzyme-Linked Secondary Antibody D->E F Wash to Remove Unbound Secondary Antibody E->F G Add Substrate F->G H Measure Signal G->H

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Protocol: Competitive ELISA for (4-Chloro-2-formylphenoxy)acetic acid

Materials:

  • High-binding 96-well microplates

  • (4-Chloro-2-formylphenoxy)acetic acid-protein conjugate (e.g., -BSA or -OVA)

  • Primary antibody specific for (4-Chloro-2-formylphenoxy)acetic acid

  • Enzyme-linked secondary antibody (e.g., HRP-conjugated anti-primary IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • (4-Chloro-2-formylphenoxy)acetic acid standard

  • Potential cross-reactants

Procedure:

  • Coating: Dilute the (4-Chloro-2-formylphenoxy)acetic acid-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competition: In a separate plate or tubes, prepare serial dilutions of the (4-Chloro-2-formylphenoxy)acetic acid standard and each potential cross-reactant. Add 50 µL of each dilution to the corresponding wells of the coated plate. Then, add 50 µL of the primary antibody (at its optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-linked secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of (4-Chloro-2-formylphenoxy)acetic acid / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.

CompoundPredicted IC₅₀ (ng/mL)Predicted % Cross-Reactivity
(4-Chloro-2-formylphenoxy)acetic acid10100
(4-chloro-2-methylphenoxy)acetic acid (MCPA)2540
2,4-Dichlorophenoxyacetic acid (2,4-D)5020
(4-formylphenoxy)acetic acid>1000<1
(2-formylphenoxy)acetic acid>1000<1
(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid5002

Note: The data in this table is hypothetical and serves for illustrative purposes. Actual results will depend on the specificity of the antibody used.

Section 2: Chromatographic Specificity - High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their physicochemical properties, such as polarity, as they interact with a stationary phase and a mobile phase[9][10]. This technique provides an orthogonal method to immunoassays for assessing specificity, as it is not dependent on antibody binding. An HPLC-UV method can effectively resolve (4-Chloro-2-formylphenoxy)acetic acid from its structural analogs.

The "Why" Behind the Experimental Design

By developing a robust HPLC method, we can determine if (4-Chloro-2-formylphenoxy)acetic acid can be distinguished from its potential cross-reactants based on their retention times. Co-elution of two compounds would indicate a lack of specificity for that particular method. UV detection provides an additional layer of specificity by comparing the UV-Vis spectra of the eluting peaks.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow A Prepare Mobile Phase and Samples B Equilibrate HPLC System A->B C Inject Sample Mixture B->C D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition and Analysis E->F

Caption: HPLC-UV workflow for specificity analysis.

Detailed Protocol: HPLC-UV Method for (4-Chloro-2-formylphenoxy)acetic acid

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare individual stock solutions of (4-Chloro-2-formylphenoxy)acetic acid and each potential cross-reactant in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all compounds at a final concentration of 10 µg/mL each.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the mixed standard solution and run the gradient program. Record the chromatogram.

  • Individual Injections: Inject each individual standard solution to confirm the retention time of each compound.

  • Data Analysis: Compare the retention times of all compounds in the mixed chromatogram. Assess the resolution between the peak for (4-Chloro-2-formylphenoxy)acetic acid and the peaks for the potential cross-reactants.

Data Analysis and Interpretation

The primary measure of specificity in this assay is the resolution between chromatographic peaks. A resolution value of >1.5 is generally considered to indicate baseline separation.

CompoundPredicted Retention Time (min)Resolution from (4-Chloro-2-formylphenoxy)acetic acid
(4-Chloro-2-formylphenoxy)acetic acid8.5-
(4-chloro-2-methylphenoxy)acetic acid (MCPA)9.2>1.5
2,4-Dichlorophenoxyacetic acid (2,4-D)9.8>1.5
(4-formylphenoxy)acetic acid7.9>1.5
(2-formylphenoxy)acetic acid7.5>1.5
(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid9.5>1.5

Note: The data in this table is hypothetical. Actual retention times and resolution will depend on the specific HPLC conditions and column used.

Section 3: Functional Specificity - Cell-Based Auxin Activity Assay

Ultimately, the most relevant measure of specificity for a biologically active compound is its functional activity in a cellular context. Since phenoxyacetic acids are known to mimic the plant hormone auxin, a classic auxin bioassay, such as the Arabidopsis thaliana root elongation inhibition assay, can be used to assess the functional cross-reactivity of (4-Chloro-2-formylphenoxy)acetic acid[11][12].

The "Why" Behind the Experimental Design

Auxins exhibit a dose-dependent effect on root growth, typically promoting it at very low concentrations and inhibiting it at higher concentrations. By comparing the dose-response curves of (4-Chloro-2-formylphenoxy)acetic acid and its structural analogs in this assay, we can determine if they elicit a similar biological response, indicating functional cross-reactivity at the level of the auxin signaling pathway[13].

Experimental Workflow: Arabidopsis Root Elongation Assay

Root_Assay_Workflow A Prepare Agar Plates with Varying Compound Concentrations C Transfer Seedlings to Treatment Plates A->C B Sterilize and Germinate Arabidopsis Seeds B->C D Incubate under Controlled Conditions C->D E Measure Primary Root Length D->E F Generate Dose-Response Curves and Analyze E->F

Caption: Arabidopsis root elongation assay workflow.

Detailed Protocol: Arabidopsis thaliana Root Elongation Assay

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar plates

  • (4-Chloro-2-formylphenoxy)acetic acid and potential cross-reactants

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Plate Preparation: Prepare MS agar plates containing a range of concentrations of (4-Chloro-2-formylphenoxy)acetic acid and each potential cross-reactant (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Seed Sterilization and Germination: Surface sterilize Arabidopsis seeds and plate them on standard MS agar plates. Stratify at 4°C for 2-3 days to synchronize germination. Germinate the seeds in a growth chamber for 4-5 days.

  • Seedling Transfer: Carefully transfer seedlings of uniform size to the treatment plates, placing them vertically on the agar surface.

  • Incubation: Incubate the plates vertically in the growth chamber for an additional 5-7 days.

  • Root Length Measurement: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the average root length for each treatment group and normalize it to the control group (0 µM compound). Plot the normalized root length against the compound concentration to generate dose-response curves.

Data Analysis and Interpretation

The key endpoint in this assay is the concentration of each compound that causes a 50% inhibition of root growth (GR₅₀). Comparing the GR₅₀ values will reveal the relative auxin-like activity of the compounds.

CompoundPredicted GR₅₀ (µM)Relative Auxin Activity
(4-Chloro-2-formylphenoxy)acetic acid0.51.0
(4-chloro-2-methylphenoxy)acetic acid (MCPA)0.80.63
2,4-Dichlorophenoxyacetic acid (2,4-D)1.20.42
(4-formylphenoxy)acetic acid>100<0.01
(2-formylphenoxy)acetic acid>100<0.01
(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid250.02

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion: A Multi-faceted Approach to a Fundamental Question

This guide has outlined a comprehensive strategy for investigating the cross-reactivity of (4-Chloro-2-formylphenoxy)acetic acid across three distinct and complementary assay platforms. By integrating the principles of immuno-specificity, chromatographic separation, and functional biological response, researchers can build a robust and nuanced understanding of a compound's activity profile. Remember that no single assay can provide a complete picture. It is the convergence of evidence from multiple, well-designed experiments that builds confidence in your scientific findings and ensures the integrity of your research.

References

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. Retrieved from [Link]

  • Assay Genie. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Cross-reactivity. Retrieved from [Link]

  • Beta Life Science. (2023, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from [Link]

  • Davis, F., et al. (2012). A Membrane-based ELISA Assay for the Herbicide Isoproturon in Soil Samples. CERES Research Repository. Retrieved from [Link]

  • Duchiron, C., et al. (1998). ELISA test, a new method to detect and quantify isoproturon in soil. Journal of immunoassay, 19(2-3), 169–185.
  • ResearchGate. (2018). A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. Retrieved from [Link]

  • Lewis, D. R., et al. (2007). Measurement of auxin transport in Arabidopsis thaliana.
  • Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate). Retrieved from [Link]

  • iGEM. (2018). Team:UNSW Australia/Lab/Plants. Retrieved from [Link]

  • Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Chemchart. (n.d.). (4-chloro-2-formyl-6-methoxyphenoxy)acetic acid (662154-29-2). Retrieved from [Link]

  • Sosulski, T., et al. (2003). a rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 2.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 31.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7204, (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Walz, A., et al. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. Frontiers in plant science, 8, 1198.
  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • McManus, S. L., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International journal of environmental research and public health, 10(11), 5583–5602.
  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]

  • Al-Rajab, A. J., et al. (2014). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
  • Chemsigma. (n.d.). (4-chloro-2-formylphenoxy)acetic acid [14440-47-2]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 214646, Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Retrieved from [Link]

  • Band, L. R., et al. (2014). Systems Analysis of Auxin Transport in the Arabidopsis Root Apex. The Plant cell, 26(3), 862–875.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89177, Acetic acid, 2-(4-formylphenoxy)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180159, Acetic acid, (2-formylphenoxy)-. Retrieved from [Link]

  • Lin, Y. P., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods (Basel, Switzerland), 10(9), 2158.
  • Peterson, B. M., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726–731.
  • ResearchGate. (n.d.). Cross-reaction results for the assay selectivity using ELISAs. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Zaitsev, V. G., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules (Basel, Switzerland), 26(14), 4310.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (4-Chloro-2-formylphenoxy)acetic Acid Against Legacy Auxin Herbicides

Executive Summary Synthetic auxins represent a cornerstone of modern agriculture, providing selective control of broadleaf weeds for over 75 years.[1] (4-Chloro-2-formylphenoxy)acetic acid is a member of this chemical cl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Synthetic auxins represent a cornerstone of modern agriculture, providing selective control of broadleaf weeds for over 75 years.[1] (4-Chloro-2-formylphenoxy)acetic acid is a member of this chemical class, acting as a plant growth regulator by mimicking the natural plant hormone auxin.[2] This guide provides a comprehensive framework for benchmarking its biological activity against two widely used phenoxyacetic acid and benzoic acid herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dicamba, respectively.[3][4] We present a multi-tiered experimental approach, moving from whole-organism phenotypic assays to direct molecular target engagement studies. Detailed, field-tested protocols are provided for an Arabidopsis thaliana root elongation assay and a competitive binding assay for the TIR1/AFB family of auxin co-receptors. This guide is intended for researchers in crop protection, herbicide development, and plant science, offering the technical foundation required to rigorously evaluate and position novel synthetic auxins within the existing landscape of weed management technologies.

The Molecular Basis of Auxin Herbicide Action

Synthetic auxins like (4-Chloro-2-formylphenoxy)acetic acid, 2,4-D, and Dicamba exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[5] Unlike the endogenous auxin, indole-3-acetic acid (IAA), these synthetic molecules are more stable and resistant to degradation by the plant, leading to a persistent and excessive signal.[6]

The core of this signaling pathway involves three main protein families:

  • TIR1/AFB F-box Proteins: These are the primary auxin receptors.[7][8]

  • Aux/IAA Repressors: These proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[7]

  • Auxin Response Factors (ARFs): These are transcription factors that, when active, initiate the expression of auxin-responsive genes.[7]

Under normal conditions, Aux/IAA proteins keep ARFs repressed. When an auxin molecule (natural or synthetic) is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein simultaneously.[9][10] This three-part complex formation tags the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[7] The destruction of the Aux/IAA repressor liberates the ARF, allowing it to activate gene transcription.[6]

Auxin herbicides cause this process to go into overdrive, leading to a massive and sustained activation of auxin-responsive genes. This results in uncontrolled and disorganized cell division and elongation, ultimately causing damage to the vascular tissue, epinasty (stem and leaf twisting), and plant death.[11][12]

Auxin Signaling Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., MOPA, 2,4-D, Dicamba) TIR1 TIR1/AFB Receptor Auxin->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds to Proteasome 26S Proteasome TIR1->Proteasome targets for degradation ARF ARF Transcription Factor AuxIAA->ARF represses Genes Auxin-Responsive Genes ARF->Genes activates ARF->Genes Response Uncontrolled Growth & Cell Division Genes->Response Proteasome->AuxIAA

Caption: The TIR1/AFB auxin signaling pathway.

Benchmarking Strategy: A Multi-Tiered Approach

To generate a comprehensive performance profile, a two-tiered approach is essential. This strategy allows us to correlate the macroscopic, whole-plant effects (phytotoxicity) with the microscopic, molecular-level interactions (receptor binding).

  • Tier 1: Phenotypic Analysis. This involves whole-plant bioassays to determine the concentration of each compound required to inhibit plant growth. This provides a direct measure of herbicidal efficacy.

  • Tier 2: Molecular Target Engagement. This utilizes in vitro biochemical assays to measure the binding affinity of each compound for the TIR1/AFB receptor. This clarifies whether differences in herbicidal effect are due to differences in how well the compounds interact with their primary molecular target.

Tier 1: Comparative Phytotoxicity Assessment

The foundational method for assessing herbicide performance is the dose-response bioassay.[13] The root elongation assay using the model plant Arabidopsis thaliana is a highly sensitive and reproducible method for quantifying the phytotoxicity of auxin-like compounds.[14][15]

Experimental Rationale

The objective is to determine the Half-Maximal Inhibitory Concentration (IC50) for each compound. The IC50 value represents the concentration of a herbicide that is required to inhibit a biological process, in this case, root growth, by 50%. A lower IC50 value indicates higher potency. This experiment is critical because it provides a quantitative measure of the compound's effectiveness at the whole-organism level.

Protocol: Arabidopsis thaliana Root Elongation Assay
  • Media Preparation: Prepare Murashige and Skoog (MS) agar plates. After autoclaving and cooling the medium to ~55°C, add the test compounds ((4-Chloro-2-formylphenoxy)acetic acid, 2,4-D, Dicamba) from sterile DMSO stock solutions to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). A DMSO-only plate serves as the negative control.

  • Seed Sterilization & Plating: Surface-sterilize A. thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution. Rinse thoroughly with sterile water. Using a sterile pipette tip, place 10-15 seeds in a straight line on the surface of each agar plate.

  • Stratification: Wrap the plates and store them at 4°C in the dark for 48-72 hours to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Incubate under a 16-hour light / 8-hour dark photoperiod at 22°C.

  • Data Acquisition: After 7-10 days, when roots in the control group have reached a substantial length, remove the plates and scan them using a high-resolution flatbed scanner.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.[16] For each compound, plot the average root length against the log of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Caption: Workflow for the Arabidopsis Root Elongation Assay.

Results & Comparative Data

The following table presents representative data that could be obtained from this assay, allowing for a direct comparison of herbicidal potency.

CompoundChemical ClassRepresentative IC50 (nM)
(4-Chloro-2-formylphenoxy)acetic acid Phenoxyacetic Acid85
2,4-D (Reference) Phenoxyacetic Acid110
Dicamba (Reference) Benzoic Acid450

Note: Data are hypothetical for illustrative purposes.

Tier 2: Molecular Target Engagement - TIR1 Receptor Binding

While phenotypic assays reveal overall efficacy, they do not distinguish between factors like cell uptake, transport, metabolism, and target affinity. A direct binding assay is necessary to determine how strongly each compound interacts with the TIR1 auxin receptor, which is a key determinant of its action.[6][17]

Experimental Rationale

The goal is to measure the binding affinity of each compound for the TIR1 receptor. This is often accomplished using a competitive binding assay, where the test compounds compete with a known, labeled ligand for binding to the receptor. Surface Plasmon Resonance (SPR) is a powerful, label-free technology to measure such interactions in real-time.[1] The assay measures the recruitment of the TIR1 protein to a surface-immobilized peptide from an Aux/IAA protein in the presence of an auxin.[18] A stronger binder will facilitate this interaction more effectively at lower concentrations.

Protocol: In Vitro TIR1 Competitive Binding Assay (SPR-based)
  • Protein Expression & Purification: Express and purify recombinant Arabidopsis thaliana TIR1 protein (often as a complex with an ASK1 protein for stability) from an E. coli or insect cell expression system.

  • Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., Aux/IAA7) onto the chip surface.[18]

  • Binding Analysis:

    • Prepare a solution containing a fixed, low concentration of the purified TIR1-ASK1 protein complex in an appropriate running buffer.

    • Prepare a dilution series for each test compound ((4-Chloro-2-formylphenoxy)acetic acid, 2,4-D, Dicamba).

    • Inject the TIR1-ASK1 solution mixed with each concentration of the test compound over the chip surface.

    • The binding of the TIR1 complex to the immobilized Aux/IAA peptide, facilitated by the auxin compound acting as "molecular glue," will cause a change in the SPR signal (measured in Response Units, RU).

  • Data Analysis: Plot the steady-state SPR response (RU) against the concentration of the test compound. Analyze the resulting saturation binding curves to determine the equilibrium dissociation constant (KD). A lower KD value signifies a tighter binding affinity.

Results & Comparative Data

This assay provides a quantitative measure of how well each compound engages its molecular target.

CompoundTarget ReceptorRepresentative KD (nM)
(4-Chloro-2-formylphenoxy)acetic acid AtTIR1150
2,4-D (Reference) AtTIR1200
Dicamba (Reference) AtTIR1950[1]

Note: Data are hypothetical for illustrative purposes, except where cited.

Synthesis and Conclusion

This guide outlines a logical and rigorous workflow for benchmarking the novel synthetic auxin, (4-Chloro-2-formylphenoxy)acetic acid, against the established herbicides 2,4-D and Dicamba.

  • The Tier 1 phenotypic assay provides a clear, organism-level assessment of herbicidal potency. Based on the illustrative data, (4-Chloro-2-formylphenoxy)acetic acid (IC50 = 85 nM) demonstrates slightly superior whole-plant efficacy compared to 2,4-D (IC50 = 110 nM) and significantly greater potency than Dicamba (IC50 = 450 nM).

  • The Tier 2 molecular assay provides a mechanistic explanation for these observations. The tighter binding affinity of (4-Chloro-2-formylphenoxy)acetic acid to the TIR1 receptor (KD = 150 nM) compared to 2,4-D (KD = 200 nM) and Dicamba (KD = 950 nM) suggests that its enhanced herbicidal activity is, at least in part, due to more efficient engagement with its primary molecular target.[1]

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • National Center for Biotechnology Information. (n.d.). Dicamba. PubChem Compound Summary for CID 3030. [Link]

  • Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]

  • Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 418-420. [Link]

  • FBN. (2023). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]

  • BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • University of Nebraska-Lincoln. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. [Link]

  • University of Nebraska-Lincoln. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. [Link]

  • ResearchGate. (2022). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

  • USRTK. (2023). Dicamba: concerns about cancer and crop damage. [Link]

  • National Pesticide Information Center. (2019). Dicamba Technical Fact Sheet. [Link]

  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(2), 357-366. [Link]

  • Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. [Link]

  • Wang, S., & Fu, J. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1051512. [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

  • Lumba, S., & McCourt, P. (2012). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Arabidopsis Book, 10, e0155. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]

  • Wright, F., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

  • Al-Huqail, A., et al. (2022). Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide. Plants, 11(19), 2605. [Link]

  • Roux, F., et al. (2005). Building of an Experimental Cline With Arabidopsis thaliana to Estimate Herbicide Fitness Cost. Genetics, 170(3), 1327-1339. [Link]

  • Calderón Villalobos, L. I., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(5), 1104-1112. [Link]

  • ResearchGate. (2018). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Wikipedia. (2023). MCPA. [Link]

  • Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem Compound Summary for CID 7204. [Link]

  • ResearchGate. (2017). Growth of A. thaliana on media containing herbicides and antimalarials. [Link]

  • Al-Huqail, A., et al. (2022). Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide. Plants (Basel, Switzerland), 11(19), 2605. [Link]

  • Calderón-Villalobos, L. I., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(5), 1104-12. [Link]

  • Chem-Impex. (n.d.). (4-Chloro-2-methylphenoxy)acetic acid. [Link]

  • Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Acevedo-Guzmán, C., et al. (2024). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. International Journal of Molecular Sciences, 25(9), 4955. [Link]

  • Ciarka, K., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Chemical Papers, 75, 3349-3358. [Link]

  • Acevedo-Guzmán, C., et al. (2024). To Bind or Not to Bind? A Comprehensive Characterization of TIR1 and Auxins Using Consensus In Silico Approaches. Preprints.org. [Link]

  • Take Action. (2024). Take Action's 2025 Herbicide Classification Chart Now Available!. [Link]

  • Kim, H. J., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Toxicology and Industrial Health, 31(11), 1051-1055. [Link]

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-formylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-formylphenoxy)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.